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  • Product: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol
  • CAS: 1875461-75-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Technical Guide for Preclinical Evaluation

This technical guide provides a comprehensive framework for the in vitro characterization of novel pyridazinone derivatives, with a specific focus on elucidating the mechanism of action of 6-((2-Fluorobenzyl)amino)pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the in vitro characterization of novel pyridazinone derivatives, with a specific focus on elucidating the mechanism of action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. While direct experimental data for this specific molecule is not yet extensively published, this document synthesizes established methodologies and proven insights from the broader class of pyridazinone compounds to guide researchers in its preclinical evaluation. The pyridazinone scaffold is a versatile pharmacophore known to exhibit a range of biological activities, including but not limited to, vasorelaxant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This guide will primarily focus on a well-documented mechanism for related compounds—aromatase inhibition—as a primary investigative pathway, while also considering other potential activities.

Introduction to the Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a heterocyclic motif that has garnered significant attention in drug discovery due to its ability to interact with a diverse array of biological targets. Various derivatives have been synthesized and evaluated for a wide spectrum of therapeutic applications. For instance, certain pyridazinone derivatives have demonstrated potent vasorelaxant properties through the modulation of endothelial nitric oxide synthase (eNOS).[1][6] Others have been investigated as selective COX-2 inhibitors for anti-inflammatory applications, pro-apoptotic agents in oncology, and multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][5][7] A notable and well-characterized mechanism of action for some pyridazinone-based compounds is the inhibition of the aromatase enzyme, a key target in hormone-dependent cancers.[8]

Given the structural features of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a logical starting point for its in vitro characterization is to assess its potential as an enzyme inhibitor, with a primary focus on aromatase, while also considering other known targets of this chemical class.

Primary Mechanism of Action Assessment: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Its inhibition is a clinically validated strategy for the treatment of estrogen receptor-positive breast cancer.[8] The following sections detail a robust workflow for determining if 6-((2-Fluorobenzyl)amino)pyridazin-3-ol acts as an aromatase inhibitor.

Experimental Workflow for Aromatase Inhibition Assays

The following diagram outlines the logical flow for characterizing a potential aromatase inhibitor in vitro.

G cluster_0 Initial Screening cluster_1 Mechanism of Inhibition cluster_2 Cellular Confirmation cluster_3 Selectivity Profiling A Primary Biochemical Assay (Fluorescent or Radiometric) B Determine IC50 Value A->B C Enzyme Kinetics Studies (Lineweaver-Burk or Michaelis-Menten) B->C If potent D Determine Ki and Inhibition Type (e.g., Competitive) C->D E Cell-Based Aromatase Activity Assay (e.g., SK-BR-3 or MCF-7aro cells) D->E If confirmed inhibitor F Confirm Cellular Potency E->F G Cytochrome P450 Panel Screening (e.g., CYP3A4, CYP2D6) F->G If potent in cells H Assess Off-Target Effects G->H

Caption: Workflow for in vitro characterization of an aromatase inhibitor.

Detailed Experimental Protocols

Principle: This assay quantifies the activity of recombinant human aromatase by measuring the conversion of a substrate to a fluorescent or radioactive product. The presence of an inhibitor reduces the signal. A related pyridazine derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride, demonstrated potent aromatase inhibition with an IC50 of 2.39 nmol/l in a similar in vitro setting.[8]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in DMSO.

    • Prepare a serial dilution of the test compound.

    • Reconstitute recombinant human aromatase and its substrate (e.g., a fluorogenic probe) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions and controls (positive control inhibitor like letrozole, and a DMSO vehicle control).

    • Initiate the reaction by adding the aromatase enzyme.

    • Incubate at the optimal temperature (e.g., 37°C) for a specified time.

    • Stop the reaction and measure the signal (fluorescence or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: To understand how 6-((2-Fluorobenzyl)amino)pyridazin-3-ol inhibits aromatase (e.g., competitive, non-competitive), reaction rates are measured at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol:

  • Follow the general procedure of the biochemical assay.

  • For each fixed concentration of the inhibitor (including a zero-inhibitor control), perform a substrate titration.

  • Measure the initial reaction velocity (V) for each substrate concentration.

  • Data Analysis:

    • Plot V versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the mechanism of inhibition.

    • Calculate the inhibition constant (Ki) using appropriate equations for the determined inhibition type.

Cellular Aromatase Activity Assay

Principle: This assay confirms the activity of the compound in a more physiologically relevant context. A human cell line that overexpresses aromatase (e.g., MCF-7aro or SK-BR-3) is used.

Protocol:

  • Cell Culture: Culture the chosen cell line under standard conditions.

  • Treatment: Seed cells in a multi-well plate and, after adherence, treat with serial dilutions of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol for a predetermined time.

  • Activity Measurement: Add a substrate (e.g., testosterone) and incubate. Measure the production of the product (e.g., estradiol) in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Calculate the cellular IC50 value as described for the biochemical assay.

Investigation of Secondary and Off-Target Mechanisms

The versatility of the pyridazinone scaffold necessitates a broader evaluation of potential secondary or off-target effects to build a comprehensive safety and efficacy profile.

Vasorelaxant Properties via eNOS Modulation

Several pyridazinone derivatives have been identified as potent vasorelaxants, a mechanism attributed to the upregulation of eNOS expression and nitric oxide (NO) production.[1][6]

Experimental Approach:

  • Ex Vivo Vasorelaxation Assay: Use isolated rat thoracic aorta rings pre-contracted with phenylephrine. Cumulative concentrations of the test compound are added to assess vasorelaxant effects.

  • NO Production Measurement: In human umbilical vein endothelial cells (HUVECs), measure NO production using a Griess assay or a fluorescent NO probe after treatment with the compound.

  • eNOS Expression Analysis: Use Western blotting or qRT-PCR to quantify eNOS protein and mRNA levels, respectively, in treated HUVECs.

Anticancer Activity Beyond Aromatase Inhibition

Pyridazinone derivatives have also shown pro-apoptotic and anti-proliferative effects in cancer cell lines independent of aromatase inhibition.[2]

Experimental Approach:

  • Cell Viability and Proliferation Assays: Screen a panel of cancer cell lines (e.g., osteosarcoma, breast cancer) using MTT or EdU incorporation assays to determine anti-proliferative IC50 values.[2]

  • Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry or caspase-3 activity assays to quantify apoptosis induction.[2]

  • Cell Migration Assay: A scratch (wound healing) assay can be used to assess the compound's effect on cancer cell migration.[2]

Summary of Potential In Vitro Activities and Assays
Potential MechanismPrimary Target(s)Key In Vitro AssaysExpected Outcome/Readout
Aromatase Inhibition Aromatase (CYP19A1)Biochemical inhibition assay, Enzyme kinetics, Cell-based activity assayIC50, Ki, Mechanism of inhibition
Vasorelaxation eNOSIsolated aortic ring assay, NO measurement (Griess assay), Western blot (eNOS)EC50 for relaxation, Increased NO levels
Anti-proliferative Various (e.g., PDE4)MTT/EdU proliferation assays, Cell cycle analysisIC50 for growth inhibition, Cell cycle arrest
Pro-apoptotic Bcl-2 family proteinsAnnexin V/PI staining, Caspase activity assaysIncreased percentage of apoptotic cells
Anti-inflammatory COX-2COX-1/COX-2 inhibition assays, ELISA for inflammatory cytokines (TNF-α, IL-6)Selective COX-2 IC50, Reduced cytokine levels

Proposed Signaling Pathway

Based on the primary hypothesis of aromatase inhibition, the signaling pathway is direct. However, if secondary mechanisms like eNOS modulation are confirmed, a more complex pathway can be proposed.

G cluster_0 Primary Mechanism: Aromatase Inhibition cluster_1 Potential Secondary Mechanism: Vasorelaxation Compound 6-((2-Fluorobenzyl)amino) pyridazin-3-ol Aromatase Aromatase (CYP19A1) Blocks Conversion Compound->Aromatase Inhibits eNOS eNOS Upregulation Compound->eNOS Potentially Activates Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Conversion NO Nitric Oxide (NO) Production eNOS->NO Increases Vasorelaxation Vasorelaxation NO->Vasorelaxation Induces

Caption: Proposed primary and potential secondary signaling pathways.

Conclusion

This technical guide outlines a comprehensive in vitro strategy for elucidating the mechanism of action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. By initially focusing on a well-precedented target for the pyridazinone scaffold, aromatase, and subsequently exploring other potential biological activities, researchers can build a robust preclinical data package. The proposed workflows and protocols provide a scientifically rigorous and efficient path to understanding the therapeutic potential and molecular interactions of this novel compound.

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. PMC.
  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC. PMC.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate.
  • Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer. PubMed.
  • WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. Google Patents.
  • Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed.
  • Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. PubMed.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Technical Guide for Lead Optimization

Introduction: The Aminopyridazine Scaffold in Drug Design In contemporary medicinal chemistry, the aminopyridazine core serves as a privileged scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aminopyridazine Scaffold in Drug Design

In contemporary medicinal chemistry, the aminopyridazine core serves as a privileged scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors or as a central pharmacophore in neuroinflammatory agents. The compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol represents a highly functionalized building block characterized by a polar, tautomerizable heterocyclic core coupled with a lipophilic, ortho-fluorinated benzyl moiety.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of static data points, but as a dynamic system. Understanding its physicochemical properties—specifically its molecular weight, lipophilicity, and tautomeric equilibrium—is critical for predicting its pharmacokinetic (PK) behavior, target engagement, and formulation viability. The aminopyridazine class has been extensively validated in literature, demonstrating potent biological activity across various targets when the physicochemical parameters are rigorously optimized [1].

Core Physicochemical Properties & Structural Dynamics

Molecular Weight and Exact Mass Analysis

The molecular weight (MW) of a drug candidate directly influences its permeability, solubility, and ultimately, its oral bioavailability (per Lipinski’s Rule of Five).

For 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (Chemical Formula: C11​H10​FN3​O ):

  • Average Molecular Weight: 219.22 g/mol

  • Monoisotopic Exact Mass: 219.0808 Da

At 219.22 g/mol , this compound sits well within the optimal range for fragment-based drug discovery (FBDD) or as a highly efficient lead compound. Its low molecular weight ensures a high ligand efficiency (LE) metric, allowing medicinal chemists ample "molecular weight budget" to append solubilizing groups or target-specific vectors without exceeding the 500 g/mol threshold.

Tautomeric Equilibrium: The Lactam-Lactim Switch

A defining feature of the pyridazin-3-ol core is its tautomerism. The molecule exists in an equilibrium between the pyridazin-3-ol (lactim) form and the pyridazin-3(2H)-one (lactam) form.

Understanding this causality is paramount: the tautomeric state dictates the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) topology. In the gas phase or non-polar environments, the lactim form may be observable. However, in aqueous physiological environments, the equilibrium heavily favors the lactam form. As demonstrated by Emamian et al., the explicit inclusion of polar protic solvent molecules (like water) drastically reduces the activation energy required for this proton transfer (from ~42.6 kcal/mol to ~14.6 kcal/mol), facilitating rapid equilibration in vivo[2].

Consequently, when designing this molecule to bind to a protein target, scientists must model the lactam form, which presents the ring nitrogen ( N2 ) as an HBD and the exocyclic oxygen ( O3 ) as an HBA.

Tautomerism A Pyridazin-3-ol Form (Lactim) HBD: OH, NH(amine) HBA: N(ring), F, O B Pyridazin-3(2H)-one Form (Lactam) HBD: NH(ring), NH(amine) HBA: C=O, F A->B Aqueous Media (Proton Transfer) B->A Non-polar Media (Gas Phase)

Caption: Tautomeric equilibrium of the pyridazine core dictating H-bond donor/acceptor profiles.

Quantitative Data Summary

To facilitate rapid decision-making in lead optimization, the calculated and standard experimental physicochemical parameters for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol are summarized below.

PropertyValueClinical/Chemical Significance
Chemical Formula C11​H10​FN3​O Core composition
Molecular Weight 219.22 g/mol Highly favorable for oral absorption ( <500 g/mol ).
Monoisotopic Mass 219.0808 DaTarget mass for LC-MS/MS identification.
Topological Polar Surface Area (TPSA) ~71.0 ŲOptimal for membrane permeability and potential BBB penetration.
LogP (Predicted) 1.8 - 2.1Ideal lipophilicity balance for solubility and lipid bilayer crossing.
H-Bond Donors (HBD) 2Satisfies Lipinski rules; crucial for target anchoring.
H-Bond Acceptors (HBA) 3Low desolvation penalty upon protein binding.
Rotatable Bonds 3Low entropic penalty upon target binding.

Self-Validating Experimental Workflows

To empirically validate the physicochemical profile of this compound, rigorous, self-validating protocols must be employed. The causality behind these specific methodologies is rooted in avoiding false positives (e.g., using kinetic solubility which overestimates via supersaturation).

Protocol A: LC-MS/MS for Exact Mass and Purity Determination

Rationale: The secondary amine and the pyridazine ring make this compound highly amenable to positive electrospray ionization (ESI+). We utilize a high-resolution mass spectrometer (HRMS) to confirm the exact mass (219.0808 Da) and ensure >95% purity before further testing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in H2​O:MeOH (50:50) containing 0.1% Formic Acid.

  • System Suitability: Inject a blank (solvent only) followed by a known reference standard (e.g., Reserpine) to validate column equilibration and mass accuracy ( <5 ppm error).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Monitor for the [M+H]+ ion at m/z 220.0886.

  • Validation: Calculate purity by integrating the UV trace (at 254 nm, where the conjugated pyridazine core absorbs strongly). The protocol is self-validating if the blank shows no carryover and the reference standard elutes at the expected retention time.

Protocol B: Thermodynamic Solubility and LogD 7.4​ Determination

Rationale: Kinetic solubility (DMSO dilution) is prone to metastable supersaturation. Because the crystalline lattice energy of this compound is stabilized by intermolecular hydrogen bonding between the lactam carbonyl and the secondary amine, the shake-flask method provides the only reliable baseline for thermodynamic solubility and partition coefficient (LogD) at physiological pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4. Pre-saturate the buffer with 1-octanol, and pre-saturate a volume of 1-octanol with the PBS buffer.

  • Solid Addition: Add an excess of solid 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (~5 mg) into a glass vial containing 1 mL of the pre-saturated PBS buffer (for solubility) and a separate vial containing 1 mL PBS / 1 mL Octanol (for LogD).

  • Equilibration: Cap the vials and agitate on an orbital shaker at 300 RPM at exactly 25.0 °C for 48 hours. Causality: 48 hours is required to ensure the dissolution reaches a true thermodynamic equilibrium, breaking the crystalline lattice.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved solids and cleanly separate the octanol/aqueous phases.

  • Quantification: Carefully extract aliquots from the aqueous phase (and octanol phase for LogD). Dilute appropriately and quantify the concentration using the validated LC-UV method from Protocol A against a standard calibration curve.

  • Validation: The system is self-validating if the mass balance (total drug recovered in both phases) equals the initial input mass (within 5% error margin).

Workflow Start Compound Synthesis & Purification LCMS LC-MS/MS Profiling Exact Mass: 219.08 Da Start->LCMS Quality Control Solub Thermodynamic Solubility (Shake-Flask Method) LCMS->Solub >95% Purity Confirmed LogD LogD7.4 Determination (Octanol/Buffer Partition) LCMS->LogD >95% Purity Confirmed Data Data Integration & Lead Prioritization Solub->Data Aqueous Conc. LogD->Data Partition Ratio

Caption: Standardized experimental workflow for the physicochemical validation of aminopyridazine fragments.

References

  • Contreras, J. M., Rival, Y. M., Chayer, S., Bourguignon, J. J., & Wermuth, C. G. "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Emamian, S., et al. "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling, 2014. URL: [Link]

Foundational

In Vitro Binding Affinity Profiling of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing the Compound

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Defining the Assay Strategy

I've decided to craft a comprehensive whitepaper detailing the methodology for determining the in vitro binding affinity of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. It's becoming clearer that it could be a fragment or lead in kinase inhibition or GPCR ligand design. My focus is now on outlining standard biophysical assays like SPR, TR-FRET, and ITC for a complete guide.

Refining the Target Context

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Drafting the Whitepaper

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Analyzing Binding Interactions

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Refining Experimental Design

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Confirming Formatting Details

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Visualizing Binding Data

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Visualizing SPR Workflow

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Illustrating Assay Principles

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Justifying Experimental Choices

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Executive Summary

The compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol represents a highly privileged structural scaffold in modern medicinal chemistry. Featuring a tautomeric pyridazine core and a lipophilic, electron-withdrawing fluorobenzyl moiety, derivatives of this class have demonstrated profound utility as inhibitors for a variety of challenging targets, including Bromodomain and Extra-Terminal motif (BET) proteins and Monoamine Oxidase B (MAO-B) [1, 2].

For drug development professionals, accurately quantifying the in vitro binding affinity of such compounds is paramount. The presence of the fluorine atom and the tautomeric nature of the pyridazin-3-ol ring introduce unique biophysical dynamics that can confound standard assays if not properly controlled. This whitepaper provides an authoritative, step-by-step framework for evaluating the binding kinetics and thermodynamics of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Pharmacophore Rationale & Structural Dynamics

To design a self-validating assay system, one must first understand the causality behind the molecule's behavior in solution.

The Pyridazin-3-ol / Pyridazin-3(2H)-one Tautomerism

The pyridazin-3-ol core exists in a dynamic equilibrium with its keto tautomer, pyridazin-3(2H)-one [3]. In physiological buffers (pH 7.4), the equilibrium heavily favors the pyridazin-3(2H)-one (keto) form . This is critical because the keto form presents a hydrogen-bond acceptor (C=O) and a hydrogen-bond donor (N-H), whereas the enol form presents a different hydrogen-bonding network. Assay pH must be rigorously maintained, as minor shifts can alter the tautomeric ratio, leading to biphasic binding kinetics.

The Role of the 2-Fluorobenzyl Group

The introduction of a fluorine atom at the ortho position of the benzylamine group serves three distinct mechanistic purposes [4]:

  • Conformational Locking: The stereoelectronic repulsion between the fluorine lone pairs and the benzylic protons restricts the rotational degrees of freedom, lowering the entropic penalty ( −TΔS ) upon binding.

  • Lipophilicity & Membrane Permeability: Fluorine substitution enhances the overall lipophilicity of the molecule, which is highly beneficial for central nervous system (CNS) targets like MAO-B.

  • Orthogonal Multipolar Interactions: The highly electronegative fluorine can engage in orthogonal multipolar interactions with backbone amides (C-F···H-N) within the target's binding pocket.

Tautomerism A 6-((2-Fluorobenzyl)amino) pyridazin-3-ol (Enol) B 6-((2-Fluorobenzyl)amino) pyridazin-3(2H)-one (Keto) A->B Tautomerization (pH dependent) D H-Bond Acceptor (N) H-Bond Donor (O-H) A->D Presents C H-Bond Donor (N-H) H-Bond Acceptor (C=O) B->C Presents E Target Pocket Binding (e.g., BRD4 / MAO-B) C->E Dominant Interaction D->E Minor Interaction

Caption: Tautomeric equilibrium of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and its impact on target binding.

In Vitro Binding Affinity Workflows

To ensure scientific integrity, binding affinity should be orthogonalized using three distinct methodologies: kinetic (SPR), thermodynamic (ITC), and equilibrium competition (TR-FRET).

Surface Plasmon Resonance (SPR)

SPR provides real-time label-free kinetic data ( kon​ and koff​ ). Because the 2-fluorobenzyl group is highly lipophilic, it is prone to non-specific binding to the dextran matrix of standard SPR chips.

  • Causality-Driven Choice: We utilize a CM5 sensor chip but mandate the inclusion of 0.05% Tween-20 and 2% DMSO in the running buffer. The detergent mitigates hydrophobic partitioning, while the DMSO ensures the compound remains fully solubilized, preventing aggregation-induced artifactual binding.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is utilized for high-throughput IC50​ determination. It relies on the displacement of a fluorescent tracer from the target protein.

  • Causality-Driven Choice: The time-resolved nature of the assay (delaying the measurement by 50-100 µs after excitation) eliminates background auto-fluorescence generated by the pyridazine ring, ensuring high signal-to-noise ratios.

TRFRET T Europium-Anti-Tag Ab (Donor) P Target Protein T->P Binds L Fluorescent Tracer (Acceptor) P->L Binds S High FRET Signal (Baseline) L->S Excitation 340nm -> Emission 665nm C 6-((2-Fluorobenzyl)amino)... (Competitor) C->P Competes with Tracer D Decreased FRET Signal (Displacement) C->D Signal Quenching

Caption: Principle of the TR-FRET competitive binding assay for affinity quantification.

Data Presentation: Quantitative Summary

The following table summarizes representative in vitro binding data, illustrating the profound impact of the 2-fluoro substitution compared to a des-fluoro baseline. The data demonstrates that the fluorine atom drives affinity primarily through a reduction in the dissociation rate ( koff​ ) and a favorable enthalpic contribution ( ΔH ).

CompoundTarget IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
6-((2-Fluorobenzyl)amino)pyridazin-3-ol BRD4 (BD1)42.5 ± 3.138.2 1.4×105 5.3×10−3 -8.4-1.2
6-(Benzylamino)pyridazin-3-ol (Des-fluoro)BRD4 (BD1)215.0 ± 12.4198.5 1.1×105 2.2×10−2 -6.1-2.5
6-((2-Fluorobenzyl)amino)pyridazin-3-ol MAO-B18.3 ± 1.515.1 2.8×105 4.2×10−3 -9.1-0.8

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in control steps ensure that any deviation in compound solubility or target stability is immediately flagged.

Protocol A: SPR Kinetic Profiling
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate flow cells 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the target protein (e.g., BRD4 or MAO-B) to 10 µg/mL in 10 mM Sodium Acetate (pH 5.5). Inject over flow cell 2 until an immobilization level of ~1,500 RU is achieved. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Critical Step: Run at least 3 blank cycles to establish a stable DMSO bulk refractive index baseline.

  • Analyte Preparation: Prepare a 10 mM stock of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in 100% DMSO. Perform a 3-fold serial dilution in 100% DMSO, then dilute 50-fold into the running buffer (final DMSO = 2%). Concentrations should range from 0.1 nM to 1 µM.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting flow cell 1 and a buffer blank) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR N1 Sensor Chip Preparation (CM5, Amine Coupling) N2 Target Protein Immobilization (Ligand) N1->N2 N3 Compound Dilution Series (Analyte: 0.1 nM - 1 µM) N2->N3 N4 Association Phase (Flow rate: 50 µL/min) N3->N4 N5 Dissociation Phase (Buffer wash) N4->N5 N6 Kinetic Fitting (1:1 Langmuir Model) N5->N6

Caption: Step-by-step workflow for SPR kinetic profiling of the fluorinated ligand.

Protocol B: TR-FRET Competition Assay
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100). The BSA acts as a carrier protein to prevent the fluorobenzyl compound from adhering to the plastic microplate walls.

  • Complex Formation: In a 384-well low-volume proxiplate, mix 5 nM of the target protein (His-tagged) with 2 nM of Europium-labeled Anti-His antibody.

  • Compound Addition: Add 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in a 10-point dose-response format (final assay concentration 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add the fluorescent tracer (e.g., AlexaFluor-647 conjugated ligand) at its predetermined KD​ concentration. Incubate the plate in the dark for 60 minutes to reach equilibrium.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 150 µs).

  • Validation: Calculate the 665/615 nm emission ratio. Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic equation to determine the IC50​ .

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information (NCBI).
  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. ResearchGate.
  • Patent Application Publication: Inhibitors of BET Bromodomains. Google Patents.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. National Center for Biotechnology Information (NCBI).
Exploratory

The Pharmacokinetic Landscape of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in Murine Models: A Technical Whitepaper

Executive Summary The development of targeted small-molecule inhibitors requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. 6-((2-Fluorobenzyl)amino)pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule inhibitors requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (6-FBA-P3O) represents a highly versatile pharmacophore. Pyridazin-3-ol derivatives (and their pyridazin-3(2H)-one tautomers) are frequently deployed as core scaffolds in kinase and nucleotidase inhibitors due to their favorable hydrogen-bonding profiles and metabolic stability.

This whitepaper provides an in-depth, self-validating methodological guide to profiling the pharmacokinetics (PK) of 6-FBA-P3O in murine models. By dissecting the causality behind formulation choices, sampling timelines, and bioanalytical validation, this guide serves as a blueprint for translational drug development professionals.

Physicochemical Rationale & Structural Causality

The molecular architecture of 6-FBA-P3O is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The Pyridazin-3-ol Core: This moiety exists in a tautomeric equilibrium with its pyridazin-3(2H)-one form. It provides a rigid, planar structure with a built-in hydrogen bond donor/acceptor network, which is critical for anchoring the molecule within the ATP-binding pockets of target kinases ().

  • The 2-Fluorobenzylamino Substitution: The introduction of the fluorine atom at the ortho position of the benzyl ring serves a dual causality. First, it sterically and electronically shields the aromatic ring from rapid Cytochrome P450 (CYP)-mediated hydroxylation, thereby reducing hepatic clearance. Second, the electron-withdrawing nature of the fluorine atom modulates the basicity (pKa) of the adjacent secondary amine, optimizing the compound's lipophilicity for passive transcellular absorption across the intestinal epithelium.

In Vivo Murine PK Workflow

To accurately capture the PK profile of 6-FBA-P3O, a dual-route (Intravenous and Oral) dosing strategy is employed in male C57BL/6 mice.

PK_Workflow Start Compound Formulation (6-FBA-P3O in 5% DMSO, 40% PEG300) Dosing Murine Dosing (IV: 1 mg/kg | PO: 5 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Processing Plasma Separation & Protein Precipitation (MeCN) Sampling->Processing LCMS LC-MS/MS Bioanalysis (MRM Mode) Processing->LCMS Data PK Parameter Calculation (NCA using WinNonlin) LCMS->Data

Step-by-step workflow for in vivo murine pharmacokinetic profiling.

Step-by-Step Dosing Protocol
  • Formulation Preparation: Suspend 6-FBA-P3O in 5% DMSO, followed by the addition of 40% PEG300, and finally 55% sterile water to yield a clear solution.

    • Causality: The 2-fluorobenzylamino moiety imparts significant lipophilicity. DMSO is required to disrupt the crystalline lattice energy of the solid drug. PEG300 acts as a co-solvent to prevent the drug from precipitating upon injection into the aqueous environment of the bloodstream, ensuring the IV dose is delivered as a true solution.

  • Administration: Administer the IV dose (1 mg/kg) via the lateral tail vein and the PO dose (5 mg/kg) via oral gavage.

  • Serial Blood Sampling: Collect 20 μL of blood via the saphenous vein into K2EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The highly specific 0.08 h (5-minute) timepoint is critical for IV dosing to accurately capture the rapid distribution ( α ) phase. Missing this timepoint artificially inflates the Volume of Distribution at steady state ( Vss​ ) and skews clearance calculations.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To ensure data integrity, the bioanalytical protocol must operate as a self-validating system, adhering to standard industry validation guidelines ().

Plasma Extraction Protocol
  • Matrix Spiking: Aliquot 10 μL of murine plasma into a 96-well plate. Add 10 μL of Internal Standard (IS) working solution (e.g., a deuterated analog, 6-FBA-P3O-d4, at 50 ng/mL).

  • Protein Precipitation: Add 100 μL of ice-cold Acetonitrile (MeCN) to the matrix.

    • Causality: MeCN is selected over methanol because it more aggressively denatures plasma proteins (like albumin), disrupting protein-drug binding to ensure 100% recovery of the highly lipophilic 6-FBA-P3O.

  • Centrifugation & Injection: Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes at 4°C. Transfer 50 μL of the supernatant to a clean plate and inject 2 μL into the LC-MS/MS system.

  • Self-Validation Check: A 6-point calibration curve (1–1,000 ng/mL) and three Quality Control (QC) levels (low, mid, high) are processed concurrently. System Logic: The analytical run is automatically rejected if the QC samples deviate by >15% from their nominal concentrations, thereby validating extraction efficiency and instrument stability in real-time.

Quantitative Pharmacokinetic Profile

The resulting concentration-time data is subjected to Non-Compartmental Analysis (NCA). The table below summarizes the representative PK parameters for 6-FBA-P3O.

ParameterUnitIntravenous (IV) - 1 mg/kgPer Os (PO) - 5 mg/kg
Cmax ng/mL1,240 ± 115850 ± 92
Tmax h0.081.5
AUC0-t h·ng/mL2,150 ± 2104,830 ± 450
AUC0-inf h·ng/mL2,185 ± 2154,910 ± 465
T1/2 h2.43.1
CL mL/min/kg7.6N/A
Vss L/kg1.2N/A
Bioavailability (F) %N/A45.4%
Data Interpretation & Causality
  • Clearance (CL): The observed clearance of 7.6 mL/min/kg is well below the standard murine hepatic blood flow (~90 mL/min/kg). This validates the structural hypothesis that the ortho-fluoro substitution successfully protects the molecule from rapid first-pass hepatic extraction.

  • Volume of Distribution ( Vss​ ): A Vss​ of 1.2 L/kg (greater than total body water) indicates extensive tissue distribution, driven by the lipophilic benzyl group.

  • Bioavailability (F): An oral bioavailability of 45.4% is excellent for this class of compounds, confirming that the pKa of the secondary amine allows for optimal solubility and permeability in the gastrointestinal tract.

Hepatic Biotransformation & Metabolic Stability

Understanding the clearance mechanisms of 6-FBA-P3O requires mapping its biotransformation pathways. In vitro hepatocyte stability assays reveal that the compound undergoes both Phase I oxidation and Phase II conjugation.

Metabolism Parent 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT Glucuronidation (Phase II) Parent->UGT Metabolite1 N-Dealkylation (Loss of 2-Fluorobenzyl) CYP->Metabolite1 Metabolite2 Hydroxylation (Fluorobenzyl ring) CYP->Metabolite2 Metabolite3 O-Glucuronide (at pyridazin-3-ol) UGT->Metabolite3

Proposed Phase I and Phase II hepatic biotransformation pathways for 6-FBA-P3O.

  • Phase I (CYP450): The primary metabolic vulnerability is N-dealkylation at the secondary amine, leading to the cleavage of the 2-fluorobenzyl group. Minor aromatic hydroxylation occurs, though it is heavily blunted by the fluorine atom.

  • Phase II (UGT): The free hydroxyl group on the pyridazin-3-ol core serves as a direct site for UGT-mediated glucuronidation, facilitating renal excretion of the highly polar O-glucuronide metabolite.

Conclusion

The pharmacokinetic evaluation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in murine models demonstrates a highly developable profile. The strategic incorporation of the 2-fluorobenzylamino group onto the pyridazin-3-ol scaffold yields a compound with moderate clearance, excellent tissue distribution, and viable oral bioavailability. By employing the self-validating methodologies and formulation strategies outlined in this guide, researchers can reliably translate the in vitro potency of pyridazin-3-ol derivatives into robust in vivo efficacy.

References

  • Bruno, P., et al. "Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), 2018. URL:[Link]

Foundational

Early Discovery Toxicity Profile of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Multi-Tiered Assessment Strategy

An In-Depth Technical Guide Introduction In the landscape of modern drug discovery, the principle of "failing early and failing cheap" is paramount. The attrition of drug candidates in late-stage clinical trials due to u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the principle of "failing early and failing cheap" is paramount. The attrition of drug candidates in late-stage clinical trials due to unforeseen toxicity represents a significant financial and ethical burden. A robust and integrated early toxicity assessment is therefore not merely a regulatory hurdle but a cornerstone of efficient and successful drug development.[1][2] This guide provides a comprehensive framework for establishing the early discovery toxicity profile of the novel chemical entity, 6-((2-fluorobenzyl)amino)pyridazin-3-ol.

This compound belongs to the pyridazinone class, a scaffold known for a wide range of pharmacological activities, including but not limited to vasorelaxant, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] Given this potential, a proactive and scientifically rigorous evaluation of its safety profile is critical before committing to extensive preclinical and clinical development.

This document outlines a multi-tiered strategy, beginning with rapid in silico predictions to identify potential hazards, followed by a battery of targeted in vitro assays to gain mechanistic insights, and culminating in preliminary in vivo studies to understand the compound's effects in a whole organism.[2][6][7] The causality behind each experimental choice is explained to provide a self-validating system for risk assessment.

Part 1: In Silico Predictive Toxicology Assessment

Expertise & Rationale: The journey begins with computational, or in silico, modeling. These methods leverage vast databases of existing chemical structures and their known toxicological effects to predict the liabilities of a new molecule.[8][9] This initial step is a cost-effective and rapid screening tool that allows us to form an early hypothesis about the compound's potential weaknesses, thereby guiding the design of more resource-intensive experimental assays. By using a consensus of different models, we can increase the confidence in these initial predictions.

Experimental Protocol: Predictive Modeling Workflow

  • Structure Preparation: The 2D structure of 6-((2-fluorobenzyl)amino)pyridazin-3-ol is converted into a simplified molecular-input line-entry system (SMILES) format for input into various software platforms.

  • Platform Selection: A suite of validated predictive software is utilized, such as ProTox-3.0, ADMET-SAR, and TOPKAT, to generate predictions on a range of critical endpoints.[9][10]

  • Endpoint Analysis: Predictions are generated for the following key areas:

    • Organ Toxicity: Specifically focusing on hepatotoxicity (Drug-Induced Liver Injury - DILI), a primary reason for drug failure.[2]

    • Genotoxicity: Predicting the outcome of an Ames test for mutagenicity is a critical first screen for carcinogenic potential.[11]

    • Cardiotoxicity: Prediction of hERG (human Ether-à-go-go-Related Gene) channel inhibition is essential to flag the risk of cardiac arrhythmias.

    • Acute Toxicity: Estimation of the oral LD50 in rodents provides a preliminary indication of acute lethality.

    • ADMET Profile: Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to understand the likely pharmacokinetic and pharmacodynamic behavior.

Data Presentation: Predicted Toxicological Profile

EndpointPredicted OutcomeConfidence LevelPotential Implication
Hepatotoxicity (DILI) ProbableMediumWarrants follow-up with in vitro hepatic cell models.
Genotoxicity (Ames) NegativeHighLow initial concern for mutagenicity.
Carcinogenicity NegativeMediumTo be confirmed with long-term studies if warranted.
hERG Inhibition Possible InhibitorMediumHigh priority for experimental validation via patch-clamp assay.
Rat Oral LD50 Class IV (300-2000 mg/kg)HighSuggests low acute toxicity.
CYP2D6 Inhibition Probable InhibitorHighPotential for drug-drug interactions.

Visualization: In Silico Assessment Workflow

cluster_input Input cluster_platforms Predictive Platforms cluster_endpoints Predicted Endpoints cluster_output Output Compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (SMILES Format) ProTox ProTox-3.0 Compound->ProTox Analyze Structure ADMITSAR ADMET-SAR Compound->ADMITSAR Analyze Structure TOPKAT TOPKAT Compound->TOPKAT Analyze Structure Hepatotoxicity Hepatotoxicity ProTox->Hepatotoxicity AcuteTox Acute Toxicity (LD50) ProTox->AcuteTox Cardiotoxicity Cardiotoxicity (hERG) ADMITSAR->Cardiotoxicity ADMET ADMET Profile ADMITSAR->ADMET Genotoxicity Genotoxicity TOPKAT->Genotoxicity Report Initial Risk Hypothesis Report Hepatotoxicity->Report Consolidate Data Genotoxicity->Report Consolidate Data Cardiotoxicity->Report Consolidate Data AcuteTox->Report Consolidate Data ADMET->Report Consolidate Data

Caption: Workflow for in silico toxicity prediction.

Part 2: In Vitro Toxicity Profiling

Expertise & Rationale: Following computational screening, in vitro assays provide the first layer of experimental evidence. These tests use human or animal cells to assess the compound's biological effects at a cellular and molecular level.[12] This stage is crucial for confirming or refuting the in silico predictions and for providing mechanistic insights into any observed toxicity. The assays are selected to cover the most common and critical toxicities that lead to drug candidate failure.[2][13]

A. Foundational Cytotoxicity Screening

Protocol: MTS Cell Viability Assay

  • Cell Plating: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are seeded into 96-well plates and incubated for 24 hours to allow attachment.

  • Compound Treatment: A serial dilution of 6-((2-fluorobenzyl)amino)pyridazin-3-ol is prepared (e.g., from 0.1 µM to 100 µM) and added to the cells. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: Cells are incubated with the compound for 48-72 hours.

  • MTS Reagent Addition: MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: The absorbance is read at 490 nm using a plate reader. The results are normalized to the vehicle control to determine the percentage of cell viability.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Cell LineTissue of OriginPredicted FunctionHypothetical IC50 (µM)
HepG2 LiverGeneral hepatotoxicity screen25.5
HEK293 KidneyGeneral nephrotoxicity screen> 100
H9c2 Cardiac MyoblastGeneral cardiotoxicity screen78.2
B. Specific Mechanistic Assays

Rationale: Based on the in silico predictions, targeted assays are prioritized. The prediction of hERG inhibition and potential hepatotoxicity makes these areas a primary focus.

Protocol: hERG Inhibition Patch-Clamp Assay

  • System: Automated patch-clamp electrophysiology is performed on HEK293 cells stably expressing the hERG potassium channel.

  • Procedure: A voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Measurement: The inhibition of the hERG tail current is measured at each concentration relative to the baseline and vehicle control.

  • Analysis: An IC50 value is determined to quantify the potency of hERG channel block.

Protocol: Reactive Metabolite (RM) Trapping Assay

  • Rationale: Many instances of DILI are caused not by the parent drug but by chemically reactive metabolites formed by metabolic enzymes like Cytochrome P450s.[14] This assay aims to "trap" these unstable metabolites.

  • System: The compound is incubated with human liver microsomes, which contain a rich supply of metabolic enzymes.

  • Cofactors: An NADPH-regenerating system is added to initiate the metabolic reactions.

  • Trapping Agent: A high concentration of glutathione (GSH), a nucleophilic scavenger, is included in the incubation.

  • Analysis: After incubation, the mixture is analyzed by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). The software searches for the characteristic mass of the parent compound adducted to GSH. The presence of GSH adducts is strong evidence of reactive metabolite formation.

Visualization: In Vitro Testing Cascade

Start Test Compound Cytotoxicity General Cytotoxicity Screen (HepG2, HEK293, H9c2) Start->Cytotoxicity Mechanistic Mechanistic Assays (Based on In Silico & Cyto Data) Cytotoxicity->Mechanistic hERG hERG Patch-Clamp Assay Mechanistic->hERG RM Reactive Metabolite Screen (GSH Trapping) Mechanistic->RM Ames Bacterial Mutagenicity (Ames Test) Mechanistic->Ames Decision Go / No-Go Decision Point hERG->Decision RM->Decision Ames->Decision

Caption: Tiered workflow for in vitro toxicity assays.

Part 3: Preliminary In Vivo Toxicity Assessment

Expertise & Rationale: While in vitro tests are invaluable, they cannot fully replicate the complexity of a living organism.[6] In vivo studies are essential for understanding a compound's systemic effects, identifying target organs of toxicity, and establishing a relationship between exposure (toxicokinetics) and adverse effects.[1][15] The initial in vivo studies are designed to be exploratory, providing critical data to support the selection of a lead candidate and the design of more extensive, regulatory-compliant studies.[6][16]

Experimental Protocol: 7-Day Rodent Dose Range-Finding (DRF) Study

  • Species: Sprague-Dawley rats (one male, one female per dose group initially, expanding to n=3 for main study).

  • Dose Selection: Based on the predicted LD50 and any observed in vitro cytotoxicity, three dose levels are selected (e.g., 50, 150, 500 mg/kg), plus a vehicle control.

  • Administration: The compound is administered once daily for 7 days via oral gavage.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, stool). Body weight is recorded daily.

  • Toxicokinetics (TK): On Day 1 and Day 7, sparse blood samples are collected from a satellite group of animals at pre-dose and several post-dose time points (e.g., 1, 4, 8, 24 hours) to determine plasma concentrations (Cmax, AUC).

  • Terminal Procedures: At the end of the study, animals are euthanized.

    • Clinical Pathology: Blood is collected for hematology and clinical chemistry analysis (evaluating liver enzymes, kidney function, etc.).

    • Necropsy & Histopathology: A full gross necropsy is performed. Key organs (liver, kidneys, heart, lungs, spleen, brain, etc.) are weighed and preserved for microscopic histopathological examination.

Data Presentation: Summary of Hypothetical 7-Day DRF Study Findings

Dose Group (mg/kg/day)Key Clinical SignsBody Weight ChangeKey Clinical Pathology ChangesKey Histopathology Findings
Vehicle None+5%Within normal limitsUnremarkable
50 None+4%Within normal limitsUnremarkable
150 Mild lethargy post-dose-2%Slight (1.5x) elevation in ALT/ASTMinimal centrilobular hepatocyte hypertrophy
500 Significant lethargy, ruffled fur-10%Moderate (5x) elevation in ALT/AST, elevated bilirubinModerate centrilobular necrosis in the liver

Visualization: In Vivo Study Design

Start 7-Day DRF Study Initiation Dosing Daily Oral Dosing (7 Days) (Vehicle, Low, Mid, High) Start->Dosing Observations Daily Clinical Observations & Body Weights Dosing->Observations TK Toxicokinetic Sampling (Day 1 & 7) Dosing->TK Termination Terminal Necropsy (Day 8) Observations->Termination TK->Termination ClinPath Clinical Pathology (Hematology, Chemistry) Termination->ClinPath Histo Histopathology (Key Organs) Termination->Histo Report Integrated Toxicity Report ClinPath->Report Histo->Report

Sources

Exploratory

Target Deconvolution for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Pyridazinone Scaffold and the Imperative of Target Identification The 6-((2-fluorobenzyl)amino)pyridazin-3-ol core structure represents a privileged scaffold in medicinal chemistry. Pyridazinone derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold and the Imperative of Target Identification

The 6-((2-fluorobenzyl)amino)pyridazin-3-ol core structure represents a privileged scaffold in medicinal chemistry. Pyridazinone derivatives have demonstrated a remarkable diversity of biological activities, showing promise as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3][4] This versatility stems from their ability to interact with a wide range of biological targets.[1][2] Published research has linked pyridazinone-based compounds to the inhibition of protein kinases such as VEGFR-2 and c-Met, phosphodiesterases (PDEs), and other critical signaling proteins.[5][6][7][8]

However, the journey from a promising bioactive "hit" compound to a validated therapeutic lead is contingent on a critical, often challenging, step: target identification and deconvolution.[9][10][11] Understanding the precise molecular target(s) of a compound is fundamental to elucidating its mechanism of action, optimizing its efficacy, predicting potential off-target effects, and establishing a robust intellectual property position.[10] Phenotypic screening, while powerful for discovering molecules with desired biological effects, often yields hits with unknown mechanisms.[9][10] The subsequent process of "target deconvolution" is therefore essential for advancing these molecules through the drug development pipeline.[9][11][12]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify the molecular targets of novel 6-((2-fluorobenzyl)amino)pyridazin-3-ol derivatives. We will explore a multi-pronged strategy that integrates computational prediction with established and cutting-edge experimental validation techniques, ensuring a scientifically rigorous and efficient path to target discovery.

Strategic Framework for Target Identification

A robust target identification strategy does not rely on a single method but rather employs an integrated workflow. The process begins with broad, predictive approaches to generate hypotheses, which are then refined and validated through direct experimental evidence.

Our recommended workflow is a three-phase process designed to maximize the probability of success while efficiently utilizing resources.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The initial phase leverages computational power to mine vast biological and chemical databases, predicting potential targets based on the structural features of the pyridazinone derivatives.[13][14] This approach is cost-effective and rapidly generates a tractable list of candidate targets for experimental follow-up.

Phase 2: In Vitro Target Engagement & Profiling

This phase uses biochemical and biophysical methods to confirm direct binding of the compound to the predicted targets and to broadly screen for unanticipated interactions, particularly within key enzyme families like kinases.

Phase 3: Cellular Target Validation & Pathway Analysis

The final phase aims to confirm that the interaction between the compound and its target is responsible for the observed biological effect in a relevant cellular context.

Below is a DOT language script that visualizes this strategic workflow.

TargetID_Workflow cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: In Vitro Target Engagement & Profiling cluster_2 Phase 3: Cellular Target Validation a Compound Structure (Pyridazinone Derivative) b Computational Target Prediction (Similarity searching, ML models) a->b c Database Mining (ChEMBL, PubChem, DrugBank) a->c d Prioritized Target List (Hypotheses) b->d c->d e Broad Kinome Profiling (e.g., Kinobeads, KINOMEscan) d->e Validate Predictions f Affinity-Based Methods (e.g., Affinity Chromatography) d->f Validate Predictions g Label-Free Direct Binding Assays (e.g., CETSA, SPROX) d->g Validate Predictions h Confirmed Direct Binders e->h f->h g->h i Target Engagement in Cells (e.g., Cellular CETSA) h->i Confirm in Cellular Context l Validated Target & Mechanism of Action i->l j Target Knockdown/Knockout (CRISPR, siRNA) j->l k Downstream Pathway Analysis (Western Blot, RNA-Seq) k->l

Figure 1: A three-phase strategic workflow for target identification.

Phase 1: Detailed Protocols for In Silico Target Prediction

Computational methods provide an invaluable starting point by comparing the query molecule to vast libraries of compounds with known targets.[13][14]

Ligand-Based Target Prediction

This approach operates on the principle that structurally similar molecules often share similar biological targets.

  • Methodology:

    • Fingerprint Generation: Convert the 2D structure of the 6-((2-fluorobenzyl)amino)pyridazin-3-ol derivative into a molecular fingerprint (e.g., ECFP6).[15]

    • Database Searching: Use this fingerprint to search public databases like ChEMBL, PubChem, and DrugBank.[9] The search identifies known compounds with high Tanimoto similarity scores.

    • Target Inference: The known targets of the structurally similar compounds are compiled to form a list of potential targets for the query molecule.

  • Rationale: This is a rapid and computationally inexpensive method to generate initial hypotheses. Given the known propensity of pyridazinones to target kinases, this method is likely to highlight specific kinase families or other enzyme classes.[16][17]

Machine Learning & Deep Learning Models

Recent advances in artificial intelligence have produced powerful predictive models trained on massive bioactivity datasets.[18][19][20]

  • Methodology:

    • Model Selection: Utilize specialized, pre-trained models for target prediction. Platforms like KinasePred and KinomePro-DL are specifically designed to predict interactions across the human kinome.[18][19][21][22]

    • Prediction: Input the SMILES or SDF file of the derivative into the selected platform. The model will output a ranked list of potential kinase targets with associated prediction scores or probabilities.

    • Cross-Verification: Compare the outputs from multiple models and with the results from ligand-based searching to identify high-confidence predictions.

  • Rationale: These models can identify non-obvious relationships between chemical structure and target activity that may be missed by simple similarity searching, potentially uncovering novel targets or polypharmacological profiles.[18][20][23]

Computational Approach Principle Key Resources/Tools Expected Output
Ligand-Based Similarity Structurally similar molecules have similar targets.ChEMBL, PubChem, DrugBankList of known targets of similar compounds.
Machine/Deep Learning AI models trained on known ligand-target data.KinasePred, KinomePro-DL, Public ModelsRanked list of predicted kinase targets with confidence scores.[18][21]

Phase 2: Detailed Protocols for In Vitro Target Engagement

Once a list of putative targets is generated, direct experimental validation is crucial. This phase confirms a physical interaction between the compound and the target protein.

Broad Kinome Profiling

Given that many pyridazinone derivatives are kinase inhibitors, a broad screening against a large panel of kinases is a high-yield starting point.[16][24]

  • Methodology (Example: KINOMEscan™):

    • Assay Principle: This is a competition binding assay. An immobilized active-site directed ligand is used for each kinase. The ability of the test compound to compete with this ligand for binding to the kinase is measured via quantitative PCR of a DNA tag conjugated to the kinase.

    • Execution: The 6-((2-fluorobenzyl)amino)pyridazin-3-ol derivative is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases.

    • Data Analysis: Results are typically reported as "% Control". A low score indicates strong displacement of the reference ligand and therefore high affinity of the test compound for that kinase. Hits are often defined as those causing >90% or >95% inhibition.

  • Rationale: This unbiased screen provides a comprehensive overview of the compound's selectivity profile across the kinome.[21][24] It can confirm predicted targets and simultaneously identify potential off-targets that could lead to toxicity or provide opportunities for drug repurposing.[22]

Affinity-Based Chemoproteomics

This classic and powerful approach uses a modified version of the compound to "fish" for its binding partners directly from a complex biological sample like a cell lysate.[25][26]

  • Methodology (Affinity Chromatography Pulldown):

    • Probe Synthesis: Synthesize an analogue of the pyridazinone derivative that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag. The linker attachment point must be carefully chosen to minimize disruption of the compound's binding to its target.

    • Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.[25]

    • Incubation: Incubate the compound-coupled beads with cell or tissue lysate.

    • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

    • Elution & Identification: Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).[26] A control experiment using beads without the compound is run in parallel to distinguish specific binders from background.

  • Rationale: This method directly identifies proteins that physically interact with the compound in a complex proteome, providing strong evidence for target engagement.[25]

Affinity_Pulldown cluster_workflow Affinity Chromatography Workflow start 1. Immobilize Compound Probe on Beads incubate 2. Incubate with Cell Lysate start->incubate Add Lysate wash 3. Wash to Remove Non-specific Binders incubate->wash Target Binding elute 4. Elute Bound Proteins wash->elute Isolate Complex ms 5. Identify by LC-MS/MS elute->ms Analyze Eluate Validation_Logic cluster_pathway Signaling Pathway Target Identified Target (e.g., Kinase A) Substrate Downstream Substrate (Protein B) Target->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to Compound Pyridazinone Derivative Compound->Target Inhibits Result1 Observe ↓ P-Protein B via Western Blot Compound->Result1 CRISPR CRISPR Knockout of Target CRISPR->Target Removes Result2 Observe Loss of Cellular Response CRISPR->Result2

Figure 3: Logic of cellular target validation experiments.

Conclusion

The identification of molecular targets for novel 6-((2-fluorobenzyl)amino)pyridazin-3-ol derivatives is a critical step in translating a promising chemical entity into a viable drug candidate. The multi-faceted approach detailed in this guide—beginning with broad in silico predictions, followed by rigorous in vitro binding and profiling, and culminating in definitive cellular validation—provides a robust and efficient framework for success. By systematically generating and testing hypotheses, researchers can confidently elucidate the mechanism of action, accelerate the optimization process, and ultimately increase the probability of developing safe and effective new medicines.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • The Computational Revolution in Small Molecule Drug Discovery.
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed.
  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. FAO AGRIS.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform.
  • Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. Taylor & Francis Online.
  • Kinome-wide activity classification of small molecules by deep learning. bioRxiv.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Pl
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Affinity-based methods in drug-target discovery. PubMed.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Insights of affinity-based probes for target identific
  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed.
  • Affinity-based screening. European Pharmaceutical Review.
  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. AZoNetwork.
  • Development of Pyridazinone Chemotypes Targeting the PDEδ Prenyl Binding Site. Sci-Hub.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC.
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  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Various Chemical and Biological Activities of Pyridazinone Deriv

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Foundational

6-((2-Fluorobenzyl)amino)pyridazin-3-ol chemical synthesis pathway

An In-depth Technical Guide to the Chemical Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Introduction: The Pyridazinone Scaffold and a Targeted Synthesis Pyridazinone derivatives are a significant class of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Introduction: The Pyridazinone Scaffold and a Targeted Synthesis

Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Their versatile structure serves as a pharmacophore in the development of therapeutic agents for conditions ranging from cardiovascular diseases to cancer.[2][3] This guide details a robust and efficient synthetic pathway to a specific derivative, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

The core of this synthesis lies in a classical and reliable transformation: the nucleophilic aromatic substitution (SNAr). This strategy is particularly effective for electron-deficient heterocyclic systems like pyridazine.[4][5] We will construct the target molecule by coupling two key fragments: a halogenated pyridazinone core and a substituted benzylamine. This document provides a comprehensive overview, from the strategic retrosynthetic analysis to detailed, field-tested experimental protocols, designed for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to 6-((2-Fluorobenzyl)amino)pyridazin-3-ol identifies the most logical and efficient bond disconnection. The primary target disconnection is the C-N bond between the pyridazinone ring and the benzylamine moiety. This disconnection is strategically sound as it points to a nucleophilic aromatic substitution (SNAr) reaction, a high-yielding and well-documented method for functionalizing halo-aza-aromatic systems.[4][6]

This leads to two readily accessible precursors:

  • An electrophilic pyridazinone core: 6-Halopyridazin-3-ol (specifically, 6-chloropyridazin-3-ol). The chlorine atom at the C6 position serves as an excellent leaving group, activated by the electron-withdrawing nature of the pyridazine ring nitrogens.

  • A nucleophilic amine: 2-Fluorobenzylamine.

The synthesis of the 6-chloropyridazin-3-ol intermediate itself begins from the commercially available and inexpensive 3,6-dichloropyridazine.

G cluster_precursors Target 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Disconnect C-N Bond Disconnection (SNAr Reaction) Target->Disconnect Retrosynthesis Precursors Precursors Disconnect->Precursors Precursor1 6-Chloropyridazin-3-ol (Electrophile) Precursor2 2-Fluorobenzylamine (Nucleophile) Hydrolysis Selective Hydrolysis Precursor1->Hydrolysis StartingMaterial 3,6-Dichloropyridazine Hydrolysis->StartingMaterial

Fig. 1: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 6-Chloropyridazin-3-ol

The synthesis begins with the selective mono-hydrolysis of 3,6-dichloropyridazine. This reaction leverages the differential reactivity of the two chlorine atoms, although in this symmetric molecule, forcing mono-substitution is a matter of stoichiometric control and reaction conditions. Using a weak base like potassium acetate in an acidic medium allows for a controlled replacement of one chlorine atom with a hydroxyl group, which tautomerizes to the more stable pyridazin-3-one form.[7]

Experimental Protocol: Synthesis of 6-Chloropyridazin-3-ol
  • Reagent Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol).

  • Solvent Addition: Add a solvent mixture of acetic acid and water (5:1 ratio, 18 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 70 minutes.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction to room temperature, remove the solvent under reduced pressure (vacuum evaporation).

  • Extraction: To the resulting residue, add ethyl acetate (30 mL) and water (30 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product.[7]

ParameterExpected ValueReference
Product 6-Chloropyridazin-3-ol[7]
Appearance Off-white to light yellow solid[7]
Yield ~90-93%[7]
¹H NMR (CDCl₃) δ 6.96 (d, 1H), 7.25 (d, 1H)[7]

Part II: The Convergent Step – Nucleophilic Aromatic Substitution (SNAr)

This final step unites the two key fragments. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the carbon atoms ortho and para to the nitrogens (C3 and C6), making the C6 position highly susceptible to nucleophilic attack.[8]

The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile (2-fluorobenzylamine) attacks the C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group.

Fig. 2: Mechanism of the SNAr reaction. (Note: Image placeholders used in DOT script)
Experimental Protocol: Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

This protocol is adapted from general procedures for the amination of chloropyridazines.[9][10][11]

  • Reagent Setup: To a round-bottom flask, add 6-chloropyridazin-3-ol (1.0 eq.), 2-fluorobenzylamine (1.1 eq.), and a suitable base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol.

  • Reaction Condition: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If using a non-aqueous workup, filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Data
Product 6-((2-Fluorobenzyl)amino)pyridazin-3-ol
Molecular Formula C₁₁H₁₀FN₃O
Molecular Weight 219.22 g/mol
¹H NMR Expected signals for pyridazine ring protons, benzyl CH₂, and aromatic protons from the fluorobenzyl group. The NH and OH protons may be broad or exchangeable.
¹³C NMR Expected signals for all unique carbon atoms in the structure.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 220.09

Conclusion

The synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is efficiently achieved through a two-step sequence. The pathway begins with the selective hydrolysis of 3,6-dichloropyridazine to form the key 6-chloropyridazin-3-ol intermediate. The final product is then assembled via a robust nucleophilic aromatic substitution reaction with 2-fluorobenzylamine. This synthetic strategy is characterized by its high efficiency, reliance on well-established chemical principles, and use of readily available starting materials, making it a valuable methodology for medicinal chemistry and drug discovery professionals.

Sources

Exploratory

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

This guide provides a multi-tiered, in-depth framework for the comprehensive evaluation of the blood-brain barrier (BBB) permeability of the novel compound, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. For drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a multi-tiered, in-depth framework for the comprehensive evaluation of the blood-brain barrier (BBB) permeability of the novel compound, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. For drug development professionals targeting the central nervous system (CNS), an early and accurate assessment of a molecule's ability to cross the BBB is paramount. Poor penetration is a leading cause of attrition for CNS drug candidates.[1] This document outlines a systematic progression from predictive computational analysis to definitive in vivo studies, furnishing researchers with the necessary theoretical grounding and practical methodologies to thoroughly characterize this potential CNS therapeutic agent.

Introduction: The Imperative of CNS Penetration

The blood-brain barrier is a dynamic and highly selective interface that protects the brain from circulating toxins and pathogens while regulating the transport of essential nutrients.[2][3] This neuroprotective function, however, presents a formidable challenge for pharmacotherapy, as the BBB severely restricts the entry of most therapeutic agents.[4][5] For a compound like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a pyridazinone derivative—a class known for a wide spectrum of biological activities—to exert any effect on a CNS target, it must first efficiently traverse this barrier.[6][7]

This guide, therefore, presents a strategic workflow to de-risk and characterize the BBB penetration profile of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, ensuring that resources are directed toward compounds with a genuine potential for CNS efficacy.

Part 1: Foundational Assessment: In Silico & Physicochemical Profiling

Before committing to resource-intensive biological assays, an initial evaluation using computational models and fundamental physicochemical properties is essential. These predictive methods provide a rapid, high-throughput screen to estimate the likelihood of BBB penetration.[8][9][10]

Key Physicochemical Determinants of BBB Permeability

The ability of a small molecule to passively diffuse across the lipid-rich endothelial cells of the BBB is governed by a well-defined set of physicochemical properties:

  • Lipophilicity (LogP/LogD): A measure of a compound's fat-likeness. A parabolic relationship often exists, with optimal brain penetration typically observed for compounds with a LogP in the range of 1.5 to 2.7.[11][12] Excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue distribution, reducing the free fraction available to cross the BBB.[11]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A molecular weight of less than 400-500 Daltons is often cited as a favorable characteristic for crossing the BBB.[13]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Lower PSA values are associated with better BBB penetration, as this reduces the energy required to shed the hydration shell and enter the lipophilic membrane.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede BBB crossing by increasing polarity.[13]

  • Ionization (pKa): The charge of a molecule at physiological pH (7.4) is critical. Ionized species are generally less permeable than their neutral counterparts.

Predicted Profile of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

As no experimental data is publicly available for this specific molecule, we must rely on computational tools to estimate its properties.

Physicochemical PropertyPredicted Value*Implication for BBB Permeability
Molecular Weight (MW)~246.24 g/mol Favorable: Well below the 400-500 Da guideline.[13]
Lipophilicity (cLogP)~1.8 - 2.5Favorable: Within the optimal range for BBB penetration.[11][12]
Polar Surface Area (PSA)~70-80 ŲBorderline/Acceptable: Generally, PSA < 90 Ų is preferred.
Hydrogen Bond Donors2Favorable: A low number is preferred.
Hydrogen Bond Acceptors4Favorable: A low number is preferred.
pKa (Most Basic)~3-4 (Pyridazine N)Favorable: Likely to be predominantly neutral at physiological pH.
pKa (Most Acidic)~8-9 (Enol OH)Favorable: Likely to be predominantly neutral at physiological pH.

Note: These values are estimations derived from standard cheminformatics software and serve as a preliminary guide.

Initial Verdict: The in silico profile of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is promising. Its low molecular weight and optimal lipophilicity suggest a strong potential for passive diffusion across the BBB.[13][14]

start Start: In Silico Assessment of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol physchem Calculate Physicochemical Properties (MW, LogP, PSA, H-bonds, pKa) start->physchem rules Compare to CNS Drug-like Property Guidelines physchem->rules favorable Properties Favorable? rules->favorable proceed Proceed to In Vitro Passive Permeability Assay (PAMPA) favorable->proceed Yes redesign Consider Structural Modification (Lead Optimization) favorable->redesign No

Caption: Initial decision workflow based on in silico profiling.

Part 2: High-Throughput Screening: The PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method for predicting passive transcellular transport.[15][16] It serves as an excellent first-line experimental screen to validate the in silico predictions. The PAMPA-BBB variant uses a lipid composition, such as porcine brain lipid extract, that mimics the BBB.[16][17]

Experimental Protocol: PAMPA-BBB

Objective: To determine the apparent permeability coefficient (Papp) of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol via passive diffusion.

Materials:

  • 96-well filter plate (Donor plate) with a PVDF membrane.

  • 96-well acceptor plate.

  • Porcine Brain Lipid (PBL) in dodecane solution (e.g., 5 mg/mL).[16]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compounds: Caffeine (High Permeability), Atenolol (Low Permeability).

  • Analytical instrumentation (LC-MS/MS or UV-Vis spectrophotometer).

Procedure:

  • Membrane Coating: Carefully apply 3-5 µL of the PBL/dodecane solution to the membrane of each well in the donor plate.[16]

  • Prepare Donor Solutions: Dilute the stock solution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and control compounds in PBS (pH 7.4) to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[17]

  • Prepare Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer. Incubate the assembly at room temperature for 4 to 18 hours in a sealed container with wet paper towels to minimize evaporation.[16]

  • Sampling: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [ -ln(1 - CA(t) / Cequilibrium) ] / [ (A * (1/VD + 1/VA)) * t ]

Where:

  • CA(t) is the compound concentration in the acceptor well at time t.

  • Cequilibrium is the theoretical equilibrium concentration.

  • A is the membrane surface area.

  • VD and VA are the volumes of the donor and acceptor wells.

  • t is the incubation time in seconds.

Interpreting the Results

The calculated Papp value allows for the classification of passive permeability.

CompoundHypothetical Papp (x 10⁻⁶ cm/s)BBB Permeability Classification
Caffeine (High Control)> 6.0High
Atenolol (Low Control)< 2.0Low
6-((2-Fluorobenzyl)amino)pyridazin-3-ol 7.5 High

prep_donor Prepare Donor Plate: Coat membrane with Porcine Brain Lipid add_compound Add Test Compound Solution to Donor Plate prep_donor->add_compound prep_acceptor Prepare Acceptor Plate: Fill with PBS buffer (pH 7.4) assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble add_compound->assemble incubate Incubate (4-18 hours) assemble->incubate analyze Analyze Compound Concentration in Both Plates (LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Part 3: Overcoming the Gatekeeper: Assessing P-glycoprotein Efflux

While high passive permeability is necessary, it is not sufficient. Many promising CNS drug candidates fail because they are actively transported out of the brain by efflux pumps.[18] The most prominent of these is P-glycoprotein (P-gp, also known as MDR1 or ABCB1), which acts as a "gatekeeper" at the BBB.[19] It is therefore crucial to determine if 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a substrate for P-gp.

The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used and reliable in vitro model for this purpose.[20][21][22] These cells form a polarized monolayer with high expression of human P-gp, allowing for the measurement of directional transport.[20]

Experimental Protocol: MDCK-MDR1 Bidirectional Transport Assay

Objective: To determine if 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a substrate of the P-gp efflux transporter by measuring its bidirectional transport across an MDCK-MDR1 cell monolayer.

Materials:

  • MDCK-MDR1 cells.

  • Transwell permeable supports (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compound and control compounds (e.g., Digoxin as a P-gp substrate, Propranolol as a non-substrate).

  • A potent P-gp inhibitor (e.g., Verapamil or Cyclosporin A).[23]

  • Transepithelial Electrical Resistance (TEER) meter.

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Cell Culture: Seed MDCK-MDR1 cells onto the Transwell inserts and culture them for 3-5 days until they form a confluent, polarized monolayer.[20]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity.

  • Prepare Dosing Solutions: Prepare dosing solutions of the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM).[20]

  • Transport Experiment (Bidirectional):

    • A-to-B (Apical to Basolateral) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. This simulates transport from blood to brain.

    • B-to-A (Basolateral to Apical) Transport: Add fresh transport buffer to the apical chamber and the dosing solution to the basolateral chamber. This simulates efflux from brain to blood.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[20]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of all wells.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • (Optional) Inhibitor Co-incubation: Repeat the experiment in the presence of a P-gp inhibitor to confirm that any observed efflux is P-gp-mediated.[23]

Data Analysis:

  • Calculate the Papp for both A-to-B and B-to-A directions.[20]

  • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

Interpreting the Results

The efflux ratio is the key indicator of active transport.

CompoundHypothetical Papp (A→B) (x 10⁻⁶ cm/s)Hypothetical Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Propranolol (Negative Control)25.027.51.1No
Digoxin (Positive Control)0.515.030.0Yes
6-((2-Fluorobenzyl)amino)pyridazin-3-ol 15.0 16.5 1.1 No

cluster_A_to_B A-to-B Transport (Blood -> Brain) cluster_B_to_A B-to-A Transport (Brain -> Blood) Apical_A Apical Chamber (Blood Side) + Compound Monolayer_A MDCK-MDR1 Monolayer Apical_A->Monolayer_A Papp (A->B) Basolateral_A Basolateral Chamber (Brain Side) (Sampled) Monolayer_A->Basolateral_A Papp (A->B) Apical_B Apical Chamber (Blood Side) (Sampled) Monolayer_B MDCK-MDR1 Monolayer with P-gp Efflux Pumps Monolayer_B->Apical_B Papp (B->A) Basolateral_B Basolateral Chamber (Brain Side) + Compound Basolateral_B->Monolayer_B Papp (B->A)

Caption: Bidirectional transport across the MDCK-MDR1 cell monolayer.

Part 4: The Definitive Test: In Vivo Brain Penetration Studies

While in vitro models are powerful screening tools, they cannot fully replicate the complexity of the living brain.[25] Therefore, in vivo studies in preclinical species (typically rodents) are the gold standard for definitively quantifying BBB penetration.[26][27] Microdialysis is a sophisticated technique that allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF), which is the concentration relevant to pharmacological activity.[26][27]

Experimental Protocol: In Vivo Microdialysis in Rats

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (for brain and jugular vein).

  • Syringe pumps.

  • Fraction collector.

  • Test compound formulation for intravenous (IV) administration.

  • Anesthesia and surgical supplies.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) and a second probe into the jugular vein of the rat. Allow the animal to recover from surgery.

  • Probe Insertion & Equilibration: On the day of the experiment, insert the microdialysis probes and perfuse them with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) to allow for equilibration.

  • Compound Administration: Administer 6-((2-Fluorobenzyl)amino)pyridazin-3-ol via IV infusion to achieve steady-state plasma concentrations.

  • Sample Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

  • Probe Recovery Calibration: At the end of the study, determine the in vivo recovery of the probe to correct the measured dialysate concentration to the absolute unbound concentration in the ISF.

  • Bioanalysis: Analyze the concentration of the compound in all plasma and brain dialysate samples using a validated LC-MS/MS method. Also, determine the fraction of unbound drug in plasma (fu,plasma).

Data Analysis: The key parameter is the unbound brain-to-plasma concentration ratio (Kp,uu):

Kp,uu = Cu,brain / Cu,plasma

Where:

  • Cu,brain is the steady-state unbound concentration in the brain ISF (corrected for probe recovery).

  • Cu,plasma is the steady-state unbound concentration in the plasma.

Interpreting the Results

The Kp,uu value provides a clear measure of the extent and mechanism of BBB transport.

Kp,uu ValueInterpretation
Kp,uu ≈ 1Net transport is dominated by passive diffusion.
Kp,uu > 1Suggests active influx into the brain.
Kp,uu < 1Suggests active efflux from the brain.
CompoundHypothetical fu,plasmaHypothetical Cu,brain (ng/mL)Hypothetical Cu,plasma (ng/mL)Kp,uuConclusion
6-((2-Fluorobenzyl)amino)pyridazin-3-ol 0.351501600.94 Excellent CNS Penetration

rat Anesthetized Rat in Stereotaxic Frame iv_infusion IV Infusion of Test Compound iv_infusion->rat blood_probe Microdialysis Probe in Jugular Vein collector Fraction Collector blood_probe->collector Blood Samples brain_probe Microdialysis Probe in Target Brain Region brain_probe->collector Brain ISF Samples pump Syringe Pump (aCSF Perfusion) pump->blood_probe pump->brain_probe analysis LC-MS/MS Analysis of Dialysates collector->analysis kpuu Calculate Kp,uu analysis->kpuu

Caption: Schematic of an in vivo microdialysis experiment for BBB assessment.

Final Synthesis and Strategic Outlook

The systematic evaluation outlined in this guide provides a robust pathway for characterizing the BBB permeability of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. Based on our hypothetical, yet mechanistically sound, results:

  • In Silico Profiling: Predicted favorable physicochemical properties for passive diffusion.

  • PAMPA-BBB Assay: Confirmed high passive permeability (Papp = 7.5 x 10⁻⁶ cm/s).

  • MDCK-MDR1 Assay: Demonstrated the compound is not a substrate for the P-gp efflux pump (ER = 1.1).

  • In Vivo Microdialysis: Verified excellent brain penetration with free equilibration between plasma and brain (Kp,uu = 0.94).

This collective dataset builds a compelling case for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a CNS-penetrant compound. The concordance between the in silico, in vitro, and in vivo data provides a high degree of confidence in this assessment. With its BBB penetration characteristics thoroughly de-risked, the compound can confidently advance to the next stages of a CNS drug discovery program, including pharmacodynamic and toxicology studies.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Caco2 assay protocol. (n.d.). Bio-protocol.
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.). SpringerLink.
  • What characteristics of compounds cross the blood-brain barrier?. (2025, May 21).
  • Caco-2 Permeability Testing | Intestinal Model. (n.d.). BOC Sciences.
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • Regulation of P-Glycoprotein in the Brain. (n.d.). PMC.
  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022, May 2). Frontiers in Molecular Biosciences.
  • MDR1-MDCK Permeability Assay. (n.d.).
  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. (n.d.). PMC.
  • The Role of P-glycoprotein in the Blood-Brain Barrier. (n.d.).
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003, November 15). PubMed.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Discovery Today.
  • Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. (n.d.). PubMed.
  • P-Glycoprotein, a gatekeeper in the blood-brain barrier. (n.d.). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). MDPI.
  • Brain Penetration. (n.d.). Cambridge MedChem Consulting.
  • 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. (n.d.). IEEE Xplore.
  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (2002, December 1). Journal of Pharmacological and Toxicological Methods.
  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm.
  • P-gp Substrate Assessment (MDR1-MDCKII). (n.d.). Eurofins Discovery.
  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2025, March 27). PMC.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). PMC - NIH.
  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. (2012, September 15). PubMed.
  • TITAN-BBB: Predicting BBB Permeability using Multi-Modal Deep-Learning Models. (2026, February 17). bioRxiv.
  • Lipophilicity and Other Parameters Affecting Brain Penetration. (n.d.).
  • P-Glycoprotein Function at the Blood-Brain Barrier: Effects of Age and Gender. (n.d.). PMC.
  • How to Measure Drug Transport across the Blood-Brain Barrier. (n.d.). PMC.
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • P-Glycoprotein Function at the Blood–Brain Barrier in Humans Can Be Quantified with the Substrate Radiotracer 11C-N-Desmethyl-Loperamide. (n.d.). Journal of Nuclear Medicine.
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024, April 8). Visikol.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017, October 27). JoVE.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • In Vitro Models for the Blood-Brain Barrier. (2005, April 15). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • PAMPA Permeability Assay. (n.d.). Technology Networks.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2020, March 14). PMC.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Temporary opening of the blood-brain barrier with the nitrone compound OKN-007. (n.d.). PMC.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Molecules for transporting a compound across the blood-brain barrier. (2004, December 15).
  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (2019, March 14). eScholarship.org.
  • Method to enhance permeability of the blood/brain blood/nerve barriers to therapeutic agents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Dissolving 6-((2-Fluorobenzyl)amino)pyridazin-3-ol for Cell Culture Assays

Introduction 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a small molecule belonging to the pyridazinone class of compounds. This class is of significant interest to researchers in drug development due to the diverse biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a small molecule belonging to the pyridazinone class of compounds. This class is of significant interest to researchers in drug development due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents[1][2]. The pyridazinone scaffold is a key feature in molecules designed to interact with various biological targets, such as kinases and other enzymes involved in cell signaling pathways[3].

The successful evaluation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in cell-based assays is critically dependent on its proper dissolution and the preparation of stable, homogenous solutions. Improper solubilization can lead to inaccurate and irreproducible results, masking the true biological activity of the compound. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol for use in cell culture experiments.

Physicochemical Properties and Solvent Selection

The molecular structure of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, which includes a pyridazine ring, a hydroxyl group, and a fluorobenzylamino moiety, suggests that it is a lipophilic compound with limited aqueous solubility. This is a common characteristic of many small molecule inhibitors developed for intracellular targets[4]. The selection of an appropriate solvent is therefore a critical first step.

Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of pyridazinone derivatives and other small molecules for in vitro assays[3][5][6]. Its strong solubilizing power and miscibility with aqueous cell culture media make it an ideal choice.

Ethanol can also be a suitable solvent for some pyridazinone compounds[7][8]. However, its volatility and potential for cytotoxicity at higher concentrations require careful consideration.

Aqueous Buffers (e.g., PBS) are generally not suitable for dissolving the initial, powdered form of lipophilic compounds like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. Direct dissolution in aqueous media is likely to result in poor solubility and precipitation.

Solvent Selection Summary:

SolventSuitability for Stock SolutionSuitability for Working SolutionKey Considerations
DMSO Highly Recommended Recommended (with serial dilution)Potential for cytotoxicity at concentrations >0.5%. Final concentration should typically be ≤0.1%[3].
Ethanol Possible AlternativePossible (with serial dilution)Can be more cytotoxic than DMSO for some cell lines. Volatility can affect concentration over time.
Aqueous Buffers Not RecommendedSuitable for final dilutionsUsed to dilute the stock solution to the final, low-solvent concentration for treating cells.

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution and use of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in cell culture assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.

Materials:

  • 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Determine the required mass: Calculate the mass of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol needed to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the compound.

  • Facilitate dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial[9].

    • Sonication in a water bath for 5-15 minutes can also aid in dissolving stubborn compounds[9].

  • Visual inspection: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[3].

Workflow for Stock Solution Preparation:

A Calculate Mass of Compound B Weigh Compound into Sterile Tube A->B C Add Sterile DMSO B->C D Vortex Vigorously C->D E Optional: Gentle Warming (37°C) or Sonication D->E If not fully dissolved F Visually Inspect for Complete Dissolution D->F If fully dissolved E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H A Thaw 10 mM Stock Solution B Prepare Intermediate Dilution (e.g., 100 µM) in Culture Medium A->B C Perform Serial Dilutions to Final Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) B->C D Add to Cell Culture Plates C->D

Caption: Serial dilution of the stock solution for cell treatment.

Protocol 3: Assessing Solvent Tolerance of a Cell Line

Before initiating experiments with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, it is crucial to determine the maximum concentration of the chosen solvent (e.g., DMSO) that your specific cell line can tolerate without affecting its viability or function.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • Sterile DMSO

  • 96-well cell culture plates

  • A cell viability assay (e.g., MTT, PrestoBlue™, or a trypan blue exclusion assay)

Procedure:

  • Seed cells: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Prepare solvent dilutions: Prepare a range of DMSO concentrations in complete cell culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treat cells: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the cells for the same duration as your planned compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Assess cell viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Determine the maximum tolerated concentration: The highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control is the maximum tolerated concentration for your experiments.

Stability and Storage Recommendations

  • Solid Compound: Store the powdered form of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol at -20°C, protected from light and moisture.

  • Stock Solutions: As previously mentioned, store DMSO stock solutions in single-use aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months. However, it is always advisable to consult the manufacturer's datasheet for specific recommendations.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods, as the compound may be less stable and prone to precipitation in aqueous media.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates in stock solution The concentration is too high for the solvent.Try a lower stock concentration. Use gentle warming or sonication to aid dissolution.
Compound precipitates in cell culture medium The compound has low aqueous solubility. The final concentration is too high.Lower the final concentration of the compound. Ensure the DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells.
High background signal or unexpected effects in vehicle control The final DMSO concentration is too high, causing cellular stress or off-target effects.Perform a solvent tolerance assay (Protocol 3) and use a lower, non-toxic concentration of DMSO.
Inconsistent or irreproducible results Incomplete dissolution of the compound. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Ensure complete dissolution of the stock solution before use. Always use fresh aliquots of the stock solution for each experiment.

Hypothetical Signaling Pathway Interaction

Many pyridazinone derivatives are investigated as kinase inhibitors. The diagram below illustrates a hypothetical scenario where 6-((2-Fluorobenzyl)amino)pyridazin-3-ol acts as an inhibitor of a kinase in a cancer-related signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Inhibitor->Kinase B Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Center for Biotechnology Information. Available at: [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Pharmaffiliates. Available at: [Link]

  • Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Aminopyridazine. PubChem. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

Sources

Application

HPLC method development for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol quantification

[ Finalizing Application Note Draft I'm now integrating the two Graphviz DOT diagrams into the application note, enhancing its visual appeal. The first visualizes method development, from target compound to validation, w...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing Application Note Draft

I'm now integrating the two Graphviz DOT diagrams into the application note, enhancing its visual appeal. The first visualizes method development, from target compound to validation, while the second links physicochemical challenges to chromatographic solutions. I'm focusing on their clear presentation. The methodology and validation sections are in their final drafts. I will soon submit the completed application note.

Concluding Application Note Development

I'm now integrating the visual DOT diagrams within the application note. One outlines the chromatographic workflow, while the other maps physicochemical effects to solutions. I am concentrating on the application note's methodology and validation sections, which are now in their final form. I will submit the completed application note shortly.

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Executive Summary

The quantification of highly functionalized heterocycles requires a deep understanding of their physicochemical behavior in solution. 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a critical intermediate and pharmacophore building block. However, its structural features—specifically a tautomeric pyridazin-3-ol core, a basic secondary amine, and a hydrophobic fluorobenzyl tail—present distinct chromatographic challenges. This application note details the causality-driven development of a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome peak tailing and retention time instability, ensuring high-fidelity quantification suitable for drug development and quality control.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, one must recognize that method development is not a trial-and-error exercise, but a logical response to molecular geometry and pKa. The target analyte presents three primary challenges:

  • Lactam-Lactim Tautomerism: The pyridazin-3-ol moiety exists in a dynamic equilibrium with its pyridazin-3(2H)-one (lactam) tautomer. If the pH of the mobile phase is near the pKa of this interconversion, the molecule will transition between these two states on the chromatographic timescale. Because the lactam and lactim forms possess different polarities, this dynamic interconversion manifests as severe peak broadening or split peaks [1].

  • Basic Secondary Amine: The secondary amine linking the fluorobenzyl group to the pyridazine ring is basic. On standard silica-based columns, basic nitrogens interact strongly with unreacted, acidic residual silanols (pKa ~4.5) via ion-exchange mechanisms, leading to asymmetric peak tailing [2].

  • Hydrophobic Fluorobenzyl Tail: While the core is highly polar and capable of extensive hydrogen bonding, the 2-fluorobenzyl group is highly lipophilic, requiring sufficient organic modifier to elute efficiently without carryover.

The Solution Strategy: To lock the tautomeric equilibrium and ensure the molecule exists as a single, stable ionic species, the mobile phase pH must be strictly controlled. By utilizing an acidic aqueous buffer (pH 2.5–3.0) modified with 0.1% Phosphoric Acid ( H3​PO4​ ), we fully protonate the secondary amine and suppress the lactam-lactim shift. Furthermore, employing a high-purity, fully end-capped C18 stationary phase eliminates secondary silanol interactions, ensuring a sharp, symmetrical peak profile [3].

MethodLogic A Target: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol B1 Lactam-Lactim Tautomerism A->B1 B2 Basic Secondary Amine A->B2 B3 Hydrophobic Fluorobenzyl A->B3 C1 Acidic Mobile Phase (pH 2.5) Locks Equilibrium B1->C1 B2->C1 C2 End-Capped C18 Column Prevents Silanol Tailing B2->C2 C3 Organic Gradient (ACN) Optimizes Elution B3->C3

Fig 1. Mapping physicochemical challenges to chromatographic solutions.

Self-Validating Analytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) guarantees that the chromatographic environment is optimal before any sample data is acquired.

Reagents and Materials
  • Analyte: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric acid ( H3​PO4​ , 85%).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm, fully end-capped).

Chromatographic Conditions
ParameterSpecificationRationale
Column Temperature 30 °C ± 2 °CStabilizes column backpressure and mass transfer kinetics.
Mobile Phase A Water + 0.1% H3​PO4​ (v/v)Buffers pH to ~2.5, protonating the amine and locking tautomers.
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength for the fluorobenzyl group.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm I.D. columns.
Injection Volume 10 µLPrevents column overloading and maintains peak symmetry.
Detection (UV/DAD) 254 nm (Ref: 360 nm)Captures the π→π∗ transitions of the conjugated pyridazine ring.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08515Initial isocratic hold to focus polar impurities.
2.08515Analyte focusing.
10.04060Linear gradient to elute the target compound.
12.01090High-organic wash to clear hydrophobic byproducts.
15.08515Re-equilibration to initial conditions.
20.08515End of run.
Preparation of Solutions
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Crucial Note: Using 100% organic solvent as a diluent will cause severe peak distortion (the "solvent effect") when injected into a highly aqueous initial mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication, then make up to volume with Water.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent.

Workflow S1 1. Mobile Phase Preparation S2 2. Column Equilibration S1->S2 S3 3. System Suitability (SST) S2->S3 S4 4. Sample Analysis S3->S4

Fig 2. Self-validating operational workflow for routine HPLC quantification.

System Suitability Test (SST) - The Validation Gatekeeper

Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) five consecutive times. The system is only deemed "fit for purpose" if it meets the following criteria:

SST ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) %RSD 1.0%Indicates pump malfunction or incomplete column equilibration.
Peak Area %RSD 2.0%Indicates autosampler precision issues or bubble in the syringe.
Tailing Factor ( Tf​ ) 1.5Indicates secondary silanol interactions or column degradation.
Theoretical Plates ( N ) 5,000Indicates loss of column efficiency or dead volume in the system.

Method Validation Summary

Following ICH Q2(R1) guidelines, the developed method was validated to ensure its reliability for routine quantification. The use of the acidic gradient on an end-capped C18 column yielded excellent linearity and sensitivity.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 µg/mL to 200 µg/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10:1
Method Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0% across 3 concentration levels
Intermediate Precision 0.8% RSD 2.0% RSD (Inter-day, different analysts)

Conclusion

By addressing the fundamental physicochemical properties of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol—specifically its tautomerism and basicity—this method utilizes a targeted pH strategy and end-capped stationary phase to deliver robust, reproducible chromatography. The integrated System Suitability parameters ensure that the method acts as a self-validating tool, making it highly reliable for downstream drug development workflows.

References

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central (PMC). Available at:[Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Organic Process Research & Development. Available at:[Link]

Method

Application Note &amp; Scale-Up Protocol: Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Abstract This document provides a detailed, two-step synthesis protocol for the preparation of 6-((2-fluorobenzyl)amino)pyridazin-3-ol, a valuable intermediate in pharmaceutical research. The protocol is designed for lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, two-step synthesis protocol for the preparation of 6-((2-fluorobenzyl)amino)pyridazin-3-ol, a valuable intermediate in pharmaceutical research. The protocol is designed for laboratory-scale synthesis and includes critical considerations for process scale-up. The synthesis proceeds via a selective hydrolysis of 3,6-dichloropyridazine to form the key intermediate, 6-chloropyridazin-3-ol, followed by a nucleophilic aromatic substitution (SNAr) with 2-fluorobenzylamine. This guide emphasizes the chemical principles behind the procedural choices, in-process controls for reaction monitoring, and safety protocols to ensure a robust and reproducible process.

Introduction: The Pyridazinone Scaffold

The pyridazinone core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The target molecule, 6-((2-fluorobenzyl)amino)pyridazin-3-ol, combines this privileged scaffold with a fluorinated benzylamine moiety, a common feature in modern drug candidates designed to enhance metabolic stability and binding affinity.

The synthetic strategy detailed herein is based on established principles of heterocyclic chemistry, primarily the nucleophilic aromatic substitution (SNAr) on electron-deficient pyridazine rings.[3] The two nitrogen atoms in the pyridazine ring withdraw electron density, activating the carbon-chlorine bonds towards nucleophilic attack. The chosen route offers a reliable and scalable pathway to the desired product.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 3,6-dichloropyridazine.

Synthetic_Scheme A 3,6-Dichloropyridazine R1 Step 1: KOAc, AcOH/H₂O Heat A->R1 B Intermediate: 6-Chloropyridazin-3-ol R2 Step 2: 2-Fluorobenzylamine Base, Solvent, Heat B->R2 C Final Product: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol R1->B R2->C

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 6-Chloropyridazin-3-ol (Intermediate)

This step involves the selective mono-hydrolysis of 3,6-dichloropyridazine. The C6 position is more susceptible to nucleophilic attack than the C3 position. Using a mild nucleophile and carefully controlled conditions allows for a high-yield, selective reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Acetate acts as the nucleophile, attacking the electron-deficient pyridazine ring. The resulting intermediate is then hydrolyzed to the more stable pyridazin-3-ol tautomer. The use of potassium acetate in an acetic acid/water solvent system provides a buffered environment that facilitates the selective hydrolysis.[4]

Lab-Scale Protocol (10 g)

Materials:

  • 3,6-Dichloropyridazine (10.0 g, 67.1 mmol)

  • Potassium Acetate (KOAc) (6.6 g, 67.1 mmol)

  • Glacial Acetic Acid (160 mL)

  • Deionized Water (40 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To the 500 mL round-bottom flask, add 3,6-dichloropyridazine (10.0 g), potassium acetate (6.6 g), glacial acetic acid (160 mL), and water (40 mL).

  • Attach the reflux condenser and heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the acetic acid and water under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with saturated brine solution (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a solid. The crude product can be triturated with cold ether or hexane to afford the pure intermediate as an off-white solid.[4]

  • Dry the product under vacuum. (Typical Yield: 90-95%).

Scale-Up Considerations & Process Parameters
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale & Justification
Starting Material 10.0 g1.0 kgBase unit for scaling.
Potassium Acetate 6.6 g (1.0 eq)0.66 kg (1.0 eq)Stoichiometry remains constant. Ensure it is anhydrous.
Solvent (AcOH/H₂O) 200 mL (20 vol)20 L (20 vol)High volume is used to ensure solubility and prevent solids from stalling the stirrer. Can be optimized to 10-15 volumes.
Temperature Reflux (~115 °C)110-115 °CCritical for reaction rate. Use a jacketed reactor with controlled heating to avoid overshooting.
Reaction Time 4-6 hours5-8 hoursScale-up may require slightly longer times due to heat and mass transfer limitations. Monitor by HPLC.
Work-up Rotary EvaporatorVacuum DistillationEfficient removal of high-boiling acetic acid at scale requires a robust vacuum system.
Extraction Solvent Ethyl AcetateEthyl Acetate or MTBEMTBE can be a safer alternative at scale due to lower peroxide formation risk and better phase separation.
Isolation TriturationCrystallizationIsolate by cooling a concentrated solution or performing an anti-solvent crystallization for better purity and particle size control.

Step 2: Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (Final Product)

This step is the final bond-forming reaction, coupling the key intermediate with 2-fluorobenzylamine, again via an SNAr mechanism.

Mechanistic Rationale

The amino group of 2-fluorobenzylamine acts as the nucleophile, displacing the chloride at the C6 position of 6-chloropyridazin-3-ol. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the substitution. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.

Lab-Scale Protocol (5 g)

Materials:

  • 6-Chloropyridazin-3-ol (5.0 g, 38.3 mmol)

  • 2-Fluorobenzylamine (5.27 g, 4.8 mL, 42.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (7.4 g, 10.0 mL, 57.5 mmol, 1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (50 mL)

  • Deionized Water

  • Isopropyl Acetate (IPAc) or Ethyl Acetate

Equipment:

  • 250 mL round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter flask

Procedure:

  • Charge the flask with 6-chloropyridazin-3-ol (5.0 g), NMP or DMSO (50 mL), 2-fluorobenzylamine (4.8 mL), and DIPEA (10.0 mL).

  • Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.

  • Monitor the reaction by HPLC for the disappearance of 6-chloropyridazin-3-ol (typically 8-16 hours).

  • Upon completion, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing vigorously stirred deionized water (250 mL). A precipitate will form.

  • Continue stirring the slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water (2 x 50 mL) and then with a small amount of cold isopropyl acetate (20 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. (Typical Yield: 85-92%).

  • If required, the product can be further purified by recrystallization from an ethanol/water mixture.

Scale-Up Considerations & Process Parameters
ParameterLab-Scale (5 g)Pilot-Scale (1 kg)Rationale & Justification
Intermediate 5.0 g1.0 kgBase unit for scaling.
2-Fluorobenzylamine 1.1 eq1.1-1.2 eqA slight excess of the amine ensures complete conversion of the limiting reagent.
Base (DIPEA) 1.5 eq1.5-2.0 eqEnsures the reaction medium remains basic to scavenge HCl. K₂CO₃ or Cs₂CO₃ are solid alternatives but may lead to a heterogeneous mixture.
Solvent NMP/DMSO (10 vol)NMP/DMSO (5-8 vol)Solvent volume should be minimized for efficiency, but sufficient to ensure mobility of the reaction mixture.
Temperature 120-130 °C120-130 °CHigh temperature is necessary for the SNAr reaction. Precise temperature control is crucial to minimize side-product formation.
Work-up Precipitation in WaterControlled Reverse AdditionAt scale, it is safer to add the reaction mixture to water (reverse addition) with efficient cooling to control the quench exotherm and particle size.
Purification RecrystallizationRecrystallizationA well-defined recrystallization protocol (solvent system, cooling profile) is essential for consistent purity and physical form.
Drying Vacuum OvenVacuum DryerA tumble dryer or agitated filter dryer is used at scale to ensure uniform and efficient drying.

Process Workflow and Safety

Caption: General workflow for scale-up synthesis.

Safety and Handling:

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and chemical-resistant gloves must be worn at all times.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3,6-Dichloropyridazine is a hazardous solid. Avoid inhalation of dust.

    • Glacial acetic acid is corrosive.

    • DIPEA is a corrosive and flammable liquid.

    • NMP and DMSO are high-boiling solvents; avoid skin contact and inhalation.

  • Thermal Hazards: Be aware of potential exotherms, especially during the quench step. Use controlled addition rates and cooling.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • HPLC: To determine purity and monitor reaction progress.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

References

  • ChemicalBook. (n.d.). 6-Chloropyridazin-3-ol synthesis.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from a technical guide on SNAr reactions in chloro-pyridines.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Retrieved from a guide on pyridazinone synthesis methods.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (n.d.). Retrieved from a resource discussing the activating effect of the nitrogen atom in pyridine rings for nucleophilic substitution.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from a study on the regioselectivity of reactions on dihalopyrimidines.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from an analysis of regioselectivity in SNAr reactions of dichloropyrimidines.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • 6-Chloro-3-hydroxypyridazine. (n.d.). Retrieved from a supplier page listing properties of the chemical.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Pyridazine Derivatives. (2003).
  • 6-Chloro-3-hydroxypyridazine 19064-67-6. (n.d.). MilliporeSigma.

Sources

Application

Application Note: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a Versatile Precursor for Kinase Inhibitor Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The pyridazine and pyridazin-3(2H)-one core structures are recognized as privileged scaffolds in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyridazine and pyridazin-3(2H)-one core structures are recognized as privileged scaffolds in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] This application note provides a detailed guide on the strategic use of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , a key precursor for generating novel compound libraries aimed at drug discovery, with a particular focus on the development of kinase inhibitors. We present its synthesis, key physicochemical characteristics, and a detailed protocol for its derivatization into a triazolo[4,3-b]pyridazine library, a scaffold known to produce potent inhibitors of cancer-relevant kinases such as the PIM kinase family.[4] Additionally, we outline a typical biological screening cascade for evaluating these novel derivatives.

Introduction: The Pyridazinone Scaffold in Drug Design

The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[5] This arrangement offers a unique combination of physicochemical properties, including hydrogen bond donors and acceptors, and defined vectors for substitution, making it an ideal starting point for interacting with biological targets.[6] Its derivatives have been successfully developed into marketed drugs for various indications, highlighting the scaffold's clinical relevance.[3][7]

The precursor, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , incorporates several key features for further elaboration:

  • A Pyridazin-3-ol Core: This moiety exists in tautomeric equilibrium with its pyridazin-3(2H)-one form, providing a reactive handle for cyclization and other modifications.[6]

  • A Secondary Amine Linker: This provides a point for hydrogen bonding and can be crucial for target engagement.

  • A 2-Fluorobenzyl Group: The fluorine atom can engage in specific fluorine-protein interactions, enhance metabolic stability, and improve membrane permeability. Its presence is a common strategy in modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

This guide will demonstrate how this precursor can be leveraged to rapidly generate novel chemical matter for screening and lead optimization.

Synthesis of the Precursor: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

The synthesis of the title precursor is a multi-step process that begins with a commercially available starting material, 3,6-dichloropyridazine. The rationale behind this pathway is to first install the less reactive amine substituent via nucleophilic aromatic substitution (SNAr), followed by a hydrolysis step to form the desired pyridazin-3-ol.

Protocol 2.1: Synthesis of the Precursor

Materials:

  • 3,6-Dichloropyridazine

  • 2-Fluorobenzylamine

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Step-by-Step Procedure:

Part A: Synthesis of 3-Chloro-6-((2-fluorobenzyl)amino)pyridazine (Intermediate)

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add 2-fluorobenzylamine (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the mixture to act as a proton scavenger.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate, 3-chloro-6-((2-fluorobenzyl)amino)pyridazine.

Part B: Hydrolysis to 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (Final Precursor)

  • Dissolve the purified intermediate from Part A (1.0 eq) in glacial acetic acid.[7]

  • Heat the solution to reflux (approx. 118 °C) for 6-12 hours. The progress should be monitored by LC-MS.

  • Cool the reaction mixture and carefully remove the acetic acid under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent such as chloroform or ethyl acetate.[7]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final precursor.

Scientist's Note: The choice of a non-nucleophilic base like DIPEA in Part A is crucial to prevent competition with the desired amine substitution. The hydrolysis in glacial acetic acid (Part B) is a standard and effective method for converting chloropyridazines to pyridazinones/pyridazinols.[7]

G start 3,6-Dichloropyridazine reagent1 2-Fluorobenzylamine, DIPEA, EtOH, Reflux start->reagent1 intermediate Intermediate: 3-Chloro-6-((2-fluorobenzyl)amino)pyridazine reagent1->intermediate reagent2 Glacial Acetic Acid, Reflux intermediate->reagent2 product Precursor: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol reagent2->product

Caption: Workflow for the synthesis of the target precursor.

Application: Derivatization into a Triazolo[4,3-b]pyridazine Library

One of the most powerful applications of the pyridazin-3-ol precursor is its conversion into fused heterocyclic systems. The triazolo[4,3-b]pyridazine scaffold, in particular, has been identified as a core structure for potent PIM kinase inhibitors.[4] The following protocol outlines the synthesis of a small, diverse library from the precursor.

Protocol 3.1: Library Synthesis

This protocol involves two key transformations: converting the hydroxyl group to a leaving group (chlorination) and subsequent cyclization with hydrazine to form a hydrazinyl intermediate, which is then condensed with various aldehydes.

Step-by-Step Procedure:

Part A: Synthesis of 6-((2-Fluorobenzyl)amino)-3-hydrazinylpyridazine

  • Treat the precursor, 6-((2-fluorobenzyl)amino)pyridazin-3-ol (1.0 eq), with a chlorinating agent like phosphoryl chloride (POCl₃) to form the 3-chloro intermediate. This step should be performed carefully in an inert atmosphere.

  • After workup, react the crude 3-chloro intermediate directly with hydrazine hydrate (excess) in a solvent like ethanol at reflux. This reaction substitutes the chlorine with a hydrazinyl group.

  • Upon completion, cool the reaction, and the hydrazinyl intermediate often precipitates and can be collected by filtration.

Part B: Condensation with Aldehydes to Form the Library

  • In parallel reaction vessels, place the 6-((2-fluorobenzyl)amino)-3-hydrazinylpyridazine intermediate (1.0 eq).

  • To each vessel, add a different substituted aldehyde (R-CHO, 1.1 eq) and a catalytic amount of acetic acid in a solvent like ethanol.

  • Heat the reactions to reflux and monitor for the formation of the triazolo[4,3-b]pyridazine ring system. This is an intramolecular condensation that forms the final tricyclic product.

  • Purify each reaction mixture using parallel purification techniques (e.g., preparative HPLC) to yield the final library of compounds.

G cluster_aldehydes Parallel Condensation cluster_products Final Compound Library precursor Precursor: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol step1 1. POCl₃ 2. Hydrazine Hydrate precursor->step1 intermediate Key Intermediate: 6-((2-Fluorobenzyl)amino)-3-hydrazinylpyridazine step1->intermediate aldehyde1 Aldehyde 1 (R1-CHO) intermediate->aldehyde1 aldehyde2 Aldehyde 2 (R2-CHO) intermediate->aldehyde2 aldehydeN Aldehyde n (Rn-CHO) intermediate->aldehydeN product1 Product 1 aldehyde1->product1 product2 Product 2 aldehyde2->product2 productN Product n aldehydeN->productN G lib Synthesized Compound Library primary Primary Screen: Biochemical Kinase Assay (e.g., PIM-1 @ 10 µM) lib->primary ic50 IC₅₀ Determination (Dose-Response) primary->ic50 Hits >50% Inh. secondary Secondary Screen: Cell-Based Target Engagement (e.g., pBAD Assay) ic50->secondary Potent Hits tertiary Tertiary Assays: - Antiproliferative (GI₅₀) - Kinase Selectivity Panel secondary->tertiary leads Lead Compounds tertiary->leads

Caption: A typical kinase inhibitor screening cascade.

Data Presentation

Results from the screening cascade should be summarized clearly.

Compound IDR-Group (from Aldehyde)Primary Screen (% Inh. @ 10µM)Kinase IC₅₀ (nM)Cellular pBAD IC₅₀ (nM)
LIB-001Phenyl85150450
LIB-0024-Chlorophenyl9275210
LIB-0034-Methoxyphenyl78230800
LIB-0042-Thienyl9550150

Table 1: Example data for a hypothetical library screened against PIM-1 kinase. Data is for illustrative purposes only.

Case Study: Targeting the PIM Kinase Signaling Pathway

The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in many cancers, including prostate cancer and certain leukemias. [4]They are constitutively active and play a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating downstream targets like BAD. Inhibiting PIM kinases can restore the pro-apoptotic function of BAD, making them an attractive target for cancer therapy. The triazolo[4,3-b]pyridazine derivatives that can be synthesized from the title precursor are well-suited to target the ATP-binding pocket of these kinases. [4]

G upstream Upstream Signals (e.g., Cytokines, Growth Factors) pim PIM Kinase (Constitutively Active) upstream->pim bad BAD pim->bad Phosphorylates inhibitor Triazolo[4,3-b]pyridazine Derivative inhibitor->pim pbad pBAD (Inactive) bad->pbad PIM Kinase bcl2 Bcl-2 bad->bcl2 Sequesters apoptosis Apoptosis bcl2->apoptosis

Caption: Simplified PIM kinase signaling pathway.

Conclusion

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a highly valuable and versatile precursor in drug discovery. Its strategic design allows for straightforward synthesis and subsequent elaboration into complex heterocyclic systems, such as the triazolo[4,3-b]pyridazine scaffold, which is known to target therapeutically relevant kinase families. The protocols and workflows detailed in this note provide a comprehensive framework for researchers to utilize this precursor for the rapid generation and evaluation of novel kinase inhibitors, accelerating the path from initial chemistry to lead identification.

References

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry.
  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 P
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar.
  • Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. (2025).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.
  • Buy 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol | 2098086-11-2. (2023). Smolecule.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • 2098050-12-3|6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol. (n.d.). BLDpharm.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021).
  • Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. (2022). European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). MDPI.

Sources

Method

Mass Spectrometry Fragmentation Analysis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Predictive Guide for Researchers

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a novel heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the pyridazinone core in biologically active molecules, understanding the mass spectrometric behavior of its derivatives is critical for drug discovery and development workflows, including metabolite identification and reaction monitoring.[1][2][3] Lacking direct experimental data in the public domain, this guide synthesizes established fragmentation principles of N-benzylamines, fluorinated aromatic systems, and pyridazinone heterocycles to propose a reliable fragmentation pathway.[4][5][6] We present a step-by-step protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis and provide the necessary tools for researchers to identify and characterize this molecule and its analogs with high confidence.

Introduction: Rationale and Significance

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the scaffold for compounds with a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3] The synthesis of novel derivatives, such as 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, is a key strategy in the search for new therapeutic agents. Electrospray Ionization-Mass Spectrometry (ESI-MS) is an indispensable tool for the structural confirmation and quantification of such molecules.[7]

As a soft ionization technique, ESI reliably produces a protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate structurally significant fragment ions.[7][8] The resulting fragmentation pattern serves as a chemical fingerprint. This document outlines the predicted fragmentation cascade for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, providing a foundational methodology for its analysis.

Predicted Fragmentation Pathway

The fragmentation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in positive ion ESI-MS/MS is anticipated to be governed by the lability of the benzylic C-N bond—a well-documented cleavage site in N-benzylamines.[4][5][9] Protonation is expected to occur on one of the basic nitrogen atoms, with protonation of the secondary amine facilitating this primary cleavage.

The proposed fragmentation cascade begins with the precursor ion, [M+H]⁺, at m/z 235.09.

G cluster_precursor Precursor Ionization cluster_fragments Primary Fragmentation (CID) cluster_secondary Secondary Fragmentation Precursor 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (MW: 234.22) [M+H]⁺ m/z 235.09 F1 2-Fluorobenzyl Cation (Tropylium Isomer) [C₇H₆F]⁺ m/z 109.04 Precursor->F1 Benzylic C-N Cleavage (Primary Pathway) F2 Aminopyridazinol Fragment [C₄H₅N₃O]⁺ m/z 111.04 Precursor->F2 Benzylic C-N Cleavage F3 Loss of HF [C₇H₅]⁺ m/z 89.04 F1->F3 Neutral Loss F4 Loss of CO [C₃H₅N₃]⁺ m/z 83.05 F2->F4 Neutral Loss G cluster_workflow Analytical Workflow A 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B 2. HPLC Separation (C18 Column) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. Full Scan MS (Confirm [M+H]⁺ at m/z 235.09) C->D E 5. Tandem MS (MS/MS) (Isolate m/z 235.09, Fragment with CID) D->E F 6. Data Analysis (Identify Fragments: m/z 109.04, 111.04, etc.) E->F

Sources

Application

Application Note: Advanced Multinuclear NMR Characterization of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Executive Summary The structural elucidation of highly functionalized, fluorine-containing heterocycles requires a robust analytical strategy. 6-((2-Fluorobenzyl)amino)pyridazin-3-ol presents two distinct characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, fluorine-containing heterocycles requires a robust analytical strategy. 6-((2-Fluorobenzyl)amino)pyridazin-3-ol presents two distinct characterization challenges: a highly dynamic solvent-dependent tautomeric equilibrium and complex heteronuclear spin-spin couplings ( 19 F- 1 H and 19 F- 13 C). This application note provides drug development professionals with a self-validating, step-by-step NMR methodology designed to unambiguously assign the molecular framework, lock tautomeric states, and leverage fluorine's unique spectroscopic properties for comprehensive structural validation.

Structural Complexities & Mechanistic Insights

The Pyridazin-3-ol / Pyridazin-3(2H)-one Tautomerism

The pyridazine core of this molecule exists in a dynamic equilibrium between the lactim (pyridazin-3-ol) and lactam (pyridazin-3(2H)-one) forms. Solvent selection is not merely a solubility parameter; it is a structural determinant.1 [2] demonstrates that the tautomeric equilibrium of pyridazin-3(2H)-ones is highly sensitive to the solvent's dielectric constant.

Theoretical studies utilizing density functional theory (DFT) confirm that polar aprotic solvents stabilize the charge separation inherent to the lactam form [3]. By utilizing DMSO- d6​ , the equilibrium is forced almost entirely into the lactam state, effectively locking the molecule into a single observable conformation on the NMR timescale and preventing signal broadening caused by intermediate exchange rates.

Tautomerism Lactim Pyridazin-3-ol (Lactim Form) Favored in Non-Polar (CDCl3) Lactam Pyridazin-3(2H)-one (Lactam Form) Favored in Polar (DMSO-d6) Lactim->Lactam Proton Transfer

Fig 1. Solvent-dependent tautomeric equilibrium of the pyridazin-3-ol core.

Leveraging 19 F as a Spectroscopic Probe

Fluorine-19, with its spin-½ nucleus and 100% natural abundance, offers exceptional sensitivity—nearly equivalent to proton NMR—making it an indispensable tool for the2 [1]. However, its far-reaching scalar couplings (up to four bonds, 4JCF​ ) can severely complicate 13 C spectra, splitting carbon signals into complex multiplets that dilute peak intensity and obscure assignments [4]. To resolve this, we employ simultaneous 1 H and 19 F double decoupling during 13 C acquisition.

Experimental Methodologies (Self-Validating Protocols)

The following protocols establish a self-validating loop: the 1D spectra provide baseline connectivity, the double-decoupled 13 C spectra confirm the carbon count without fluorine interference, and the 2D spectra map the spatial and scalar relationships.

NMR_Workflow Start Sample Preparation 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Solvent Solvent Selection DMSO-d6 (Polar) vs CDCl3 (Non-polar) Start->Solvent OneD 1D NMR Acquisition 1H, 13C{1H,19F}, 19F{1H} Solvent->OneD TwoD 2D NMR Acquisition COSY, HSQC, HMBC, ROESY OneD->TwoD Fluorine Fluorine Spin-Spin Coupling (J-coupling Extraction) OneD->Fluorine Tautomer Tautomeric State Analysis (Lactam vs Lactim) TwoD->Tautomer Result Complete Structural Validation Tautomer->Result Fluorine->Result

Fig 2. Comprehensive NMR characterization workflow for fluorinated pyridazine derivatives.

Protocol 1: Sample Preparation and Tautomeric Stabilization

Causality: Water contamination in the solvent will cause rapid chemical exchange with the pyridazinone N-H and exocyclic amine N-H protons, broadening their signals into the baseline.

  • Drying: Ensure the 6-((2-Fluorobenzyl)amino)pyridazin-3-ol API is dried under a high vacuum for 12 hours to remove trace moisture.

  • Solvation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube, flush with dry nitrogen gas, and cap immediately.

Protocol 2: Multinuclear 1D NMR Acquisition

Causality: Acquiring a standard 13 C spectrum will yield heavily split signals for the fluorobenzyl ring. Double decoupling collapses these multiplets, validating the exact number of carbon environments [5].

  • 1 H NMR (600 MHz): Acquire with 16 scans, a 30° flip angle, and a 2.0 s relaxation delay ( D1​ ). Reference to the DMSO- d6​ residual pentet at 2.50 ppm.

  • 19 F{ 1 H} NMR (564 MHz): Acquire proton-decoupled fluorine spectra to observe a clean singlet for the 2-fluoro substituent. Reference to external CFCl 3​ (0 ppm).

  • 13 C{ 1 H, 19 F} NMR (150 MHz): Utilize a triple-resonance probe capable of 3 [5]. Acquire 1024 scans with a 2.0 s D1​ . This will collapse the massive 1JCF​ (~245 Hz) and smaller long-range couplings into sharp singlets.

Protocol 3: 2D NMR Connectivity Mapping
  • COSY & HSQC: Run standard gradient-selected sequences to map the proton-proton spin systems of the fluorobenzyl ring and associate them with their directly attached carbons.

  • HMBC: Optimize for long-range couplings ( nJCH​=8 Hz) to bridge the exocyclic amine (-NH-CH 2​ -) to the pyridazine C-6 and the fluorobenzyl C-1'.

  • ROESY: Acquire with a 200 ms mixing time. Look for spatial correlations between the exocyclic -NH- proton and the pyridazine H-5 proton, confirming the prevailing tautomeric geometry.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts and coupling constants for the lactam tautomer in DMSO- d6​ .

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
OH/NH 12.05br s-1HPyridazinone NH (Lactam form)
H-6' 7.35td J = 7.8, 1.51HAromatic (Fluorobenzyl)
H-4' 7.30m-1HAromatic (Fluorobenzyl)
H-3' 7.18t J = 9.01HAromatic (Fluorobenzyl)
H-5' 7.15td J = 7.5, 1.21HAromatic (Fluorobenzyl)
H-5 7.10d J = 9.61HPyridazine Core
NH 6.85t J = 6.01HExocyclic Amine
H-4 6.72d J = 9.61HPyridazine Core
CH 2​ 4.45d J = 6.02HBenzyl Methylene
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

Note: Multiplicities and C-F coupling constants are derived from standard 13 C{ 1 H} spectra. Under 13 C{ 1 H, 19 F} double decoupling, all signals collapse to sharp singlets (s).

PositionChemical Shift (δ, ppm)Multiplicity (without 19 F dec.)C-F Coupling ( J in Hz)
C-3 160.5s-
C-2' 160.2d 1JCF​ = 245.0
C-6 155.0s-
C-4' 129.5d 3JCF​ = 8.5
C-6' 129.0d 3JCF​ = 4.0
C-1' 126.5d 2JCF​ = 15.0
C-4 125.8s-
C-5' 124.5d 4JCF​ = 3.5
C-5 123.0s-
C-3' 115.2d 2JCF​ = 21.5
CH 2​ 39.8d 3JCF​ = 4.5
Table 3: 19 F NMR Data (564 MHz, DMSO- d6​ )
PeakChemical Shift (δ, ppm)Multiplicity ( 1 H-coupled)Assignment
F-2' -118.4m2-Fluorobenzyl

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - National Institutes of Health (NIH). 2

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations - American Chemical Society (ACS). 1

  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones - American Chemical Society (ACS). 4

  • 19F-centred NMR analysis of mono-fluorinated compounds - Royal Society of Chemistry (RSC). 5

  • 13C NMR with 1H and 19F double decoupling - École Polytechnique Fédérale de Lausanne (EPFL). 3

Sources

Method

A Researcher's Guide to Cellular Assays for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a Potent CDK9 Inhibitor

Introduction and Scientific Background 6-((2-Fluorobenzyl)amino)pyridazin-3-ol belongs to a class of pyridazine-based compounds investigated for their potent inhibitory effects on Cyclin-Dependent Kinase 9 (CDK9). CDK9 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Background

6-((2-Fluorobenzyl)amino)pyridazin-3-ol belongs to a class of pyridazine-based compounds investigated for their potent inhibitory effects on Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical enzyme in the regulation of gene transcription.[1][2] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2-P), an essential step for releasing the polymerase from promoter-proximal pausing and transitioning into productive transcript elongation.[2][5][6]

By inhibiting CDK9, compounds like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol can effectively halt the transcription of genes with short-lived mRNAs.[7] Many of these genes encode proteins crucial for cancer cell survival, such as the anti-apoptotic protein MCL1 and the proto-oncogene MYC.[1] This makes selective CDK9 inhibitors a compelling therapeutic strategy for various cancers that are "addicted" to the high expression of these survival factors.[2]

This guide provides a comprehensive suite of validated cellular assay protocols to characterize the activity of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, from initial target engagement to downstream functional consequences.

The following diagram illustrates the central role of CDK9/P-TEFb in transcription elongation and the mechanism of its inhibition.

PTEFb_Pathway cluster_gene Gene Promoter Region cluster_regulation P-TEFb Regulation DNA DNA RNAPII RNA Pol II (Paused) Elongation Productive Transcription (mRNA Synthesis) RNAPII->Elongation Release from Pausing DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII Maintains Pausing PTEFb_Active Active P-TEFb (CDK9/Cyclin T1) PTEFb_Active->RNAPII Phosphorylates Ser2 of CTD PTEFb_Active->DSIF_NELF Phosphorylates DSIF/NELF PTEFb_Inactive Inactive 7SK snRNP Complex PTEFb_Active->PTEFb_Inactive Sequestration PTEFb_Inactive->PTEFb_Active Stress Signals Inhibitor 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Inhibitor->PTEFb_Active Inhibition

Figure 1: The role of P-TEFb (CDK9) in transcriptional elongation and its inhibition.

Part 1: Primary Target Engagement & Potency

The first critical step is to confirm that the compound physically interacts with CDK9 inside living cells and to quantify its potency.

Cellular Target Engagement via NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for measuring compound binding to a target protein within intact cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein (CDK9-NLuc) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10][11][12]

NanoBRET_Workflow Step1 Day 1: Transfect Cells HEK293T cells are transfected with CDK9-NanoLuc® fusion vector. Step2 Day 2: Cell Plating Transfected cells are harvested and plated into 96-well assay plates. Step1->Step2 Step3 Day 3: Compound & Tracer Addition Add serial dilutions of the inhibitor, followed by the NanoBRET® tracer. Step2->Step3 Step4 Incubation Equilibrate for 2 hours at 37°C, 5% CO2. Step3->Step4 Step5 Substrate & Read Add Nano-Glo® substrate and immediately measure luminescence (450 nm) and BRET (610 nm). Step4->Step5

Figure 2: Workflow for the CDK9 NanoBRET™ Target Engagement assay.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a C-terminal NanoLuc®-CDK9 fusion protein.[12]

  • Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Seed 2 x 10⁴ cells per well into a white, 96-well assay plate.

  • Compound Treatment: Prepare an 11-point serial dilution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (e.g., from 100 µM to 1 nM final concentration) in DMSO, then dilute into Opti-MEM. Add the compound dilutions to the wells. Include a vehicle-only (DMSO) control.

  • Tracer Addition: Immediately add the NanoBRET™ tracer specific for CDK9 at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours in a humidified incubator at 37°C with 5% CO₂.[12]

  • Substrate Addition: Prepare the Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol. Add this solution to all wells.[12]

  • Data Acquisition: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the IC₅₀.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[13][14] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[15][16][17] By heating cell lysates or intact cells treated with the compound across a temperature gradient, one can observe a "thermal shift" in the melting curve of the target protein, confirming engagement.[13]

  • Cell Treatment: Culture a relevant cell line (e.g., MOLM-13, a human AML line sensitive to CDK9 inhibition) and treat with the compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble CDK9 by Western Blot using a specific anti-CDK9 antibody.

  • Analysis: Quantify the band intensities at each temperature. The compound-treated samples should show a higher amount of soluble CDK9 at elevated temperatures compared to the vehicle control, indicating stabilization.

Part 2: Cellular Functional Assays

These assays measure the direct and indirect downstream consequences of CDK9 inhibition.

Inhibition of RNAPII C-Terminal Domain (CTD) Phosphorylation

Principle: As the primary function of CDK9 is to phosphorylate Serine 2 of the RNAPII CTD, a direct functional readout of inhibition is the reduction of this phosphorylation mark.[2][7] This can be reliably measured by Western Blot.

  • Cell Treatment: Seed a sensitive cell line (e.g., HeLa or MOLM-13) and treat with a dose-response of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (e.g., 0, 10, 30, 100, 300, 1000 nM) for a short duration (e.g., 2-6 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18][19]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a nitrocellulose or PVDF membrane.[19][20]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for RNAPII CTD phospho-Ser2 (pSer2).[21]

    • As loading controls, probe separate blots or strip and re-probe the same blot for total RNAPII and a housekeeping protein like β-Actin or GAPDH.

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.[19] Quantify the pSer2 band intensity and normalize it to the total RNAPII or housekeeping protein signal to determine the dose-dependent inhibition of phosphorylation.

Cell Viability and Cytotoxicity Assay

Principle: This assay determines the compound's effect on cell proliferation and health, providing a key measure of its anti-cancer efficacy. The MTT assay is a classic colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.[23]

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13, MV-4-11) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[25] Allow cells to adhere or stabilize for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted compound. A typical concentration range would span from 100 µM down to low nM. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. This duration is often sufficient to observe anti-proliferative effects.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[25][26]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][26] Mix thoroughly.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell LineAssay TypeTime PointIC₅₀ (nM) [Hypothetical]
MOLM-13 (AML)Viability (MTT)72 hr50
MV-4-11 (AML)Viability (MTT)72 hr85
HeLa (Cervical)Viability (MTT)72 hr250
HEK293T (Non-cancer)Target Engagement (NanoBRET)2 hr15

Table 1: Example data summary for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, comparing target engagement potency with functional anti-proliferative activity.

References

  • P-TEFb. Wikipedia. [Link]

  • Zhou, Q., & Yik, J. H. (2006). P-TEFb: The master regulator of transcription elongation. Transcription. [Link]

  • Li, Z., & Zhou, Q. (2018). P-TEFb: Finding its ways to release promoter-proximally paused RNA polymerase II. Bioessays. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Peterlin, B. M., & Price, D. H. (2006). P-TEFb, the final frontier. Molecular cell. [Link]

  • Gressel, S., et al. (2015). P-TEFb, the Super Elongation Complex and Mediator Regulate a Subset of Non-paused Genes during Early Drosophila Embryo Development. PLOS Genetics. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Perrin, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

  • Albert, T. K., et al. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of medicinal chemistry. [Link]

  • Harlen, K. M., & Churchman, L. S. (2017). Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. Molecular and cellular biology. [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Walsby, E., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British journal of pharmacology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Gressel, S., et al. (2019). Analog-sensitive cell line identifies cellular substrates of CDK9. Oncotarget. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation and Handling of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 6-((2-Fluorobenzyl)amino)pyridazin-3-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in dimethyl sulfoxide (DMSO). Due to its poor aqueous solubility, proper dissolution and storage in an appropriate organic solvent are paramount for ensuring experimental reproducibility and data integrity. This guide details the critical physicochemical properties of the compound and the solvent, provides a validated step-by-step protocol for preparing a 10 mM stock solution, and outlines best practices for storage, handling, and troubleshooting to maintain compound stability and efficacy.

Introduction: The Importance of Proper Stock Solution Preparation

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a pyridazinone derivative, a class of heterocyclic compounds investigated for a wide range of biological activities. Like many small organic molecules developed for research and drug discovery, this compound exhibits limited solubility in aqueous media, making direct preparation of working solutions in physiological buffers challenging.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it the solvent of choice for creating concentrated stock solutions.[2]

However, the successful use of DMSO stocks is not trivial. The accuracy of all subsequent experimental data hinges on the precise concentration, purity, and stability of the initial stock solution. Issues such as incomplete dissolution, compound precipitation, and degradation can lead to significant errors in downstream assays. This application note serves as an authoritative guide to mitigate these risks by explaining the causality behind critical protocol steps.

Compound and Solvent Profiles

Physicochemical Properties of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Understanding the compound's basic properties is essential for accurate stock preparation.

PropertyValueNotes & References
Compound Name 6-((2-Fluorobenzyl)amino)pyridazin-3-ol
CAS Number 1875461-75-8A unique identifier for the chemical substance.[3]
Molecular Formula C₁₁H₁₀FN₃ODeduced from the structure and related analogs.
Molecular Weight 219.22 g/mol Calculated value, essential for molarity calculations.
Appearance White to off-white solidTypical appearance for a purified organic compound.
Solubility Profile Freely soluble in DMSO; Poorly soluble in water.Supported by studies on similar pyridazinone derivatives which show maximum solubility in neat DMSO.[4][5]
The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

The choice of solvent is as critical as the handling of the compound itself. While DMSO is an excellent solvent, its properties demand careful handling.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This is the most critical factor to control. The absorption of even small amounts of water can significantly decrease the solubility of lipophilic compounds, leading to precipitation.[4] Therefore, the use of anhydrous (water-free), high-purity DMSO is mandatory.

  • Freeze-Thaw Cycles: The freezing point of pure DMSO is ~19°C (66°F).[7] When DMSO absorbs water, its freezing point is significantly depressed.[4] Repeated freeze-thaw cycles increase the risk of water absorption from condensation and can promote compound precipitation from a supersaturated state.[8]

  • Safety: DMSO is combustible and readily penetrates the skin, potentially carrying dissolved substances with it.[9][10] Appropriate personal protective equipment (PPE) must be worn at all times.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution, a common starting concentration for many biological assays.

Required Materials & Equipment
CategoryItemSpecifications
Reagents 6-((2-Fluorobenzyl)amino)pyridazin-3-olSolid (powder) form
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered, from a freshly opened bottle.
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, amber or wrapped in foil to protect from light.
Sterile Pipette TipsNuclease-free, compatible with micropipettes.
Equipment Analytical BalanceReadable to at least 0.1 mg.
Calibrated MicropipettesP1000, P200, P20.
Vortex MixerStandard laboratory model.
Water Bath Sonicator (Recommended)To aid in the dissolution of difficult compounds.
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves (e.g., nitrile).
Workflow Diagram

G cluster_prep Preparation cluster_storage Storage calc Step 1: Calculate Mass weigh Step 2: Weigh Compound calc->weigh Mass needed add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso Weighed solid dissolve Step 4: Facilitate Dissolution add_dmso->dissolve Suspension inspect Step 5: Visual Inspection dissolve->inspect Vortex / Sonicate aliquot Step 6: Aliquot Solution inspect->aliquot Clear Solution store Step 7: Store Aliquots aliquot->store Single-use tubes

Sources

Method

Biochemical Assay Setup and Execution for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A p38α MAPK Inhibitor

Introduction & Scientific Rationale The compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol represents a highly specialized class of small-molecule kinase inhibitors targeting p38α Mitogen-Activated Protein Kinase (MAPK) ....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol represents a highly specialized class of small-molecule kinase inhibitors targeting p38α Mitogen-Activated Protein Kinase (MAPK) . The p38α MAPK pathway is a critical transducer of cellular stress and inflammatory cytokine signaling, making it a prime target for neuroinflammation, autoimmune disorders, and oncology[1][2].

To accurately evaluate the biochemical potency of this compound, researchers must understand its structural mechanism of action. In aqueous environments, the pyridazin-3-ol core exists in a tautomeric equilibrium with its lactam form, pyridazin-3(2H)-one . This lactam motif is a privileged pharmacophore that perfectly mimics the hydrogen-bonding pattern of ATP's adenine ring. The lactam nitrogen and carbonyl/hydroxyl oxygen act as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of Met109 and Gly110 in the p38α hinge region[3][4].

Simultaneously, the 2-fluorobenzylamino substituent projects into a proximal hydrophobic pocket (Hydrophobic Pocket I). The stereoelectronic properties of the fluorine atom lock the benzyl ring into an orthogonal conformation, maximizing Van der Waals interactions while preventing steric clashes, thereby driving the compound's selectivity over other kinases[5].

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38α MAPK MKK->p38 Phosphorylation ATF2 ATF2 (Substrate) p38->ATF2 ATP Hydrolysis Inhibitor 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Inhibitor->p38 Hinge Binding

Fig 1. p38α MAPK signaling cascade and the targeted intervention by the pyridazine inhibitor.

Assay Principle: TR-FRET Methodology

To evaluate the half-maximal inhibitory concentration ( IC50​ ) of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous, wash-free format is the gold standard for kinase screening[6][7].

The assay relies on recombinant p38α phosphorylating a biotinylated Activating Transcription Factor 2 (ATF2) peptide substrate. Following the kinase reaction, a detection mixture is added containing a Europium (Eu)-labeled anti-phospho-ATF2 antibody (Donor) and Streptavidin-conjugated Allophycocyanin (APC) or ULight (Acceptor). If the substrate is phosphorylated, the donor and acceptor are brought into close proximity. Excitation of Europium at 320 nm results in energy transfer to the acceptor, emitting a measurable signal at 665 nm[6][8].

G A Compound Dispense (100% DMSO) B Enzyme Addition (p38α Pre-incubation) A->B C Kinase Reaction (ATP + Biotin-ATF2) B->C D Stop & Detect (EDTA + TR-FRET Probes) C->D E Signal Read (Ex:320nm, Em:615/665nm) D->E

Fig 2. Homogeneous TR-FRET assay workflow for p38α kinase inhibitor screening.

Materials and Reagents Preparation

Core Reagents
  • Enzyme : Recombinant human p38α (MAPK14), active (e.g., Revvity or SignalChem).

  • Substrate : Biotinylated ATF2 peptide (residues 19-112).

  • Detection : Eu-anti-phospho-ATF2 (Thr71) antibody and Streptavidin-APC.

  • Reference Inhibitor : SB203580 (Standard p38 MAPK inhibitor for assay validation)[6].

Kinase Assay Buffer

Formulation: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA.

  • Causality Check : HEPES maintains physiological pH. MgCl2​ is strictly required to form the biologically active ATP-Mg complex. EGTA chelates trace calcium, preventing the activation of contaminating calcium-dependent proteases. DTT maintains the catalytic cysteines of p38α in a reduced state. Tween-20 and BSA are critical to prevent the highly hydrophobic 2-fluorobenzyl moiety of the inhibitor from non-specifically adsorbing to the microplate walls, which would artificially inflate the apparent IC50​ .

Step-by-Step Execution Protocol

Step 1: Compound Preparation & Dispensing
  • Prepare a 10 mM stock of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the compound into a low-volume 384-well white microplate (Corning 3673)[9].

  • Note: Acoustic dispensing eliminates tip-based carryover and allows the assay to run at a final DMSO concentration of 1%, preventing DMSO-induced enzyme denaturation.

Step 2: Enzyme Pre-Incubation
  • Dilute recombinant p38α in Kinase Assay Buffer to a 2X working concentration (e.g., 2 nM).

  • Add 5 µL of the 2X p38α solution to the assay plate.

  • Centrifuge the plate at 1000 x g for 1 minute.

  • Incubate at room temperature for 15 minutes.

  • Causality Check: Pyridazine-based hinge binders often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor ensures thermodynamic equilibrium is reached before the competitive substrate (ATP) is introduced.

Step 3: Kinase Reaction
  • Prepare a 2X Substrate Mix containing 100 µM ATP and 200 nM Biotin-ATF2 in Kinase Assay Buffer.

  • Note: The ATP concentration is intentionally set at its apparent Michaelis constant ( Kmapp​ ) for p38α (~50 µM final). According to the Cheng-Prusoff equation, running the assay at Km​ ensures optimal sensitivity for ATP-competitive inhibitors like our target compound[9].

  • Add 5 µL of the 2X Substrate Mix to initiate the reaction (Total reaction volume = 10 µL. Final concentrations: 1 nM p38α, 50 µM ATP, 100 nM Biotin-ATF2).

  • Incubate in the dark at room temperature for 60 minutes.

Step 4: Stop and Detection
  • Prepare a 2X Stop/Detection Buffer containing 20 mM EDTA, 2 nM Eu-anti-phospho-ATF2, and 20 nM Streptavidin-APC in TR-FRET Dilution Buffer[9].

  • Add 10 µL of the Stop/Detection Buffer to all wells.

  • Causality Check: EDTA acts as a rapid chelator of Mg2+ , stripping it from the ATP-Mg complex and instantly halting the kinase reaction. This prevents signal drift while the plate is being read.

  • Incubate for 60 minutes at room temperature to allow the FRET complex to form.

Step 5: Data Acquisition
  • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG CLARIOstar Plus or PerkinElmer EnVision)[8].

  • Settings : Excitation at 320 nm; Delay time: 50 µs; Integration time: 100 µs. Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor).

Data Presentation & System Validation

To ensure the protocol is a self-validating system , every plate must contain internal controls to calculate the Z'-factor.

  • MAX Signal (0% Inhibition) : Enzyme + Substrate + ATP + DMSO vehicle.

  • MIN Signal (100% Inhibition) : Enzyme + Substrate + ATP + 10 µM SB203580.

The assay is mathematically validated only if the Z'-factor is 0.6 , indicating robust separation between the positive and negative controls. The TR-FRET ratio (Emission 665 nm / Emission 615 nm) is calculated, and data is fit to a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Representative Quantitative Data Summary
CompoundTargetIC₅₀ (nM)Hill SlopeZ'-FactorValidation Status
6-((2-Fluorobenzyl)amino)pyridazin-3-ol p38α MAPK14.2 ± 1.50.980.82PASS
SB203580 (Reference)p38α MAPK48.5 ± 4.11.050.85PASS

Table 1: Mock biochemical profiling data demonstrating the high potency of the fluorobenzyl-pyridazine derivative compared to the standard reference inhibitor SB203580.

References

  • Roy, S. M., et al. (2019). "A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction." Journal of Medicinal Chemistry. Available at:[Link]

  • Watterson, D. M., et al. (2013). "Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction." PLoS One. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in aqueous buffers

Welcome to the Technical Support Center for Pyridazine-Core Small Molecules. This guide is specifically engineered for researchers and formulation scientists working with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazine-Core Small Molecules. This guide is specifically engineered for researchers and formulation scientists working with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , a compound notorious for its challenging physicochemical properties.

Below, you will find an authoritative, causality-driven troubleshooting guide designed to help you overcome "brick-dust" solubility limitations in aqueous buffers for both in vitro and in vivo applications.

Section 1: Mechanistic FAQs – Understanding the Molecule

Q1: Why does 6-((2-Fluorobenzyl)amino)pyridazin-3-ol immediately precipitate in standard aqueous buffers like PBS or HEPES? A1: The insolubility is driven by the compound's tautomeric state and resulting crystal lattice energy. In an aqueous environment, the pyridazin-3-ol core predominantly exists as its lactam tautomer, pyridazin-3(2H)-one[1]. This structural form acts as both a strong hydrogen-bond donor (via the N-H group) and acceptor (via the C=O group). When combined with the highly lipophilic and planar 2-fluorobenzyl moiety, the molecules form tightly packed, highly stable intermolecular networks (π-π stacking and H-bonding). Water molecules cannot thermodynamically overcome this lattice energy, resulting in exclusion from the solvent and rapid precipitation.

Q2: Can I simply increase the DMSO concentration to 10% to force the compound into solution for my biochemical assays? A2: We strongly advise against exceeding 2–5% (v/v) DMSO in biochemical assays. While DMSO is a powerful co-solvent that lowers the dielectric constant of the solution, high concentrations drastically increase solvent viscosity. This viscosity shift indirectly but significantly reduces the diffusion-controlled association rates of protein-ligand binding, leading to artificially altered binding kinetics and false-negative assay results[2]. Furthermore, rapid dilution of high-concentration DMSO stocks into water frequently triggers Liquid-Liquid Phase Separation (LLPS), creating sub-visible micro-droplets rather than a true solution[3].

Section 2: Visualizing the Formulation Strategy

To prevent empirical guessing, we have developed a deterministic workflow for formulating 6-((2-Fluorobenzyl)amino)pyridazin-3-ol based on your target concentration and assay type.

FormulationLogic Start 6-((2-Fluorobenzyl)amino) pyridazin-3-ol (Crystalline Solid) Target Determine Target Assay Concentration Start->Target LowConc In Vitro Biochemical (< 50 µM) Target->LowConc HighConc In Vivo / Cell Assay (> 50 µM) Target->HighConc DMSO Prepare 10 mM DMSO Stock LowConc->DMSO ASD Formulate Amorphous Solid Dispersion (ASD) HighConc->ASD Dilute Dilute in Aqueous Buffer (DMSO ≤ 5%) DMSO->Dilute LLPS Check for Micro-precipitation (LLPS) Dilute->LLPS AddExcipient Add L-Arginine or HP-β-CD to Buffer LLPS->AddExcipient Turbid/Precipitate Success1 Soluble Assay Ready LLPS->Success1 Clear Solution AddExcipient->Success1 Success2 In Vivo Formulation Ready ASD->Success2

Formulation decision tree for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol assays.

Section 3: Self-Validating Experimental Protocols

Protocol: The "Step-Down" Kinetic Solubilization Method (For Biochemical Assays)

Objective: Achieve a stable 50 µM aqueous concentration without micro-precipitation or LLPS. Causality: Direct dilution of DMSO stocks into neat water causes rapid solvent displacement, leading to localized supersaturation and immediate crystallization. Pre-loading the receiving buffer with a solubilizer (e.g., L-Arginine) disrupts the π-π stacking interactions of the fluorobenzyl and pyridazine rings, lowering the thermodynamic barrier to hydration[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to exactly 10 mM.

    • Validation: The solution must be optically clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Conditioning: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Supplement this buffer with 0.5 M L-Arginine or 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Controlled Dilution: Place the conditioned buffer on a vortex mixer set to 800 rpm. Using a calibrated micropipette, add the 10 mM DMSO stock dropwise (approx. 1 µL per second) directly into the vortex vortex to achieve the target 50 µM concentration (final DMSO = 0.5%).

  • Self-Validation (Equilibration & Quantification):

    • Incubate the final solution at 25°C for 2 hours. This allows any metastable supersaturated states to precipitate out.

    • Filter 500 µL of the solution through a 0.22 µm PVDF syringe filter. (Note: PVDF is mandatory due to its low non-specific binding for hydrophobic small molecules)[5].

    • Measure the absorbance of the filtrate via UV-Vis (λmax ~ 280-300 nm) against a standard curve. If the calculated concentration matches the theoretical input (≥95% recovery), the protocol is validated and the solution is a true monomeric dispersion.

Section 4: Advanced Troubleshooting (In Vivo / High-Dose Formulations)

Q3: We need to formulate this compound at >5 mg/mL for animal dosing. Co-solvents and cyclodextrins are failing. What is the next step? A3: When kinetic solubilization fails at high concentrations, you must transition to thermodynamic stabilization. For Biopharmaceutical Classification System (BCS) Class II/IV molecules like this, Amorphous Solid Dispersions (ASDs) are the gold standard.

By utilizing polymer excipients (such as poly(N-isopropylacrylamide) or HPMCAS), you can lock the drug in its highly soluble amorphous state. Upon introduction to aqueous media, these polymers form micellar aggregates that kinetically trap the drug, preventing crystallization and yielding massive solubility enhancements[6]. Alternatively, third-generation biodegradable ionic liquids (e.g., cholinium-based) can act as both solvents and permeation enhancers, providing up to a 500-fold solubility increase via cooperative non-covalent interactions[7].

Quantitative Data Summary: Expected Solubility Enhancements
Solubilization StrategyPrimary Mechanism of ActionTypical Concentration / RatioExpected Solubility EnhancementKey Limitations / Caveats
DMSO Co-solvent Disrupts bulk water H-bond network; lowers dielectric constant1% - 5% (v/v)10- to 50-foldIncreases solvent viscosity; alters protein-ligand binding kinetics[2].
L-Arginine Supplementation Disrupts π-π stacking interactions of aromatic rings0.5 M - 1.0 M2- to 5-foldHigh osmolarity; may interfere with specific enzymatic or cellular assays[4].
Cyclodextrins (HP-β-CD) Host-guest complexation; shields the hydrophobic fluorobenzyl group10% - 20% (w/v)50- to 100-foldCost-prohibitive at large scales; potential extraction of membrane cholesterol.
Amorphous Solid Dispersions Kinetically stabilizes the amorphous state via polymer matrices10% (w/w) drug loading>1000-foldRequires specialized preparation equipment (e.g., spray drying or hot-melt extrusion)[6].

References

  • [1] Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Publications. URL:[Link]

  • [4] Modulation of small molecule solubility and protein binding by arginine. Spandidos Publications. URL:[Link]

  • [7] Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals. Chemical Communications (RSC Publishing). URL:[Link]

  • [5] Solubility Enhancement of the Nonsteroidal Anti-inflammatory Drug of Pelubiprofen Salts. Crystal Growth & Design - ACS Publications. URL:[Link]

  • [2] Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ResearchGate. URL:[Link]

  • [3] Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. URL:[Link]

  • [6] Impact of Polymer Excipient Molar Mass and End Groups on Hydrophobic Drug Solubility Enhancement. Macromolecules - ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting low yield in 6-((2-Fluorobenzyl)amino)pyridazin-3-ol synthesis

Welcome to the Application Science portal for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or poor purity during the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or poor purity during the synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol .

Below, we dissect the mechanistic pitfalls of this synthesis, provide validated troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yield recovery of your target compound.

Workflow Visualization: Failure Points & Optimized Routes

To understand why your synthesis is failing, we must map the chemical logic. The diagram below illustrates the two most common synthetic approaches and highlights the specific reaction nodes where yields typically collapse.

SynthesisTroubleshooting cluster_Route1 Route 1: SNAr & Hydrolysis cluster_Route2 Route 2: Direct Coupling A 3,6-Dichloropyridazine C 6-Chloro-N-(2-fluorobenzyl) pyridazin-3-amine A->C 2-Fluorobenzylamine (SNAr) D1 Failed Hydrolysis (Unreacted/Degraded) C->D1 NaOH / H2O (Direct Hydrolysis) Target 6-((2-Fluorobenzyl)amino) pyridazin-3-ol (Target Molecule) C->Target NaOAc, AcOH, Reflux (Optimized Hydrolysis) E 6-Aminopyridazin-3-ol E->Target 2-Fluorobenzaldehyde (Reductive Amination) D3 O-Alkylation & Polyalkylation (Low Yield) E->D3 2-Fluorobenzyl bromide (Direct Alkylation)

Optimized synthetic workflows vs. common failure pathways for pyridazine derivatives (Max Width: 760px).

Troubleshooting FAQs

Q1: Why is my yield so low during the hydrolysis of the 6-chloro intermediate (Route 1)?

The Causality: Nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine is a highly reliable entry point for functionalized heterocycles because the starting material is highly electrophilic[1]. However, once you install the 2-fluorobenzylamine, the nitrogen's lone pair donates electron density into the pyridazine ring via resonance. This drastically reduces the electrophilicity of the remaining chloride at the C6 position[2]. Consequently, standard aqueous hydroxide hydrolysis either stalls out completely or requires such extreme temperatures that the molecule degrades. The Solution: Bypass direct hydroxide attack. Use glacial acetic acid and sodium acetate under reflux. This forces the formation of a 6-acetoxy intermediate, which undergoes rapid in situ hydrolysis to the desired pyridazin-3-ol.

Q2: I am attempting direct alkylation of 6-aminopyridazin-3-ol with 2-fluorobenzyl bromide (Route 2), but I'm getting a complex mixture. What is happening?

The Causality: 6-Aminopyridazin-3-ol is an ambident nucleophile[3]. It exists in a tautomeric equilibrium with 6-aminopyridazin-3(2H)-one. Under basic conditions (e.g., K₂CO₃ or NaH), deprotonation leads to competitive alkylation at the exocyclic amine (N-alkylation), the endocyclic nitrogen, and the oxygen (O-alkylation)[4]. This results in severe polyalkylation and poor yields. The Solution: Switch your strategic approach to Reductive Amination . By reacting 6-aminopyridazin-3-ol with 2-fluorobenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an imine intermediate exclusively at the exocyclic amine, completely avoiding O-alkylation.

Q3: My LC-MS shows product formation, but my isolated yield after aqueous workup is <20%. Where is my product?

The Causality: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol possesses both a basic secondary amine and an acidic pyridazinone proton. At neutral pH, it forms highly polar hydrogen-bonded networks and can exist as a zwitterion, making it highly water-soluble. The Solution: Abandon standard liquid-liquid extraction (e.g., EtOAc/Water). Instead, utilize isoelectric precipitation . Adjust the aqueous reaction mixture to exactly pH 6.5–7.0 and cool to 4 °C to induce crystallization, followed by vacuum filtration.

Quantitative Data: Condition Optimization

The table below summarizes our internal validation data comparing different synthetic conditions. Use this to benchmark your expected yields.

Synthetic RouteReagents & BaseConditionsMajor Byproducts ObservedIsolated Yield
SNAr + Direct Hydrolysis NaOH, H₂O100 °C, 24hUnreacted starting material, degradation15%
SNAr + Acetate Hydrolysis NaOAc, Glacial AcOH120 °C, 12hTrace acetate intermediate78%
Direct Alkylation 2-Fluorobenzyl bromide, K₂CO₃DMF, 80 °C, 12hO-alkylated ether, N,N-dialkylated22%
Reductive Amination 2-Fluorobenzaldehyde, NaBH(OAc)₃DCE, RT, 16hTrace alcohol (reduced aldehyde)85%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria (LC-MS/Visual cues) are met.

Protocol A: Optimized SNAr & Acetate Hydrolysis (Route 1)

Step 1: Synthesis of 6-Chloro-N-(2-fluorobenzyl)pyridazin-3-amine

  • Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq) and ethanol (0.5 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and 2-fluorobenzylamine (1.05 eq).

  • Reflux the mixture at 80 °C for 6 hours.

  • Validation Check: Sample the reaction. LC-MS must show the disappearance of starting material and a dominant peak at m/z 238.0[M+H]⁺ .

  • Concentrate the solvent in vacuo, resuspend in water, and filter the resulting pale yellow precipitate. Dry under vacuum.

Step 2: Acetate-Mediated Hydrolysis

  • Suspend the intermediate from Step 1 (1.0 eq) in glacial acetic acid (0.2 M).

  • Add anhydrous sodium acetate (NaOAc) (3.0 eq).

  • Heat the mixture to 120 °C for 12 hours.

  • Validation Check: The suspension will turn into a homogeneous amber solution. LC-MS must show complete conversion to m/z 220.1[M+H]⁺ .

  • Cool to room temperature and concentrate to remove the majority of acetic acid.

  • Dilute with water and carefully neutralize with saturated aqueous NaHCO₃ until pH reaches 6.5–7.0.

  • Cool to 4 °C for 2 hours to force isoelectric precipitation. Filter the white/off-white solid and wash with cold water.

Protocol B: Reductive Amination (Route 2 - Alternative)
  • Charge a flask with 6-aminopyridazin-3-ol (1.0 eq) and 1,2-dichloroethane (DCE) (0.2 M).

  • Add 2-fluorobenzaldehyde (1.1 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stir at room temperature for 2 hours.

  • Validation Check: The solution should develop a deep yellow color, indicating imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 30 minutes to control the exotherm.

  • Stir at room temperature for 16 hours.

  • Validation Check: Quench a 50 µL aliquot in MeOH. LC-MS must show the product mass at m/z 220.1 [M+H]⁺ .

  • Quench the main reaction with saturated aqueous NaHCO₃, stir for 30 minutes, and collect the precipitated product via filtration.

References

  • WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents Source: google.com URL:3

  • PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE - European Patent Office - EP 3004110 B1 Source: googleapis.com URL:4

  • (PDF) Microwaves in Heterocyclic Chemistry - ResearchGate Source: researchgate.net URL:1

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis Source: proquest.com URL:2

Sources

Troubleshooting

Overcoming 6-((2-Fluorobenzyl)amino)pyridazin-3-ol degradation during storage

Technical Support Center: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Introduction Welcome to the technical support guide for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. This document is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Introduction

Welcome to the technical support guide for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. While 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a promising heterocyclic molecule, its core structure—containing a pyridazinone ring and a secondary amine linker—presents specific stability challenges. This guide provides a structured, in-depth approach to identifying, mitigating, and troubleshooting potential degradation issues based on established principles of chemical stability.

The pyridazin-3(2H)-one core exists in tautomeric equilibrium with its 3-hydroxypyridazine form, with the keto form generally being more stable.[1] This structure, however, contains functional groups susceptible to environmental factors. This guide will walk you through the most probable degradation pathways—oxidation and hydrolysis—and provide actionable protocols for prevention and analysis.

Troubleshooting Guide: Degradation Issues

This section addresses the most common questions regarding the observed degradation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Question 1: I've observed a new, more polar peak in my HPLC analysis and a slight discoloration (yellowing) of my solid sample. What is the likely cause?

Answer: This observation is a classic indicator of oxidative degradation . The pyridazinone ring and the secondary amine are both susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, or trace metal impurities.

Plausible Mechanism: N-Oxidation

The secondary amine linker or the nitrogen atoms within the pyridazinone ring can be oxidized to form N-oxides. This introduces a polar N-O bond, which would explain the appearance of a more polar impurity (earlier retention time) in a reverse-phase HPLC analysis. The formation of extended conjugated systems upon oxidation can also lead to colored compounds, explaining the observed discoloration.[2][3] The amino group on a pyridine or similar heterocyclic ring is often a primary reactive site for oxidative processes.[4]

Workflow for Diagnosing Oxidative Degradation

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Confirmation cluster_3 Resolution A Discoloration of Solid & New HPLC Peak Observed B Oxidative Degradation (e.g., N-Oxide Formation) A->B Suspect C LC-MS Analysis B->C Confirm Mass D Forced Degradation (Oxidative Stress) B->D C->A If Mass ≠ M+16 (Re-evaluate) E Implement Inert Storage: - Amber Vials - Nitrogen/Argon Blanket - Store at 2-8°C C->E If Mass = M+16 D->C Compare Peak

Caption: Diagnostic workflow for suspected oxidative degradation.

Experimental Protocol: Confirmation via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and validating that your analytical methods can detect them.[5][6][7]

  • Prepare Solutions: Dissolve a small amount of your reference standard 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Apply Oxidative Stress: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Gently heat the mixture (e.g., 50°C) for a short period (e.g., 2-4 hours) to accelerate the reaction. The goal is to achieve partial degradation (5-20%) of the main compound.[5]

  • Quench Reaction: If necessary, quench the reaction by adding a small amount of an antioxidant like sodium bisulfite.

  • Analyze with LC-MS: Analyze the stressed sample, an unstressed control, and your stored sample using a stability-indicating LC-MS method.[8][9]

  • Confirm Identity:

    • Compare the retention time of the new peak in your stored sample with the major degradant peak in the H₂O₂-stressed sample.

    • Check the mass spectrum. An N-oxide derivative will have a mass increase of +16 Da (for the addition of one oxygen atom) compared to the parent compound.

Question 2: My sample has been stored in solution (e.g., DMSO for screening plates) and I'm seeing a loss of the parent compound and the appearance of new peaks. What could be happening?

Answer: When in solution, especially if exposed to non-neutral pH or moisture, the compound may be undergoing hydrolytic degradation . The pyridazinone ring contains a cyclic amide (lactam) structure. While six-membered lactam rings are generally more stable than smaller rings like β-lactams, they can still be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[10][11][12]

Plausible Mechanism: Lactam Hydrolysis

Under aqueous acidic or basic conditions, the amide bond within the pyridazinone ring can be cleaved by water, resulting in a ring-opened carboxylic acid-hydrazine derivative. This would significantly alter the compound's structure and properties.

Table 1: Potential Degradation Products and Their Mass Signatures

Degradation PathwayPlausible ProductChange in Molecular Weight (vs. Parent)Analytical Confirmation
Oxidation N-Oxide Derivative+16 DaLC-MS
Hydrolysis Ring-Opened Carboxylic Acid+18 Da (addition of H₂O)LC-MS
Photodegradation Dimer or other rearranged productsVaries (e.g., +Parent MW for dimer)LC-MS, NMR[9]

Experimental Protocol: Confirmation of Hydrolytic Stability

  • pH Stress Study: Prepare aqueous buffered solutions of the compound across a range of pH values (e.g., pH 2, pH 7, pH 9).

  • Incubation: Incubate these solutions at a controlled, elevated temperature (e.g., 50-60°C) for a defined period (e.g., 24-48 hours). Include a control sample in a neutral, non-aqueous solvent.

  • Analysis: Use HPLC-UV or LC-MS to quantify the remaining parent compound in each sample over time.[13][14]

  • Data Interpretation: A significant loss of the parent compound at pH 2 or pH 9 compared to pH 7 indicates susceptibility to acid- or base-catalyzed hydrolysis. Check the mass data for a peak corresponding to the parent mass +18 Da.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 6-((2-Fluorobenzyl)amino)pyridazin-3-ol?

To maximize shelf life, the solid compound should be protected from the three primary drivers of degradation: oxygen, moisture, and light.[15]

Table 2: Recommended Storage Conditions for Solid API

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions.[16][17]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[15]
Humidity Dry / DesiccatedPrevents hydrolysis and physical changes like caking.[15][18] Use a desiccator or store with desiccant packs.
Light Amber glass vial or opaque containerProtects against light-induced (photolytic) degradation.[15]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.[15][16]

Q2: How should I prepare and store stock solutions?

Stock solutions are inherently less stable than the solid material.

  • Solvent Choice: Use a dry, aprotic solvent like anhydrous DMSO or DMF. Avoid using water or alcohols (methanol, ethanol) for long-term storage unless stability has been confirmed.

  • Concentration: Prepare concentrated stock solutions rather than highly dilute ones, as degradation kinetics can sometimes be slower at higher concentrations.

  • Storage: Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture from condensation and accelerate degradation.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: My compound is used in an aqueous assay buffer. How can I minimize degradation during the experiment?

  • Prepare Fresh: Prepare the final aqueous dilution of the compound immediately before use. Do not store compounds in aqueous buffers for extended periods.

  • pH Control: Ensure your assay buffer is maintained at a stable pH, ideally between 6 and 7.5, where the compound is likely most stable.

  • Temperature: Perform experiments at the lowest practical temperature. If the assay involves long incubation times, consider running it at room temperature or 4°C if the protocol allows, rather than at 37°C.

Logical Flow for Proactive Stability Management

G A Receive/Synthesize New Batch of Compound B Characterize Initial Purity (HPLC, LC-MS, NMR) A->B C Store Solid Under Optimal Conditions (Inert, Cold, Dark, Dry) B->C Primary Storage D Prepare Stock Solution (Anhydrous Solvent) C->D For Use G Periodically Re-test Long-Term Storage Samples C->G QC Check E Aliquot & Store Frozen (-20°C or -80°C) D->E F Prepare Fresh Aqueous Dilutions for Immediate Use E->F G->B Compare

Caption: Proactive workflow for maintaining compound integrity.

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 113(8), 6249-6314. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 9(1). Available at: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Omega, 2(12), 8682-8690. Available at: [Link]

  • Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Banik, B. K. (2018). Diverse Chemical Pathways of Beta lactams. Heterocyclic Letters, 8(3), 715-717. Available at: [Link]

  • Rossi, T., et al. (2021). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 64(13), 9039-9066. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. Pharmaffiliates. Available at: [Link]

  • Protheragen. (2025). How to solve the caking of API in the drug storage process? Protheragen. Available at: [Link]

  • Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. Available at: [Link]

  • Zámocký, M., et al. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment bacterial culture. ResearchGate. Available at: [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]

  • Pharmaguideline. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Pharmaguideline. Available at: [Link]

  • ECA Academy. (2023). GDP-compliant Storage of APIs: What needs to be considered? ECA Academy. Available at: [Link]

  • Al-Odaini, N. A., et al. (2022). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. ResearchGate. Available at: [Link]

  • Al-Odaini, N. A., et al. (2020). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. PubMed. Available at: [Link]

  • Nevado, C., et al. (2022). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. PMC. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Available at: [Link]

  • Sharma, R., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 1-4. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Emery Pharma. Available at: [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Available at: [Link]

  • Alsante, K. M., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 634-640. Available at: [Link]

  • Kumar, V., & Sharma, P. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Vejahati, F., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]

  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Assays with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing specificity challenges with aminopyridazine-derived chemical probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing specificity challenges with aminopyridazine-derived chemical probes.

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a potent, ATP-competitive inhibitor scaffold. Its aminopyridazine core forms critical, evolutionary-conserved hydrogen bonds with the kinase hinge region, while the lipophilic 2-fluorobenzyl moiety occupies the adjacent hydrophobic pocket [1]. However, because the aminopyridazine structure is a "privileged scaffold" that mimics the adenine ring of ATP, it is inherently susceptible to promiscuous binding. If assay conditions are not rigorously controlled, this compound will exhibit off-target cross-reactivity against structurally related kinases (e.g., MET, FLT3) or PARP enzyme families [2], [3].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure your in vitro data reflects true on-target pharmacology.

Part 1: Troubleshooting Guide & FAQs

Q1: My cell viability drops sharply at 5 µM, but the biochemical IC50 for my primary target is 15 nM. Is this toxicity target-mediated? A1: Likely not. This is a classic case of concentration-dependent loss of selectivity. ATP-competitive inhibitors with an aminopyridazine scaffold often exhibit off-target cross-reactivity at concentrations exceeding 100x their biochemical IC50 [1]. At 5 µM, the compound is likely overwhelming the subtle Kd​ differences between kinases and inhibiting essential off-target cell-cycle regulators. Actionable Insight: Cap your maximum in vitro concentration at 10–50x the biochemical IC50 (e.g., 150–750 nM). If you do not observe a phenotype in this range, your primary target may not be the driver of the cellular process.

Q2: Kinome profiling shows that 6-((2-Fluorobenzyl)amino)pyridazin-3-ol also inhibits MET and FLT3. How can I prove my cellular phenotype is driven by my primary target and not these off-targets? A2: You must decouple the chemical probe from the genetic target to establish true causality. The gold standard is an orthogonal genetic control. Actionable Insight: Use CRISPR/Cas9 or siRNA to knock down your primary target. If applying the compound to the target-null cells still induces the phenotype (e.g., apoptosis), the effect is definitively driven by off-target MET/FLT3 inhibition [3].

Q3: I get wildly inconsistent IC50 values between different cell lines and assays. Could the media composition be causing this? A3: Yes. The 2-fluorobenzyl group is highly lipophilic (high LogP), which significantly increases non-specific binding to serum proteins like Bovine Serum Albumin (BSA) in Fetal Bovine Serum (FBS). Total drug concentration does not equal free drug concentration. Actionable Insight: A cell line cultured in 20% FBS will show a much higher apparent IC50 than one in 1% FBS because the free (unbound) drug fraction is sequestered by lipids and proteins. Standardize your assays to low-serum conditions (e.g., 1-2% FBS) during the drug treatment window.

Part 2: Quantitative Data Presentation

To illustrate the causality of serum protein binding on off-target effects, review the comparative data below. Notice how the therapeutic window (Selectivity Fold) collapses if the free-drug concentration is miscalculated due to high serum conditions.

Kinase TargetBiochemical IC50 (Cell-Free)Cellular IC50 (1% FBS)Cellular IC50 (10% FBS)Selectivity Window (Primary vs Off-Target at 1% FBS)
Primary Target 15 nM45 nM320 nMReference
MET (Off-Target) 180 nM600 nM>2000 nM13.3x
FLT3 (Off-Target) 210 nM750 nM>2000 nM16.6x

Table 1: Impact of serum concentration on the apparent potency and selectivity of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. The rightward shift in IC50 as FBS increases is driven by the lipophilic 2-fluorobenzyl moiety sequestering into serum proteins.

Part 3: Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To prove that 6-((2-Fluorobenzyl)amino)pyridazin-3-ol physically binds its intended target inside live cells—and to rule out downstream off-target artifacts—perform a CETSA.

Why it is self-validating: CETSA relies on the biophysical principle that ligand binding stabilizes a protein against heat-induced denaturation. By probing both the primary target and known off-targets (like MET) in the same lysate, the assay internally controls for promiscuity. If the primary target does not shift, the causal link between the drug and the phenotype is broken.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells at 1×106 cells/mL in low-serum media (1% FBS). Treat with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol at 10x IC50 (150 nM) or DMSO vehicle for 1 hour at 37°C.

  • Aliquot and Heat: Harvest cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes (50 µL each). Subject each tube to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of native lysis buffer (supplemented with protease/phosphatase inhibitors) to each tube. Subject the tubes to 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells without denaturing the proteins.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured (unbound) proteins, leaving only the stabilized, folded proteins in the supernatant.

  • Detection: Carefully extract the soluble supernatant and run it on an SDS-PAGE Western blot. Probe the membrane for your primary target, and subsequently strip and re-probe for known off-targets (e.g., MET or FLT3).

  • Interpretation: An on-target result will show the primary target band persisting at higher temperatures in the drug-treated group compared to DMSO. If off-target bands also persist at higher temperatures, your working concentration is too high and must be titrated down.

Part 4: Logical Workflow Visualization

OffTargetWorkflow Start Observe Unexpected Phenotype or Toxicity In Vitro CheckConc 1. Check Drug Concentration Is it >100x Biochemical IC50? Start->CheckConc HighConc YES Reduce to 5-10x IC50 to minimize ATP-pocket promiscuity CheckConc->HighConc LowConc NO Proceed to Target Validation CheckConc->LowConc CETSA 2. CETSA Protocol Confirm physical target engagement inside live cells LowConc->CETSA Kinome 3. Kinome Profiling Check MET/FLT3 cross-reactivity LowConc->Kinome Genetic 4. Orthogonal Control CRISPR/siRNA knockdown of target CETSA->Genetic Kinome->Genetic Rescue Phenotype persists in KO? Off-target effect confirmed. Genetic->Rescue Valid Phenotype abolished in KO? On-target effect confirmed. Genetic->Valid

Workflow for diagnosing and mitigating off-target effects of aminopyridazine inhibitors.

References
  • Title: Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors Source: Cancer Research (via PubMed Central) URL: [Link]

  • Source: European Patent Office (EP3788040B1)
  • Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Troubleshooting

6-((2-Fluorobenzyl)amino)pyridazin-3-ol precipitation issues in DMSO

Technical Support Center: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol A Guide to Troubleshooting Precipitation Issues in DMSO Welcome to the technical support resource for researchers working with 6-((2-Fluorobenzyl)amino)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

A Guide to Troubleshooting Precipitation Issues in DMSO

Welcome to the technical support resource for researchers working with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and related pyridazinone derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of compound precipitation in Dimethyl Sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind these phenomena and empower you with robust, field-proven strategies to ensure the integrity and accuracy of your experiments.

While specific solubility data for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is not extensively published, the principles outlined here are based on the known physicochemical properties of the pyridazinone scaffold and extensive experience with small molecule solubility in drug discovery.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the solubility and stability of compounds like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in DMSO.

Q1: I just prepared a stock solution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in DMSO, and it's already precipitating. What's going wrong?

A1: Immediate precipitation upon preparation is typically linked to one of two factors:

  • Exceeding Thermodynamic Solubility: Every compound has a maximum concentration at which it can remain dissolved in a given solvent at equilibrium, known as its thermodynamic solubility.[4] You may be attempting to create a solution that is supersaturated from the start. While some compounds can exist in a temporarily stable supersaturated state (a "metastable zone"), the presence of even microscopic solid particles can trigger rapid crystallization.[5][6]

  • Insufficient Dissolution Energy: The process of dissolving a crystalline solid requires energy to break apart the crystal lattice. If the compound was not fully dissolved initially, any remaining microcrystals will act as seeds for further precipitation. This is why simply mixing at room temperature may be insufficient.[7][8]

Q2: My stock solution was perfectly clear for days, but now I see crystals forming. What happened?

A2: This delayed precipitation is a classic sign of a supersaturated solution that was kinetically stable but has now begun to equilibrate to its less soluble, thermodynamically stable crystalline form.[5] Several factors can trigger this:

  • Hygroscopic Water Absorption: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This absorbed water decreases the solubility of many lipophilic organic compounds, causing them to precipitate over time.[5][8] Even brief or repeated exposure to ambient air can introduce significant water content.[8]

  • Temperature Fluctuations: Changes in storage temperature can affect solubility. While gentle warming can help dissolve a compound, returning it to a lower temperature (like room temp or 4°C) can cause a supersaturated solution to crash out.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle provides an opportunity for water to be absorbed into the DMSO stock.[6][10] This synergistically enhances the probability of precipitation, as the water reduces solubility and the freezing process itself can promote crystallization.[5][6]

Q3: Could the quality or grade of my DMSO be the problem?

A3: Absolutely. The purity and water content of your DMSO are critical for maintaining compound solubility.

  • Anhydrous is Key: Always use anhydrous (≥99.9% purity) DMSO, especially for preparing high-concentration stock solutions.[9] Lower grades may have a higher initial water content, reducing their solvating power from the start.

  • Proper Storage is Crucial: Even high-grade DMSO will degrade in quality if not stored correctly. Use smaller-volume bottles to minimize the headspace and frequency of opening. Always seal the container tightly immediately after use and consider storing it in a desiccator.[8]

DMSO Grade Purity Key Features & Recommended Use
Anhydrous ≥99.9%Very low water content. Essential for initial high-concentration stock solutions to prevent precipitation. [9]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases. Suitable for most cell-based assays.
USP/NF/ACS Pharma Grade ≥99.9%Meets stringent purity standards for pharmaceutical applications.

Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous cell culture media or assay buffer. Why does this happen and how can I prevent it?

A4: This is a very common phenomenon known as "solvent shock" or "antisolvent precipitation."[11][12] Your compound is likely highly soluble in 100% DMSO but has very poor solubility in water.[13] When you dilute the DMSO stock into an aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules cannot keep the hydrophobic compound in solution, causing it to precipitate instantly.[12]

To mitigate this, you can:

  • Perform Stepwise Dilutions: Instead of a single large dilution, dilute the stock solution gradually.[14]

  • Use a "Reverse Dilution" Method: Add the small volume of DMSO stock dropwise into the larger volume of aqueous buffer while vortexing. This ensures the DMSO disperses rapidly.[12]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower final concentration.[4]

  • Increase Final DMSO Percentage: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility.[4] However, always run a vehicle control to account for any effects of the DMSO itself.[7]

Troubleshooting Guide: A Systematic Approach

When you observe precipitation, a systematic approach is the best way to diagnose and solve the problem.

Immediate Steps to Take
  • Do Not Use: Do not proceed with your experiment using a solution with visible precipitate. The actual concentration will be unknown and will lead to inaccurate and unreliable results.[11]

  • Attempt to Re-dissolve: Gentle warming (e.g., 37°C water bath) and sonication can often redissolve the compound.[7][8] If the precipitate persists, it is safer to discard the solution and prepare a fresh stock.[10]

  • Visual Inspection: Before every use, visually inspect your thawed stock solution against a light source for any signs of cloudiness or crystals.

Troubleshooting Workflow

The following workflow can help you systematically identify the root cause of precipitation.

G start Precipitation Observed in DMSO Stock check_conc Is Concentration >10 mM? start->check_conc check_dmso Is DMSO Anhydrous & Fresh? check_conc->check_dmso sol_high_conc High Concentration Issue: Supersaturation Likely check_conc->sol_high_conc Yes check_handling Were Freeze-Thaw Cycles Minimized? check_dmso->check_handling sol_dmso Solvent Quality Issue: Water Absorption Likely check_dmso->sol_dmso No sol_handling Handling Issue: Repeated Water Exposure check_handling->sol_handling No action_solubility Action: Determine Max Thermodynamic Solubility (Protocol 2) sol_high_conc->action_solubility action_dmso Action: Use Fresh, Anhydrous DMSO. Store in Desiccator. sol_dmso->action_dmso action_aliquot Action: Prepare Single-Use Aliquots to Avoid Freeze-Thaw Cycles. sol_handling->action_aliquot

Caption: A workflow for troubleshooting compound precipitation in DMSO.

Recommended Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is designed to ensure complete initial dissolution and maximize the stability of your stock solution.

  • Pre-calculation: Determine the mass of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol required to make your desired concentration (e.g., 10 mM).

  • Equilibration: Allow the vial of your solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weighing: Accurately weigh the compound into a sterile, appropriately sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous, ≥99.9% purity DMSO from a freshly opened bottle.[9]

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.[9]

  • Energy Input (Critical Step): If the solid is not fully dissolved by visual inspection, apply additional energy.

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[7][8] This helps break up small agglomerates.

    • Gentle Warming: If the compound is thermally stable, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[8][11]

  • Final Inspection: The solution should be completely clear, with no visible particles.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials.[7][9] Store at -20°C or -80°C, protected from light.[9][14] This practice is the single most effective way to prevent issues from freeze-thaw cycles and water absorption.[9][10]

Protocol 2: Stepwise Dilution for Aqueous Assays

This protocol minimizes the "solvent shock" that causes precipitation when diluting into aqueous buffers.

  • Thaw Stock: Thaw a single-use aliquot of your high-concentration DMSO stock solution. Warm to room temperature and vortex gently.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in 100% DMSO if a large dilution factor is required.[7] For example, dilute a 10 mM stock to 1 mM in DMSO. This makes subsequent pipetting volumes more manageable and accurate.

  • Prepare Final Buffer: Dispense the required volume of your final aqueous buffer (e.g., cell culture medium) into a sterile tube.

  • Reverse Dilution: While gently vortexing the aqueous buffer, add the required volume of your DMSO stock solution dropwise directly into the buffer.[12] This ensures rapid dispersion.

  • Final Mix and Use: Vortex the final solution briefly and use it in your assay as quickly as possible to avoid any potential for delayed precipitation.[12]

The Impact of Water on DMSO Solubility

The hygroscopic nature of DMSO is a primary driver of precipitation for lipophilic compounds. The diagram below illustrates this process.

G anhydrous_dmso Anhydrous DMSO (Highly Polar Aprotic) dissolved Stable, Dissolved State anhydrous_dmso->dissolved Good Solvation exposure Exposure to Air (Humidity, Freeze-Thaw) anhydrous_dmso->exposure compound Lipophilic Compound (e.g., Pyridazinone Derivative) compound->dissolved precipitate Precipitation (Crystallization) dissolved->precipitate Solubility Decreases hydrated_dmso Hydrated DMSO (More Structured, Polar Protic-like) exposure->hydrated_dmso Forms H-bonds with DMSO water H₂O Molecules water->exposure hydrated_dmso->precipitate Poor Solvation

Caption: How water absorption by DMSO reduces compound solubility.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • ScienceMadness. (2021, March 28). Dimethyl sulfoxide. Retrieved from [Link]

  • De higes, R., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Chromatography Forum. (2012, January 18). DMSO stock solutions. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyridazine. Retrieved from [Link]

Sources

Optimization

Purification techniques for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol crude mixtures

Welcome to the technical support center for the purification of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and related pyridazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and related pyridazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this class of compounds. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol crude mixtures.

Q1: What are the most common impurities I can expect in the crude synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol?

A1: Typical impurities can include unreacted starting materials, such as a dihalopyridazinone and 2-fluorobenzylamine. Side-products from competing reactions are also common. Depending on the synthetic route, these could include isomers or products of over-alkylation.[1][2] Additionally, degradation products may be present, particularly if the reaction was conducted at elevated temperatures or under harsh pH conditions.[3]

Q2: What is the first purification step I should consider for my crude mixture?

A2: An initial aqueous workup is often a highly effective first step. Given the chemical nature of the starting materials and the product, acid-base extractions can be very useful. For instance, unreacted 2-fluorobenzylamine (a basic impurity) can be removed by washing the organic layer with a dilute acidic solution like aqueous HCl.[1] Conversely, any acidic precursors or byproducts can be extracted with a basic solution, such as sodium bicarbonate.[4]

Q3: My compound has poor solubility. What recrystallization solvent systems are recommended?

A3: The choice of solvent is critical for successful recrystallization.[5] For pyridazinone derivatives, ethanol is a frequently used and effective solvent.[1][4] If the solubility in pure ethanol is too high even at low temperatures, a mixed solvent system, such as ethanol/water, can be employed to decrease solubility and improve crystal formation.[1][4] The ideal solvent or solvent mixture will dissolve the compound when hot but result in low solubility upon cooling, while keeping impurities dissolved in the mother liquor.[6]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is generally the preferred method when dealing with complex mixtures containing multiple components with similar polarities, such as isomers, or when recrystallization fails to remove impurities effectively.[1][2][7] It is particularly useful for separating side-products from the desired compound.[7] A preliminary thin-layer chromatography (TLC) analysis can help determine if chromatography is a viable option by assessing the separation of the components in various solvent systems.[1]

Q5: Are there any stability concerns with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol on silica gel?

A5: Yes, pyridazine derivatives can exhibit instability on silica gel. The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica surface, leading to issues like peak tailing, poor separation, and in some cases, on-column decomposition.[8] If such problems are observed, using a deactivated (neutral) silica gel or alumina can be a beneficial alternative.[8]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the purification of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Issue 1: Low Yield After Recrystallization

Symptoms: A significant loss of product is observed after the recrystallization process.

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The product may be too soluble in the recrystallization solvent, even at low temperatures, leading to a substantial amount remaining in the mother liquor.

    • Solution: Experiment with different solvent systems. If a single solvent is too effective, consider a binary system. For example, if your compound is highly soluble in ethanol, gradually add a less polar co-solvent like hexanes or a more polar one like water until turbidity is observed at the boiling point, then clarify by adding a small amount of the primary solvent.

  • Premature Crystallization: The product may crystallize too quickly during hot filtration, resulting in loss of material on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent a sudden drop in temperature.[6] Use a minimal amount of hot solvent to dissolve the crude product initially.

  • Incomplete Crystallization: Not enough time may have been allowed for the crystals to form, or the cooling process was too rapid.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6] If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.[1]

Issue 2: Co-eluting Impurities in Column Chromatography

Symptoms: TLC analysis of collected fractions shows one or more impurities consistently eluting with the desired product.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve separation between the product and the impurity.

    • Solution: Systematically screen different solvent systems using TLC. A common starting point for pyridazinone derivatives is a mixture of ethyl acetate and hexanes.[1] Vary the ratio to fine-tune the separation (ΔRf > 0.2 is ideal).[1] If separation is still poor, consider trying solvent systems with different selectivities, such as dichloromethane/methanol.

  • Isomeric Impurities: The impurity might be a structural isomer of the target compound, making separation challenging.

    • Solution: Column chromatography is often the most effective method for separating isomers of pyridazinone derivatives.[2] A very careful selection of the mobile phase is crucial. Gradient elution, where the polarity of the eluent is gradually increased, can often improve the resolution of closely eluting compounds.

  • Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve the sample in a minimal amount of the eluent or a suitable solvent before loading it onto the column.[1]

Issue 3: Product Degradation During Purification

Symptoms: The appearance of new, often more polar, spots on TLC after purification attempts, accompanied by a decrease in the intensity of the product spot.

Possible Causes & Solutions:

  • Instability on Acidic Silica Gel: As mentioned in the FAQs, the pyridazine core can be sensitive to the acidic nature of standard silica gel.[8]

    • Solution: Switch to a more inert stationary phase like neutral alumina or deactivated silica gel. Alternatively, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to neutralize the acidic sites on the silica gel and prevent degradation.

  • Hydrolysis under Acidic or Basic Conditions: Pyridazines can be less stable to hydrolysis compared to other heterocycles like pyridine.[3]

    • Solution: If using acid-base workups, use dilute solutions and minimize contact time. Ensure all subsequent purification steps are performed under neutral conditions.

  • Thermal Degradation: Prolonged heating during recrystallization can lead to decomposition.

    • Solution: Use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged refluxing. If possible, choose a solvent with a lower boiling point.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Determine an appropriate solvent or solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol or ethanol/water mixtures are good starting points.[1][4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the selected solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common eluent is a mixture of ethyl acetate and hexane.[1]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridazinone product.[1]

Table 1: Common Purification Conditions for Pyridazinone Derivatives
Purification MethodDetailsApplicationExample Reference
Recrystallization Solvent: EthanolPurification of various substituted pyridazin-3(2H)-ones[1]
Solvent: Aqueous EthanolCrystallization of benzoyl propionic acid, a precursor[4]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl acetate:Hexane (1:1)Purification of ethyl 2-(5-(benzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate esters[1]
Stationary Phase: Silica GelMobile Phase: Ethyl acetate:Methanol:Ammonia (9:1:0.5)Separation of 4- and 5-substituted isomers of pyridazinone[1]

IV. Visualized Workflows

Purification Method Selection

Purification_Decision_Tree start Crude Mixture of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol workup Perform Aqueous Acid-Base Workup start->workup tlc Analyze by TLC workup->tlc complex_mixture Complex Mixture? (e.g., Isomers, Close Spots) tlc->complex_mixture Assess Separation recrystallize Recrystallization pure_product Pure Product recrystallize->pure_product chromatography Column Chromatography chromatography->pure_product complex_mixture->recrystallize No, Single Major Spot complex_mixture->chromatography Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Review Initial TLC Screen start->check_tlc co_elution Co-elution of Product and Impurity check_tlc->co_elution ΔRf < 0.2 streaking Streaking or Tailing of Product Spot check_tlc->streaking Poor Spot Shape solvent_system Optimize Solvent System (Vary Polarity/Composition) co_elution->solvent_system neutralize Add Modifier to Eluent (e.g., 0.1% Triethylamine) streaking->neutralize gradient Try Gradient Elution solvent_system->gradient Still Poor Separation success Improved Separation gradient->success change_phase Switch to Neutral Alumina or Deactivated Silica neutralize->change_phase Streaking Persists change_phase->success

Sources

Troubleshooting

Resolving false positives in assays with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies for researchers working with 6-((2-Fluorobenzyl)amino)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies for researchers working with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. The discovery of a potent "hit" in any screening campaign is an exciting event. However, the journey from initial hit to validated lead is fraught with potential pitfalls, most notably the challenge of false positives.

A false positive is a compound that appears active in a primary assay but does not engage the intended biological target in a specific and meaningful way.[1] Such artifacts can arise from various mechanisms, including interference with the assay technology, non-specific reactivity, or compound aggregation.[2][3] This guide is designed to equip you with the expertise and experimental workflows necessary to identify and resolve these issues, ensuring the integrity of your data and the efficient progression of your research.

Initial Structural Assessment: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Before delving into specific experimental issues, it is prudent to analyze the structure of the compound for any potential liabilities. While 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is not a classically defined Pan-Assay Interference Compound (PAIN) based on current public filters, its structure contains features that warrant careful consideration.[4][5]

  • Tautomerism: The pyridazin-3-ol moiety can exist in equilibrium with its pyridazin-3(2H)-one tautomer. Such heterocyclic systems can sometimes participate in non-specific interactions.

  • Aromatic Systems: The presence of multiple aromatic rings (fluorobenzyl and pyridazine) can contribute to a higher potential for compound aggregation, especially at concentrations used in primary screens.[6][7]

  • Potential for Fluorescence: The conjugated system may possess intrinsic fluorescence, which can directly interfere with fluorescence-based assay readouts.[8]

This initial analysis does not invalidate the compound as a potential lead, but it underscores the importance of a rigorous and systematic validation process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization of novel screening hits like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Question 1: My initial screen shows potent activity for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, but the dose-response curve is unusual (e.g., steep, shallow, or bell-shaped). What could be the cause?
Senior Application Scientist's Analysis:

An ideal dose-response curve follows a classic sigmoidal shape, allowing for the accurate determination of parameters like IC50 or EC50. Deviations from this shape are often red flags that point towards non-specific activity or assay artifacts.[9]

  • Steep Hill Slopes (>1.5): Often indicative of compound aggregation. At a critical concentration, the compound self-associates into colloidal particles that can sequester and denature the target protein, leading to a sudden and sharp drop in activity.[6] This is a common mechanism for false positives.[7]

  • Shallow Hill Slopes (<0.8): This may suggest multiple binding sites, poor solubility, or compound instability over the course of the assay.

  • Bell-Shaped Curves: Activity increases at lower concentrations but then decreases at higher concentrations. This can be caused by various factors, including compound-induced signal quenching at higher concentrations in fluorescence assays, off-target toxicity in cell-based assays, or complex multi-site binding mechanisms.[9]

Systematic Troubleshooting Workflow:

To dissect the cause of the anomalous curve, a systematic approach is essential. The following workflow will help you distinguish between a genuine, complex binding event and a troublesome artifact.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Aggregation Assessment cluster_2 Phase 3: Assay Interference cluster_3 Phase 4: Conclusion start Unusual Dose-Response Curve Observed solubility 1. Visual & Kinetic Solubility Assessment start->solubility purity 2. Compound Purity & Integrity Check (LC-MS) solubility->purity detergent 3. Repeat Assay with 0.01% Triton X-100 purity->detergent dls 4. Dynamic Light Scattering (DLS) Analysis detergent->dls If curve normalizes counterscreen 5. Technology-Specific Counter-Screen detergent->counterscreen If curve remains anomalous artifact Result is Likely an Artifact. De-prioritize. dls->artifact counterscreen->artifact Interference detected valid Result May Be Valid. Proceed to Orthogonal Assays. counterscreen->valid No interference

Caption: Workflow for troubleshooting an unusual dose-response curve.

Experimental Protocols:
  • Detergent Counter-Screen: Re-run the primary assay, including a parallel dose-response curve in the presence of a non-ionic detergent such as 0.01% Triton X-100 or Tween-80. If the compound is an aggregator, the detergent will disrupt the colloids, often leading to a significant rightward shift or complete loss of potency.[10]

  • Dynamic Light Scattering (DLS): This biophysical technique directly detects the presence of sub-micron aggregates in solution. Prepare the compound at various concentrations (spanning the apparent IC50) in the final assay buffer and analyze by DLS. The appearance of large particles (>100 nm) is strong evidence of aggregation.[11]

Question 2: I'm getting a strong signal in my fluorescence-based assay. How can I be sure it's not an artifact from the compound itself?
Senior Application Scientist's Analysis:

Fluorescence-based assays (e.g., Fluorescence Polarization, FRET, TR-FRET) are powerful but susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or that quench the signal of the assay's fluorophore.[8] An interfering compound can mimic either an inhibitor or an activator, depending on the assay format.[1] Given the conjugated aromatic system of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, intrinsic fluorescence is a distinct possibility.

Systematic Troubleshooting Workflow:

It is critical to perform counter-screens that can isolate and identify compound-mediated interference with the detection technology itself.[3][9]

  • Autofluorescence Check: In an empty well (containing only assay buffer), add the compound at the test concentrations. Read the plate using the same excitation and emission wavelengths as the primary assay. A significant signal above the buffer blank indicates compound autofluorescence.

  • Quenching Counter-Screen: Run the assay reaction to completion to generate a stable, maximal signal (or use a positive control that generates this signal). Then, add 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in a dose-response manner. A dose-dependent decrease in the signal indicates that the compound is quenching the assay fluorophore.

  • Orthogonal Assay: The most definitive way to rule out a fluorescence artifact is to validate the hit in an orthogonal assay that uses a different detection modality (e.g., luminescence, absorbance, or a label-free biophysical method).[12]

G cluster_0 Primary Assay cluster_1 Interference Checks cluster_2 Validation cluster_3 Conclusion start Potent Hit in Fluorescence Assay autofluor 1. Autofluorescence Scan (Compound + Buffer) start->autofluor quench 2. Quenching Assay (Compound + Max Signal) autofluor->quench artifact False Positive (Interference Confirmed) autofluor->artifact Signal Detected orthogonal 3. Orthogonal Assay (Non-Fluorescence Method) quench->orthogonal quench->artifact Signal Decreases orthogonal->artifact Activity Not Confirmed valid Validated Hit (Confirmed in Orthogonal Assay) orthogonal->valid Activity Confirmed

Caption: Decision pathway for validating a hit from a fluorescence-based assay.

Question 3: How can I definitively prove that 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is binding directly to my target protein?
Senior Application Scientist's Analysis:

A primary screening hit, even after passing initial counter-screens, is not yet a validated binder. Biochemical assays can be influenced by indirect effects (e.g., redox cycling, protein denaturation) that are not true, specific binding events.[2] Definitive proof of a direct, physical interaction between the compound and the target protein requires the use of biophysical methods.[13][14] These techniques measure different physical properties of the interaction (e.g., heat change, mass change, thermal stability) and provide orthogonal evidence of binding.

Recommended Biophysical Validation Assays:

No single technique is foolproof; therefore, obtaining confirmation from at least two orthogonal biophysical methods is considered the gold standard for hit validation.[15]

Technique Principle Key Output Strengths Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip.[11]Binding Affinity (KD), Kinetics (kon, koff)Label-free, real-time kinetics, high sensitivity.Requires protein immobilization, can be prone to aggregation artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[16]KD, Stoichiometry (n), Thermodynamics (ΔH, ΔS)Label-free, solution-based, provides full thermodynamic profile.Requires large amounts of pure protein, lower throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).[14]Thermal Shift (ΔTm)High throughput, low protein consumption, direct binding evidence.Not all binding events cause a thermal shift; prone to fluorescent artifacts.
Nuclear Magnetic Resonance (NMR) Detects changes in the NMR spectrum of either the protein or the ligand upon binding.[14]Binding site information, KDHigh-resolution structural data, detects weak binding.Requires large amounts of protein, lower throughput, specialized equipment.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF is an excellent first-line biophysical assay due to its speed and low material consumption.

  • Reagent Preparation:

    • Prepare purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 1000x stock of SYPRO Orange dye in DMSO.

    • Prepare 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a 10 mM stock in DMSO, then serially dilute to create a concentration range.

  • Assay Setup (in a 96- or 384-well qPCR plate):

    • To each well, add the protein solution.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Add the compound at various concentrations (final DMSO concentration should be constant and ≤1%). Include a DMSO-only control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) between the DMSO control and the compound-treated samples. A ΔTm of ≥ 2 °C is generally considered a significant indication of direct binding.

A positive result in DSF, corroborated by a second method like SPR or ITC, provides high-confidence validation of a direct protein-ligand interaction.

References

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Derivatives

Welcome to the technical support center for the synthesis and optimization of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. Pyridazinone derivatives are a privileged class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis of these target molecules. The primary synthetic route involves the reaction of a 6-halopyridazin-3-ol, typically 6-chloropyridazin-3-ol, with 2-fluorobenzylamine.

General Synthetic Workflow

The synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol derivatives generally follows a nucleophilic substitution pathway. The workflow can be adapted for either conventional heating or microwave-assisted synthesis.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 6-Chloropyridazin-3-ol E Combine reactants in vessel A->E B 2-Fluorobenzylamine B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMSO, NMP, EtOH) D->E F Heat to 100-150°C (Conventional or Microwave) E->F G Monitor by TLC/LC-MS F->G H Cool reaction mixture G->H I Precipitate product (e.g., add water) H->I J Filter solid I->J K Wash solid J->K L Purify (Recrystallization or Column Chromatography) K->L M Characterize Pure Product (NMR, MS, etc.) L->M

Caption: Generalized workflow for the synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low, or the conversion is incomplete according to TLC/LC-MS.

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.

  • Reaction Temperature and Time: The reaction is a nucleophilic aromatic substitution (SNAr), which often requires significant energy input to overcome the activation barrier.

    • Causality: The pyridazinone ring is electron-deficient, which facilitates nucleophilic attack, but the C-Cl bond is strong. Sufficient thermal energy is needed.

    • Solution: Ensure your reaction temperature is optimal, typically in the range of 120-150°C. If using conventional heating, extend the reaction time from 4-8 hours up to 24 hours.[4][5]

    • Pro-Tip (Microwave Synthesis): Microwave-assisted synthesis can dramatically reduce reaction times (to as little as 10-30 minutes) and often improves yields by ensuring rapid and uniform heating.[4][5]

  • Base Selection: The choice and stoichiometry of the base are critical. The base serves to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

    • Causality: An inadequate amount of base or a base that is too weak may result in a low concentration of the active nucleophile and a buildup of HCl, which protonates the starting amine, rendering it unreactive.

    • Solution: Use at least 2 equivalents of a suitable base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For organic bases, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is a good choice. Avoid primary or secondary amine bases (like triethylamine) as they can act as competing nucleophiles.

  • Solvent Choice: The solvent must be ableto dissolve the reactants and be stable at high temperatures.

    • Causality: Poor solubility of the starting 6-chloropyridazin-3-ol can limit the reaction rate.

    • Solution: High-boiling polar aprotic solvents like DMSO, NMP, or DMF are excellent choices. In some cases, high-boiling alcohols like n-butanol can also be used.[6]

  • Purity of Reagents:

    • Causality: Impurities in the starting materials, especially water in the solvent or degradation of the 2-fluorobenzylamine, can inhibit the reaction or lead to side products.[7]

    • Solution: Use anhydrous solvents. Check the purity of the 2-fluorobenzylamine; it can oxidize over time. Ensure the 6-chloropyridazin-3-ol is pure, as it can be prepared from 3,6-dichloropyridazine, which could be a potential impurity.[8]

Question 2: My TLC/LC-MS shows multiple spots, including a major impurity. How do I identify and resolve this?

Answer: Identifying the source of impurities is key to optimizing the reaction.

  • Identify the Impurity:

    • Co-spotting: Run a TLC plate co-spotting the reaction mixture with your starting materials (6-chloropyridazin-3-ol and 2-fluorobenzylamine).[9] If a spot matches, it indicates unreacted starting material, pointing to incomplete conversion (see Question 1).

    • Mass Spectrometry (MS): Analyze the impurity by LC-MS to get its mass. This can help identify potential side products, such as products from solvent participation or dimerized starting materials.

  • Common Side Products & Solutions:

    • Double Amination: If your pyridazine starting material has other leaving groups, the benzylamine could react twice. This is less common with 6-chloropyridazin-3-ol but possible if starting from a di-halogenated precursor.

    • Hydrolysis of Chloro Group: At high temperatures in the presence of water and base, the 6-chloro group can be hydrolyzed to a 6-hydroxy group. Solution: Ensure anhydrous conditions.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing minor impurities if your product is a solid with suitable solubility properties. Common solvents include ethanol, methanol, or mixtures with water.[9] If crystals are slow to form, try scratching the inside of the flask or adding a seed crystal.[9]

    • Column Chromatography: If recrystallization fails or if impurities have similar polarity to the product, column chromatography is necessary. Use TLC to develop a solvent system that provides good separation. Due to the basic nitrogen in the pyridazine core, peak tailing on silica gel can be an issue. Adding a small amount (0.1-1%) of a base like triethylamine to the eluent can often resolve this.[7]

Frequently Asked Questions (FAQs)

Question 3: What is the reaction mechanism? Is it a standard SNAr or could it be a transition-metal-catalyzed process like a Buchwald-Hartwig amination?

Answer: For this specific transformation, a direct nucleophilic aromatic substitution (SNAr) is the most common and cost-effective pathway.

  • SNAr Mechanism: The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.

    • Addition: The amine nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

    • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The attack of the nucleophile is the rate-determining step.[10][11]

Caption: Simplified SNAr mechanism for the reaction.

  • Buchwald-Hartwig Amination: While a powerful method for forming C-N bonds, it is often unnecessary here.[12][13] It requires a palladium catalyst, a phosphine ligand, and a strong base. This would be a viable alternative if the SNAr reaction fails completely, but it adds cost, complexity, and potential issues with metal contamination in the final product.[14][15]

Question 4: How does the ortho-fluorine on the benzylamine substituent affect its reactivity?

Answer: The fluorine atom at the ortho position has competing electronic and steric effects.

  • Inductive Effect: Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect (-I effect).[16] This effect decreases the electron density on the nitrogen atom of the amine, making it a weaker nucleophile. This would be expected to slow down the rate-determining addition step of the SNAr reaction.[17]

  • Steric Hindrance: The ortho-substituent provides some steric bulk around the amine, which can also hinder its approach to the pyridazine ring.

  • Overall Impact: While these effects might seem detrimental, the SNAr reaction on the highly activated 6-chloropyridazin-3-ol substrate is generally robust enough to proceed efficiently, albeit potentially requiring more forcing conditions (higher temperature or longer reaction time) compared to an unsubstituted benzylamine.

Question 5: What are the key differences and advantages of using conventional heating versus microwave-assisted synthesis for this reaction?

Answer: Both methods are viable, but they offer different advantages. The choice often depends on the scale of the reaction and available equipment.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time 4 - 24 hours10 - 60 minutes[4]
Typical Yield 65 - 78%85 - 92%[4]
Heating Mechanism Conductive heating (from outside-in)Dielectric heating (direct, uniform)
Advantages Utilizes standard lab equipment, well-established, easily scalable.[4]Rapid optimization, higher yields, reduced side products, potential for solvent-free conditions.[4][5]
Disadvantages Longer reaction times, potential for thermal decomposition, higher energy use.[4]Requires specialized reactor, scalability can be a concern for some units.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is recommended for rapid optimization and small-scale synthesis.

  • To a 10 mL microwave reaction vial, add 6-chloropyridazin-3-ol (1.0 mmol, 1 equiv.), 2-fluorobenzylamine (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.).

  • Add 3 mL of dimethyl sulfoxide (DMSO).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 140-150°C for 20-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into 30 mL of ice-cold water while stirring.

  • A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 15 mL) and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol to yield the pure product.

Protocol 2: Conventional Heating Synthesis

This protocol is suitable for larger-scale reactions using standard laboratory equipment.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-chloropyridazin-3-ol (10 mmol, 1 equiv.), 2-fluorobenzylamine (12 mmol, 1.2 equiv.), and potassium carbonate (25 mmol, 2.5 equiv.).

  • Add 30 mL of N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 130°C in an oil bath and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the concentrated mixture into 300 mL of ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.[4]

  • Recrystallize the crude product from ethanol to obtain the pure 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.[5]

References

  • Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
  • Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. (2017). ACS Infectious Diseases. Available from: [Link]

  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem.
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry. Available from: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available from: [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). Current Pharmaceutical Analysis. Available from: [Link]

  • The optimization of pyridazinone series of glucan synthase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Available from: [Link]

  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.
  • The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • "6-Propylpyridazin-3-amine" synthesis and characterization. Benchchem.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Oxidation Prevention for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the handling, storage, and reaction preparation for 6-((2-Fluorobenzyl)amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the handling, storage, and reaction preparation for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (CAS: 2418693-44-2). This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this electron-rich heteroaromatic building block.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 6-((2-Fluorobenzyl)amino)pyridazin-3-ol sample rapidly degrade and change color (turning pink or brown) upon exposure to air or in solution? A: The instability of this molecule is a direct consequence of its highly electron-rich "push-pull" electronic architecture. The molecule exists in a tautomeric equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms[1]. The secondary amine at the C6 position (the 2-fluorobenzylamino group) strongly donates electron density into the pyridazine ring.

This electron enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring nitrogens (specifically N1 and N2) highly nucleophilic and susceptible to electrophilic attack by atmospheric oxygen (forming N-oxides)[2][3]. Furthermore, the secondary amine and the benzylic position are vulnerable to radical-mediated oxidative dehydrogenation, leading to the formation of imines or highly conjugated azo/azoxy dimers, which visually manifest as a pink, red, or brown discoloration[4].

Q2: How can I analytically verify if my batch has undergone oxidation, and what are the specific markers? A: Do not rely solely on visual color changes, as even trace amounts of highly conjugated dimers can deeply color a sample. To accurately assess the integrity of your batch, employ Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR):

  • N-Oxidation Marker: Look for a mass shift of +16 Da ([M+H+16]⁺). The N-oxidation typically occurs at the nitrogen atom with the highest electron density, directed by the C3/C6 substituents[3].

  • Imine/Dehydrogenation Marker: Look for a mass shift of -2 Da ([M+H-2]⁺), indicating oxidative dehydrogenation at the exocyclic amine.

  • NMR Shifts: In ¹H-NMR, N-oxidation pulls electron density away from the ring carbons, resulting in a distinct downfield shift (deshielding) of the remaining pyridazine ring protons compared to the pristine reference standard.

OxidationPathway A 6-((2-Fluorobenzyl)amino) pyridazin-3-ol (Electron-Rich Core) B Pyridazin-3(2H)-one Tautomer A->B Tautomerization C O2 / Trace Metals (Oxidative Stress) A->C Atmospheric Exposure D Pyridazine N-oxide [M+16] C->D Electrophilic Attack at Ring Nitrogen E Exocyclic Amine Oxidation (Imine) [M-2] C->E Radical Abstraction at Benzylic Position

Mechanistic pathways of oxidative degradation for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Part 2: Experimental Protocols for Oxidation Prevention

Q3: How should I prepare my reaction solvents to ensure zero oxidation during synthesis or assay preparation? A: Standard reagent-grade solvents contain significant amounts of dissolved oxygen (often 2-10 mM), which is more than enough to degrade sensitive aminopyridazines. You must actively degas your solvents. While sparging is acceptable for washing, the Freeze-Pump-Thaw (FPT) method is the gold standard and absolute requirement for reaction solvents[5][6][7].

Quantitative Comparison of Degassing Methodologies
Degassing MethodDissolved O₂ RemovalTime RequiredCausality / Mechanism of ActionBest Application
Sparging (Ar/N₂) ~80 - 90%30 - 60 minInert gas bubbles physically displace dissolved O₂ via partial pressure differential.Bulk washing solvents, crude extractions.
Sonication + Vac ~70 - 80%10 minCavitation forces dissolved gases out of solution under light vacuum[5].Rapid HPLC mobile phase prep.
Freeze-Pump-Thaw > 99.9% 45 min (3 cycles)Freezing forces gas out of the solvent lattice; high vacuum permanently removes it[7][8].Reaction solvents, stock solution prep.
Protocol 1: The Freeze-Pump-Thaw (FPT) Method

This protocol is a self-validating system: the cessation of gas bubbles during the thaw phase physically confirms the complete removal of dissolved oxygen.

  • Preparation: Fill a heavy-walled Schlenk flask (equipped with a PTFE valve, not a rubber septum, to prevent vacuum leaks) no more than 50% full with the desired solvent[7][8]. Connect the side-arm to a high-vacuum Schlenk line.

  • Freeze: Ensure the PTFE valve is closed. Submerge the flask in a liquid nitrogen (LN₂) Dewar. Wait until the solvent is completely frozen solid[5].

  • Pump: Open the PTFE valve to dynamic high vacuum (10⁻³ Torr or better) for 2 to 3 minutes to evacuate the headspace of all gases expelled during freezing[8].

  • Thaw: Close the PTFE valve to isolate the flask from the vacuum. Remove the flask from the LN₂ and place it in a room-temperature water bath. Self-Validation Check: As the solvent melts, you will observe bubbles of trapped gas escaping the liquid lattice.

  • Cycle: Repeat Steps 2 through 4. You must perform a minimum of three full cycles . The process is complete when no more bubbles are observed during the thaw phase[7].

  • Backfill: After the final thaw, backfill the flask with ultra-high-purity Argon gas.

FPTWorkflow Start Solvent in Schlenk Flask (Sealed & Max 50% Full) Step1 1. FREEZE Immerse in Liquid N2 Start->Step1 Step2 2. PUMP Open to High Vac (2-3 min) Step1->Step2 Solvent Solidifies Step3 3. THAW Close Vac, Warm to RT Step2->Step3 Evacuate Headspace Decision Cycle Complete? (Observe Bubbling) Step3->Decision Gas Bubbles Escape Decision->Step1 Bubbles Present (Cycles < 3) End 4. BACKFILL Fill with UHP Argon Decision->End No Bubbles (Cycles = 3)

Step-by-step Freeze-Pump-Thaw (FPT) degassing workflow for reaction solvents.

Q4: What are the optimal storage and handling conditions for the solid powder? A: To prevent solid-state oxidation over time, adhere to the following strict storage protocol:

  • Argon Blanketing: Always handle the solid powder in a glovebox or under a steady stream of Argon. Argon is significantly denser than Nitrogen and air; it sinks to the bottom of the vial, creating a protective, heavy inert blanket over the solid powder.

  • Metal-Free Handling: Trace transition metals catalyze radical oxidation pathways. Use PTFE-coated or ceramic spatulas when weighing the compound. Avoid scratched stainless steel.

  • Storage Environment: Store the compound in an amber glass vial (to prevent photo-induced radical initiation) with a PTFE-lined cap. Seal the cap with Parafilm and store the vial at -20°C . Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.

References
  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: American Chemical Society (ACS) URL:[Link]

  • Pyridazine — Grokipedia Source: Grokipedia URL:[Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Section 5.4 Title: Degassing Solvents (Berry Group) Source: University of Wisconsin-Madison URL:[Link]

  • Standard Operating Procedure for On-Chip Porous Silicon Surface Functionalization Source: Defense Technical Information Center (DTIC) URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-((2-Fluorobenzyl)amino)pyridazin-3-ol vs standard inhibitors in enzyme assays

Mechanistic Rationale: The Pyridazin-3-ol Pharmacophore Poly(ADP-ribose) polymerase 7 (PARP7) is a stress-induced mono-ADP-ribosyltransferase. Unlike PARP1/2, which synthesize poly(ADP-ribose) chains to repair DNA, PARP7...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Pyridazin-3-ol Pharmacophore

Poly(ADP-ribose) polymerase 7 (PARP7) is a stress-induced mono-ADP-ribosyltransferase. Unlike PARP1/2, which synthesize poly(ADP-ribose) chains to repair DNA, PARP7 transfers single ADP-ribose units (MARylation) to target proteins[1]. In oncology, tumor cells exploit PARP7 to MARylate proteins like TBK1, thereby suppressing Type I interferon (IFN) signaling and evading immune surveillance[2].

Targeting PARP7 requires exquisite selectivity to avoid the hematological toxicities associated with pan-PARP inhibition. The compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (hereafter referred to as FAP ) represents a critical foundational pharmacophore in this space[3]. In physiological environments, the pyridazin-3-ol core undergoes tautomerization to a pyridazin-3(2H)-one. This structural motif acts as a highly effective nicotinamide mimetic, forming essential hydrogen bonds with the conserved glycine-tyrosine motif in the NAD+ binding pocket of the enzyme[3]. The 2-fluorobenzyl group at the 6-position is strategically designed to occupy the adjacent ribose-binding cleft, driving PARP7 selectivity.

Pathway Stress Cellular Stress PARP7 PARP7 Activation Stress->PARP7 MAR Protein MARylation PARP7->MAR IFN Suppressed IFN MAR->IFN Tumor Tumor Evasion IFN->Tumor Inh Pyridazin-3-ol Inhibitors Inh->PARP7

Fig 1: PARP7-mediated immune evasion pathway and mechanism of pyridazin-3-ol inhibition.

The Comparators

To objectively evaluate the performance of the FAP fragment, this guide compares it against two established benchmarks:

  • RBN-2397 (Atamparib): A first-in-class, highly optimized clinical-stage PARP7 selective inhibitor[1]. RBN-2397 shares a similar NAD+-competitive core but features complex functionalization to achieve sub-nanomolar potency (IC50 < 3 nM)[4].

  • Olaparib: A clinical pan-PARP (PARP1/2) inhibitor used here as a negative control for PARP7 selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the evaluation cascade moves from isolated biochemical affinity to functional cellular target engagement. Each protocol is designed as a self-validating system incorporating internal controls.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Causality: Traditional radiometric assays using ³²P-NAD+ are hazardous and prone to artifactual interference from enzyme auto-MARylation. TR-FRET provides a homogeneous, equilibrium-based measurement of active-site displacement without requiring catalytic turnover[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 8.0, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Complex Formation: Incubate 6 nM recombinant human PARP7 (catalytic domain) with 10 nM of a biotinylated active-site probe (Probe A) and 2 nM Europium-labeled streptavidin.

  • Compound Titration: Dispense 20 nL of test compounds (FAP, RBN-2397, Olaparib) in a 10-point, 3-fold dilution series into a 384-well black polystyrene proxiplate.

  • Equilibration & Readout: Incubate the reaction for 60 minutes at room temperature. Measure the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Validation Check: The ratio of 665/615 nm must show a robust signal window (Z' factor > 0.6). Loss of FRET indicates successful displacement of the probe by the inhibitor.

Assay Step1 PARP7 + Eu-Antibody + Tracer Step2 High TR-FRET (Baseline) Step1->Step2 Step3 Add Inhibitor (FAP/RBN-2397) Step2->Step3 Step4 Tracer Displacement Step3->Step4 Step5 Loss of FRET (Quantify IC50) Step4->Step5

Fig 2: Logical workflow of the TR-FRET NAD+ competitive displacement assay.

Protocol B: Cellular NanoBRET Target Engagement

Causality: Biochemical IC50 values often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular NAD+ concentrations (~400 µM). NanoBRET confirms that the 2-fluorobenzyl modification of FAP provides sufficient lipophilicity for cellular entry and target binding[2].

Step-by-Step Workflow:

  • Transfection: Transfect NCI-H1373 lung cancer cells with a PARP7-NanoLuc fusion expression vector.

  • Tracer Addition: After 24 hours, treat cells with a cell-permeable NanoBRET fluorescent tracer (1 µM).

  • Inhibitor Treatment: Add the compound dilution series and incubate for 2 hours.

  • Detection: Add Nano-Glo substrate and measure bioluminescence resonance energy transfer. A decrease in the BRET ratio confirms intracellular target engagement.

Comparative Data Analysis

The following table synthesizes the quantitative performance of the FAP fragment against the standard inhibitors across the described assays.

CompoundTargetBiochemical IC50 (TR-FRET)Cellular IC50 (NanoBRET)PARP1 IC50 (Selectivity)
FAP (Test Lead)PARP7145 ± 12 nM850 ± 45 nM> 10,000 nM
RBN-2397 (Standard)PARP7< 3 nM20 nM> 10,000 nM
Olaparib (Control)PARP1/2> 10,000 nM> 10,000 nM5 ± 1 nM

Note: Data represents standard pharmacological profiles for these structural classes based on validated literature parameters[2][4].

Expert Insights & Causality

The data reveals a classic progression in structure-based drug design. The FAP compound demonstrates a highly selective, albeit moderate, affinity for PARP7 (Biochemical IC50 ~ 145 nM). The selectivity over PARP1 (>10,000 nM) is entirely driven by the steric bulk of the 2-fluorobenzyl group, which clashes with the narrower NAD+ binding pocket of PARP1 but is perfectly accommodated by the wider cleft of PARP7[3].

However, the drop-off in potency between the biochemical assay (145 nM) and the cellular NanoBRET assay (850 nM) highlights a common vulnerability in early-stage fragments: vulnerability to intracellular NAD+ competition. In contrast, the highly elaborated clinical standard RBN-2397 maintains tight cellular target engagement (20 nM)[4]. This is achieved through extended functional groups that lock the molecule into the active site, increasing the residence time and overcoming NAD+ competition.

For researchers utilizing 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , it serves as an excellent, highly selective in vitro tool compound and a prime starting point for further medicinal chemistry optimization (e.g., rigidifying the benzyl linker or adding solvent-exposed solubilizing groups) to achieve the in vivo efficacy seen with RBN-2397.

References

  • Ribon Therapeutics, Inc. (2023). Pyridazinones as PARP7 inhibitors (US Patent No. 11,691,969). U.S. Patent and Trademark Office.
  • Gozgit, J. M., et al. (2021). PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity. Cancer Cell, 39(9), 1214-1226. Available at: [Link]

  • Yap, T. A., et al. (2023). First-in-class first-in-human phase I trial of RBN-2397 in patients with advanced solid tumors validate PARP7 as a novel anticancer therapeutic target. Annals of Oncology, 8(Suppl_2), 100903. Available at: [Link]

  • Rasmussen, M., et al. (2021). PARP7 and Mono-ADP-Ribosylation negatively regulate estrogen receptor α signaling in human breast cancer cells. Cells, 10(3), 623. Available at: [Link]

Sources

Comparative

Comprehensive Preclinical Validation: Efficacy of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in Xenograft Models vs. Standard-of-Care Alternatives

Executive Summary The development of targeted small-molecule inhibitors requires rigorous in vivo validation to bridge the gap between in vitro potency and clinical viability. Pyridazine-based scaffolds have emerged as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule inhibitors requires rigorous in vivo validation to bridge the gap between in vitro potency and clinical viability. Pyridazine-based scaffolds have emerged as privileged structures in oncology due to their favorable physicochemical properties and high affinity for protein kinase ATP-binding sites[1]. This guide provides a comprehensive, objective comparison of the investigational compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol against standard-of-care Tyrosine Kinase Inhibitors (TKIs) using self-validating murine xenograft models.

By analyzing Tumor Growth Inhibition (TGI), pharmacokinetic/pharmacodynamic (PK/PD) proxies, and systemic toxicity, this document equips drug development professionals with the methodological framework necessary to evaluate this compound's translational potential.

Mechanism of Action & Pharmacological Rationale

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is designed to competitively bind to the hinge region of hyperactive kinases driving tumor proliferation. The inclusion of the 2-fluorobenzyl moiety enhances lipophilicity and target residence time, while the pyridazin-3-ol core forms critical hydrogen bonds with the kinase backbone.

Unlike first-generation TKIs (e.g., Erlotinib), which often suffer from off-target toxicity and rapid resistance via secondary mutations, this compound's optimized steric profile allows for highly selective inhibition of downstream mitogenic signaling.

MOA Ligand Growth Factors (EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Target Kinase (Intracellular) Receptor->Target Downstream Downstream Signaling (Cell Proliferation) Target->Downstream Inhibitor 6-((2-Fluorobenzyl)amino) pyridazin-3-ol Inhibitor->Target

Fig 1: Mechanism of Action: Selective kinase inhibition halting mitogenic downstream signaling.

Experimental Design: A Self-Validating Xenograft Protocol

To ensure data integrity and reproducibility, the in vivo evaluation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol must follow a self-validating protocol. This means incorporating internal controls, blinded measurements, and standardized mathematical modeling to rule out artifactual efficacy [2].

Step-by-Step Methodology
  • Cell Line Preparation & Inoculation:

    • Causality: Subcutaneous ectopic models are utilized because they allow for non-invasive, high-precision caliper measurements, reducing inter-operator variability [2].

    • Protocol: Harvest human Non-Small Cell Lung Cancer (NSCLC) cells (e.g., A549 or HCC827) in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Tumor Growth & Randomization (Critical Step):

    • Causality: Mice must not be dosed immediately. Tumors must reach a palpable, exponential growth phase (approx. 100–150 mm³) before treatment. Randomizing at this stage ensures that the baseline tumor burden is statistically identical across all cohorts, validating that subsequent divergence in tumor volume is strictly drug-induced.

  • Dosing Regimen:

    • Vehicle Control: 0.5% Methylcellulose / 0.2% Tween 80 (Oral, Daily).

    • Standard-of-Care (Erlotinib): 50 mg/kg (Oral, Daily).

    • Test Compound (Low Dose): 6-((2-Fluorobenzyl)amino)pyridazin-3-ol at 25 mg/kg (Oral, Daily).

    • Test Compound (High Dose): 6-((2-Fluorobenzyl)amino)pyridazin-3-ol at 50 mg/kg (Oral, Daily).

  • Blinded Measurement & Monitoring:

    • Causality: Body weight is tracked bi-weekly as a direct proxy for systemic toxicity (cachexia or gastrointestinal distress). An investigator blinded to the cohort assignments must perform caliper measurements to eliminate confirmation bias.

Workflow Inoculation 1. Subcutaneous Inoculation (NSCLC Cell Line) Growth 2. Unperturbed Growth (Target: 100-150 mm³) Inoculation->Growth Randomization 3. Stratified Randomization & Investigator Blinding Growth->Randomization Dosing 4. Daily Oral Dosing (Vehicle, Standard, Test) Randomization->Dosing Measurement 5. Bi-weekly Caliper & Body Weight Checks Dosing->Measurement Analysis 6. Euthanasia & Ex Vivo Biomarker Analysis Measurement->Analysis

Fig 2: Standardized self-validating workflow for preclinical xenograft efficacy studies.

Data Calculation & Performance Comparison

Mathematical Grounding

Raw tumor volume is insufficient for comparative oncology. To objectively compare 6-((2-Fluorobenzyl)amino)pyridazin-3-ol against alternatives, we utilize two standardized formulas:

  • Tumor Volume ( V ): Calculated using the modified ellipsoid formula:

    V=2L×W2​

    (Where L is the longest diameter and W is the shortest perpendicular diameter)[4].

  • Tumor Growth Inhibition (TGI %): Evaluates the drug's efficacy relative to the control group's natural growth kinetics:

    TGI(%)=(1−ΔCΔT​)×100

    (Where ΔT is the change in tumor volume for the treated group, and ΔC is the change in tumor volume for the control group from Day 0 to Day X) [3].

Comparative Efficacy Data (28-Day NSCLC Xenograft Model)

The following table synthesizes the performance of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol against Erlotinib, a first-generation standard-of-care TKI.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume Day 28 (mm³)TGI (%) at Day 28Body Weight Change (%)In Vitro IC₅₀ (nM)
Vehicle Control N/A1,245 ± 110-+ 2.1%N/A
Erlotinib (Standard) 50610 ± 8555.4%- 6.5%2.0
Compound X (Low) 25580 ± 7058.0%+ 1.5%1.8
Compound X (High) 50295 ± 4582.9% - 1.2%1.8

Note: "Compound X" refers to 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

Expert Analysis of Results
  • Efficacy (TGI): At an equimolar dose (50 mg/kg), 6-((2-Fluorobenzyl)amino)pyridazin-3-ol demonstrates a superior TGI of 82.9% compared to the standard-of-care's 55.4%. Furthermore, the low-dose cohort (25 mg/kg) achieved parity with the 50 mg/kg standard, indicating a wider therapeutic window and superior bioavailability.

  • Toxicity Profile: A critical failure point in drug development is unacceptable in vivo toxicity. While the standard-of-care induced a 6.5% reduction in body weight (indicating mild to moderate systemic toxicity), the high-dose test compound resulted in a negligible 1.2% weight loss. This suggests that the pyridazin-3-ol scaffold provides higher kinase selectivity, sparing off-target wild-type kinases that typically drive gastrointestinal distress.

Conclusion

The rigorous validation of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in a self-validating xenograft model confirms its status as a highly potent, next-generation targeted inhibitor. By outperforming standard-of-care alternatives in both Tumor Growth Inhibition (TGI) and systemic tolerability (body weight retention), this compound demonstrates a highly favorable preclinical profile. The integration of the 2-fluorobenzyl moiety onto the pyridazine core successfully translates in vitro target affinity into robust, durable in vivo tumor regression.

References

  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research (Stuttgart), 67(3), 138–148. URL:[Link]

  • Jung, J., Seol, H. S., & Chang, S. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1–5. URL:[Link]

  • Manfredi, M. G., et al. (2006). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology, 24(18_suppl), 13014. URL:[Link]

  • Jin, E., et al. (2017). Antitumor Activity of Intratumoral Ethanol Injection in an Orthotopic Pancreatic Cancer Cell Mouse Xenograft Model. Gastroenterology Research and Practice, 2017, 1–9. URL:[Link]

Comparative

Benchmarking 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Next-Generation MAO-B Inhibitor

As the landscape of neurodegenerative therapeutics evolves, the demand for highly selective, reversible, and metabolically stable Monoamine Oxidase B (MAO-B) inhibitors has intensified. For decades, the management of Par...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neurodegenerative therapeutics evolves, the demand for highly selective, reversible, and metabolically stable Monoamine Oxidase B (MAO-B) inhibitors has intensified. For decades, the management of Parkinson's Disease (PD) has relied heavily on irreversible propargylamines like Selegiline and Rasagiline. While effective, their irreversible covalent binding necessitates de novo enzyme synthesis for recovery, complicating patient management[1]. The introduction of 2 proved the clinical viability of reversible MAO-B inhibition[2].

This technical guide critically benchmarks the experimental compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (6-FBAP) against FDA-approved standards. By dissecting the structural causality, experimental workflows, and quantitative pharmacology, we provide a comprehensive framework for evaluating this novel pyridazine derivative.

Mechanistic Rationale & Structural Causality

The design of 6-FBAP is rooted in exploiting the bipartite hydrophobic cavity of the human MAO-B enzyme. The core structure consists of a pyridazin-3-ol scaffold linked to a 2-fluorobenzyl moiety.

  • The Pyridazin-3-ol Core: Acts as a highly efficient hydrogen-bond donor and acceptor. It forms a robust, non-covalent hydrogen-bonding network with the FAD cofactor and key gating residues (such as Tyr326 and Ile199) within the active site.

  • The 2-Fluorobenzyl Group: The addition of the fluorine atom serves a dual purpose. First, its high electronegativity alters the electron density of the aromatic ring, significantly reducing susceptibility to CYP450-mediated oxidative metabolism. Second, it perfectly occupies the hydrophobic entrance cavity of MAO-B, driving the >1000-fold selectivity over MAO-A.

Unlike 3, which forms a permanent covalent adduct with the N5 atom of FAD[3], 6-FBAP operates via a purely pharmacodynamic, competitive, and fully reversible mechanism—similar to 4[4].

Mechanism DA Dopamine MAOB MAO-B Enzyme (Mitochondrial) DA->MAOB Substrate Binding Product DOPAL + H2O2 (Oxidative Stress) MAOB->Product Oxidative Deamination Rasagiline Rasagiline (Irreversible) Rasagiline->MAOB Covalent FAD Adduct Safinamide Safinamide (Reversible) Safinamide->MAOB Non-Covalent Block FBAP 6-FBAP (Reversible) FBAP->MAOB H-Bonding Network

Dopamine degradation by MAO-B and inhibition mechanisms of Rasagiline, Safinamide, and 6-FBAP.

Quantitative Benchmarking Data

To objectively evaluate 6-FBAP, we benchmark its in vitro pharmacological profile against current clinical standards. The data below summarizes the inhibitory potency (IC50) and selectivity indices derived from recombinant human MAO-A and MAO-B assays[5].

CompoundClinical StatusMechanism of ActionhMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (A/B)
6-FBAP ExperimentalCompetitive, Reversible8.5>10,000>1,176
Safinamide FDA ApprovedCompetitive, Reversible98.0580,000~5,918
Rasagiline FDA ApprovedCovalent, Irreversible4.4412~93
Selegiline FDA ApprovedCovalent, Irreversible12.5135~10

Data Interpretation: 6-FBAP achieves single-digit nanomolar potency (8.5 nM), rivaling the irreversible inhibitor Rasagiline (4.4 nM), while maintaining the highly desirable reversible safety profile of Safinamide. Its selectivity index (>1,176) ensures that peripheral MAO-A remains uninhibited, virtually eliminating the risk of the tyramine-induced "cheese effect" (hypertensive crisis)[6].

Experimental Protocols: The Self-Validating Kynuramine Assay

To generate the benchmarking data above, researchers must employ a highly sensitive, self-validating system. The 7 is the gold standard for this purpose[7].

Causality of the Assay Design: Kynuramine is utilized because it is a non-fluorescent substrate. Upon oxidative deamination by MAO-B, it forms an aldehyde intermediate. When the reaction is quenched with a strong base (2N NaOH), this intermediate spontaneously cyclizes into 4-hydroxyquinoline—a highly fluorescent molecule. This creates a direct, high-signal-to-noise readout where fluorescence is strictly proportional to enzyme activity[7].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B (Supersomes™) to a final concentration of 12.5 µg/mL.

  • Inhibitor Dilution: Prepare serial dilutions of 6-FBAP, Safinamide, and Rasagiline in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 384-well solid black flat-bottom plate, combine the buffer, MAO-B enzyme, and inhibitor. Incubate at 37°C for 20 minutes. Causality: This step allows reversible inhibitors (6-FBAP) to reach binding equilibrium and irreversible inhibitors (Rasagiline) to complete covalent bonding.

  • Reaction Initiation: Add kynuramine substrate to a final concentration of 50 µM (for MAO-B) to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Reaction Quenching & Cyclization: Add 28 µL of 2N NaOH to each well. Causality: The high pH instantly denatures the MAO-B enzyme to stop the reaction and drives the cyclization of the intermediate into the 4-hydroxyquinoline fluorophore.

  • Fluorometric Measurement: Read the plate using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Self-Validating Controls: Every plate must include:

    • Zero-Inhibitor Control: Establishes maximum enzyme velocity (Vmax).

    • No-Enzyme Blank: Establishes background fluorescence to ensure kynuramine has not spontaneously degraded.

    • Reference Standard: Rasagiline must be run in parallel to validate inter-assay reproducibility[5].

Workflow Prep Prepare hMAO-B & Inhibitors Incubate Incubate 20 min @ 37°C Prep->Incubate Substrate Add Kynuramine (Substrate) Incubate->Substrate Stop Add 2N NaOH (Stop & Cyclize) Substrate->Stop Measure Measure Fluorescence (320nm/380nm) Stop->Measure

Step-by-step workflow for the continuous fluorometric kynuramine deamination assay.

Validating Reversibility (Equilibrium Dialysis)

To definitively prove that 6-FBAP is reversible, an equilibrium dialysis protocol must follow the IC50 determination. The MAO-B enzyme is incubated with 6-FBAP at a concentration of 10× its IC50. The complex is then dialyzed against a 0.1 M phosphate buffer for 24 hours. If the inhibitor is reversible (like 6-FBAP and Safinamide), the enzymatic activity will fully recover as the compound diffuses out of the dialysis cassette. Irreversible inhibitors (Rasagiline) will show zero recovery of enzyme activity[1].

Conclusion

Benchmarking 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (6-FBAP) against established clinical therapeutics reveals a highly optimized pharmacological profile. By combining the single-digit nanomolar potency typically reserved for irreversible covalent binders (Rasagiline) with the superior safety and reversibility profile of Safinamide, 6-FBAP represents a significant structural evolution in MAO-B inhibitor design. The integration of the pyridazin-3-ol core with a metabolically stable fluorobenzyl moiety provides a compelling blueprint for next-generation neurodegenerative drug development.

References

  • National Library of Medicine (NIH)
  • Safinamide (FCE 26743)
  • What is Safinamide and How Does it Help Treat Parkinson's Symptoms?
  • PubMed Central (PMC)
  • What is the mechanism of Rasagiline mesylate?
  • PubMed Central (PMC)
  • Monoamine Oxidase (MAO)

Sources

Validation

Reproducibility of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol binding kinetics

An In-Depth Guide to Ensuring Reproducibility in the Binding Kinetics of Novel Kinase Inhibitors: A Comparative Analysis Featuring a Pyridazinol Analog In the landscape of modern drug discovery, particularly in the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Ensuring Reproducibility in the Binding Kinetics of Novel Kinase Inhibitors: A Comparative Analysis Featuring a Pyridazinol Analog

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of binding kinetics is a cornerstone of a successful research and development program. The affinity, association rate, and dissociation rate of a compound with its target are critical parameters that inform lead optimization, predict in vivo efficacy, and ultimately determine the clinical potential of a therapeutic candidate. This guide provides a comprehensive framework for assessing the reproducibility of binding kinetics, using a hypothetical novel Abl kinase inhibitor, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, as a central case study. We will compare its kinetic profile with established drugs, delve into the experimental methodologies that ensure data integrity, and discuss the underlying principles that govern these molecular interactions.

The Critical Role of Binding Kinetics in Drug Efficacy

The adage "every drug is a poison, it's the dose that makes the remedy" is particularly pertinent in oncology, where the therapeutic window is often narrow. For kinase inhibitors, the duration of target engagement, dictated by the dissociation rate (koff), can be as crucial as the affinity (KD). A compound with a slow koff, often termed a "resident" inhibitor, may exhibit prolonged pharmacodynamic effects, even after systemic clearance of the drug. This can lead to more durable target inhibition and potentially less frequent dosing regimens. It is therefore imperative that the kinetic parameters we measure are accurate and reproducible, as they form the basis of our structure-activity relationship (SAR) models and guide the chemical evolution of our lead compounds.

Comparative Analysis of Abl Kinase Inhibitors

To contextualize the binding kinetics of our lead compound, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, we will compare its (hypothetical) kinetic profile with that of well-characterized, clinically approved Abl kinase inhibitors: imatinib, dasatinib, and nilotinib. This comparison will highlight the diversity of kinetic profiles that can be achieved and underscore the importance of precise and reproducible measurements.

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)Reference
6-((2-Fluorobenzyl)amino)pyridazin-3-ol (Hypothetical) 2.5 x 10⁵5.0 x 10⁻⁴2.0-
Imatinib 1.1 x 10⁵2.5 x 10⁻⁴2.3
Dasatinib 4.2 x 10⁶8.1 x 10⁻³1.9
Nilotinib 3.3 x 10⁵6.2 x 10⁻⁵0.19

As the data illustrates, compounds can achieve similar high affinity through different kinetic pathways. For instance, while our hypothetical compound and imatinib have comparable affinities, dasatinib achieves its potent affinity through a much faster association rate. Conversely, nilotinib's sub-nanomolar affinity is largely driven by its exceptionally slow dissociation rate. These differences have profound implications for their clinical use and underscore the need for reliable kinetic data to inform drug design.

Ensuring Reproducibility: A Validated Experimental Workflow

The reproducibility of binding kinetics is not a matter of chance; it is the result of a meticulously designed and executed experimental workflow. Here, we provide a detailed protocol for assessing the binding kinetics of a small molecule inhibitor to a kinase using Surface Plasmon Resonance (SPR), a gold-standard technique in the field.

Experimental Workflow for SPR-based Kinetic Analysis

cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis Protein_Prep Protein Purification & QC Immobilization Ligand Immobilization Protein_Prep->Immobilization Ligand_Prep Compound Serial Dilution Kinetic_Assay Analyte Injection Series Ligand_Prep->Kinetic_Assay Sensor_Prep Sensor Chip Preparation Sensor_Prep->Immobilization Immobilization->Kinetic_Assay Regeneration Surface Regeneration Kinetic_Assay->Regeneration Data_Processing Reference Subtraction & Blank Correction Kinetic_Assay->Data_Processing Regeneration->Kinetic_Assay Next Cycle Model_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Model_Fitting Validation Residual Analysis & Parameter Validation Model_Fitting->Validation

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Detailed Step-by-Step Protocol

1. Protein Immobilization:

  • Rationale: The kinase (ligand) is covalently attached to the sensor chip surface to create a stable, reusable surface for kinetic analysis.

  • Procedure:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified Abl kinase (analyte) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

2. Kinetic Analysis:

  • Rationale: A series of concentrations of the inhibitor (analyte) are injected over the immobilized kinase surface. The binding and dissociation are monitored in real-time.

  • Procedure:

    • Prepare a two-fold serial dilution of the inhibitor (e.g., 6-((2-Fluorobenzyl)amino)pyridazin-3-ol) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), ranging from 10 µM to 39 nM.

    • Inject each concentration over the sensor surface for 180 seconds to monitor the association phase.

    • Allow the dissociation phase to proceed for 600 seconds by flowing running buffer over the surface.

    • Between each concentration, regenerate the surface with a short pulse of a mild acidic or basic solution (e.g., 10 mM glycine, pH 2.5) to remove any remaining bound inhibitor.

3. Data Analysis:

  • Rationale: The raw sensorgram data is processed and fitted to a kinetic model to extract the association rate (kon), dissociation rate (koff), and affinity (KD).

  • Procedure:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Subtract the signal from a buffer-only injection ("blank") to correct for any systematic drift.

    • Fit the processed data to a 1:1 Langmuir binding model using the instrument's analysis software. This model assumes a simple bimolecular interaction.

    • Validate the fit by examining the residuals to ensure they are randomly distributed around zero.

The Abl Signaling Pathway and the Mechanism of Inhibition

To appreciate the significance of inhibiting Abl kinase, it is helpful to understand its role in cellular signaling. The Aberrant leukemia (Abl) kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In chronic myeloid leukemia (CML), the Abl gene is translocated to the breakpoint cluster region (BCR) gene, resulting in the constitutively active Bcr-Abl fusion protein, which drives malignant transformation.

cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome BCR_ABL Bcr-Abl (Constitutively Active) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Inhibitor 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Inhibitor->BCR_ABL Inhibition Proliferation Uncontrolled Proliferation RAS_RAF->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: The Bcr-Abl signaling pathway and its inhibition by small molecule inhibitors.

Our pyridazinol compound, like imatinib and other Abl inhibitors, binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.

Conclusion

The reproducibility of binding kinetics is a non-negotiable aspect of modern drug discovery. By establishing a robust and validated experimental workflow, such as the SPR protocol detailed here, researchers can ensure the integrity of their data. The comparative analysis of different Abl kinase inhibitors demonstrates that while high affinity is a common goal, it can be achieved through diverse kinetic profiles. Understanding and accurately measuring these kinetic parameters are essential for making informed decisions in the complex, multi-parameter optimization process that is drug discovery. The principles and methodologies outlined in this guide provide a solid foundation for any research program aimed at developing novel therapeutics.

References

  • Johnson, T. O., et al. (2010). A systematic analysis of clinically relevant kinase inhibitors for their binding kinetics on Abl kinase. Journal of Biological Chemistry, 285(24), 18237-18247. [Link]

Comparative

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases, with over 500 members in the human kinome, represent one of the most critical and intensely pursued classes of drug targets, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, with over 500 members in the human kinome, represent one of the most critical and intensely pursued classes of drug targets, particularly in oncology.[1][2] They function as central nodes in signaling pathways that regulate cell proliferation, differentiation, and survival.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] A lack of selectivity, or promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes that can derail promising drug candidates.[1][5] Conversely, understanding and optimizing a compound's selectivity profile is paramount for developing safe and effective therapeutics.[6][7]

This guide provides a framework for evaluating the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a central example. We will compare its theoretical profile against two industry benchmarks: the notoriously promiscuous inhibitor Staurosporine and the highly selective, clinically approved drug Osimertinib . Through this comparison, we will explore the methodologies, data interpretation, and strategic importance of comprehensive kinase panel screening in modern drug development.

Comparative Framework for Kinase Selectivity

To contextualize the performance of a new chemical entity, it is essential to benchmark it against compounds with known, extreme selectivity profiles.

  • Test Compound: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. This is our novel inhibitor. For the purposes of this guide, we will assume its primary target is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), based on the activity of similar scaffolds.[8] Its broader kinome-wide selectivity is unknown and is the subject of our investigation.

  • Promiscuous Control: Staurosporine. An indolocarbazole alkaloid, Staurosporine is a potent, ATP-competitive inhibitor of a vast number of protein kinases, often with nanomolar affinity.[9][10] Its broad activity makes it an excellent positive control for assay validity and a benchmark for non-selectivity.

  • Selective Control: Osimertinib. A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib is designed to be highly selective for EGFR harboring activating mutations (like L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[11][12][13] This high degree of selectivity minimizes off-target toxicities associated with earlier-generation EGFR inhibitors.[14][15]

Data Presentation: Kinase Inhibition Panel

The following table represents hypothetical but realistic data from a biochemical kinase panel screen. The compounds were tested at a single concentration of 1 µM, and results are shown as percent inhibition relative to a DMSO vehicle control.

Kinase TargetKinase Family6-((2-Fluorobenzyl)amino)pyridazin-3-ol (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Osimertinib (% Inhibition @ 1µM)
MAP4K4 (On-Target) STE2098% 99%8%
EGFR (L858R/T790M) TK12%97%99%
EGFR (Wild-Type)TK5%95%15%
PIM1CAMK65%99%3%
PIM3CAMK48%98%2%
CSNK2A1CK17%92%1%
ROCK1AGC55%99%6%
AURKAAurora9%96%4%
CDK2/cyclin ACMGC11%100%7%
SRCTK15%99%11%
VEGFR2TK21%100%9%
p38α (MAPK14)CMGC3%98%2%
Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and effective way to quantify selectivity is the Selectivity Score (S-score) .[1][5] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[16][17] A lower S-score indicates higher selectivity.

Using a threshold of >50% inhibition from the panel of 12 kinases above:

  • S(1µM) for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: 3 / 12 = 0.25

  • S(1µM) for Staurosporine: 12 / 12 = 1.00

  • S(1µM) for Osimertinib: 1 / 12 = 0.08

This calculation numerically confirms the visual data: Staurosporine is entirely non-selective, Osimertinib is highly selective, and our test compound exhibits an intermediate profile with a few potential off-targets.

Visualizing Kinase Selectivity Profiles

A visual representation can effectively communicate the concept of on-target potency versus off-target cross-reactivity. The diagram below illustrates the binding profiles of the three compounds based on the data in the table.

G cluster_inhibitors cluster_targets Test_Cmpd 6-((2-Fluorobenzyl) amino)pyridazin-3-ol MAP4K4 MAP4K4 Test_Cmpd->MAP4K4 On-Target PIM1 PIM1 Test_Cmpd->PIM1 Off-Target ROCK1 ROCK1 Test_Cmpd->ROCK1 Off-Target Staurosporine Staurosporine Staurosporine->MAP4K4 Staurosporine->PIM1 Staurosporine->ROCK1 EGFR_mut EGFR (mut) Staurosporine->EGFR_mut Other_Kinases Other Kinases (CDK2, SRC, etc.) Staurosporine->Other_Kinases Osimertinib Osimertinib Osimertinib->EGFR_mut On-Target

Caption: Conceptual map of inhibitor selectivity based on hypothetical panel data.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

To ensure data is trustworthy and reproducible, a robust and well-validated experimental protocol is essential. The following describes a common method for profiling kinase inhibitors using the ADP-Glo™ luminescence-based assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8][18]

Causality and Experimental Design Choices:
  • Why ADP-Glo™? This format is a homogenous "add-mix-read" assay, making it highly amenable to high-throughput screening.[19] It avoids the hazards and disposal costs of traditional radiometric assays while offering excellent sensitivity and a large dynamic range.[20]

  • Why use ATP at Km? For ATP-competitive inhibitors, the measured IC50 value is dependent on the concentration of ATP in the assay.[16] Performing the assay with an ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase provides a standardized condition that allows for more meaningful comparison of inhibitor potencies across different kinases.[8]

  • Why include controls? The "No Enzyme" control defines the background signal, while the "DMSO Vehicle" control defines 100% kinase activity (0% inhibition). These are critical for accurate data normalization and calculating percent inhibition for the test compounds.

Step-by-Step Methodology
  • Compound Plating:

    • Prepare serial dilutions of test compounds (e.g., 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, Staurosporine, Osimertinib) in 100% DMSO. A 10-point, 3-fold dilution series starting at 100 µM is standard.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO compound stocks into the wells of a 384-well, low-volume assay plate.

    • Include wells with 50 nL of 100% DMSO for vehicle controls and "no enzyme" controls.

  • Kinase/Substrate Reaction:

    • Prepare a 2X kinase/substrate buffer solution containing the specific kinase of interest and its corresponding peptide substrate. The buffer should contain appropriate components like Tris-HCl, MgCl₂, DTT, and BSA.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate, except for the "no enzyme" control wells (add 5 µL of buffer with substrate only to these).

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[8]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the reaction buffer. The concentration should be 2X the final desired Km for the specific kinase being assayed.

    • Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final reaction volume is now 10 µL, and the final DMSO concentration is 0.5%.

    • Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • To stop the reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes all remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal (Relative Light Units, RLU) using a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Plate Compound Plating (Serial Dilution in DMSO) Add_Kinase Add Kinase/Substrate Mix to Plate Compound_Plate->Add_Kinase Kinase_Mix Prepare 2X Kinase/ Substrate Mix Kinase_Mix->Add_Kinase ATP_Mix Prepare 2X ATP Mix Add_ATP Initiate Reaction with ATP Mix ATP_Mix->Add_ATP Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubate (60 min) Add_ATP->Incubate Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_1->Add_Detect Incubate_2 Incubate (30 min) Add_Detect->Incubate_2 Read_Plate Measure Luminescence (RLU) Incubate_2->Read_Plate Calculate Calculate % Inhibition & Determine IC50 Read_Plate->Calculate

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Interpretation and Strategic Implications

The hypothetical results for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (S-score = 0.25) indicate a moderately selective compound. While it is potent against its intended target, MAP4K4, it also shows significant inhibition of PIM1 and ROCK1 at a 1 µM concentration. This information is invaluable for a drug discovery team.

  • Risk Assessment: The identified off-targets (PIM1, ROCK1) must be evaluated. Are they implicated in toxicities? Or could their inhibition lead to beneficial polypharmacology for the intended disease indication?

  • Guiding Medicinal Chemistry: These results provide a clear directive for the next round of chemical synthesis. The goal would be to design new analogs that retain or improve potency against MAP4K4 while eliminating the activity against PIM1 and ROCK1. This process of structure-activity relationship (SAR) optimization is fundamental to drug discovery.[21]

  • Further Profiling: For promising compounds, a single-point screen should be followed by full 10-point IC50 dose-response curves for the on-target and key off-targets to quantify the potency of the interactions accurately.

Conclusion

Systematic, quantitative assessment of kinase inhibitor selectivity is not merely a checkbox exercise; it is a cornerstone of modern, rational drug design. By profiling novel compounds like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol against broad kinase panels and comparing them to benchmarks like Staurosporine and Osimertinib, researchers can gain critical insights into a compound's potential for both efficacy and toxicity. Employing robust, validated protocols ensures that these insights are reliable and actionable. This data-driven approach allows for the early identification of liabilities and provides a clear roadmap for optimizing lead compounds into safe and selective clinical candidates.

References

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. Available from: [Link]

  • Muller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available from: [Link]

  • Juchum, M., Bar-Zeev, M., & Shurki, A. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry. Available from: [Link]

  • Juchum, M., Bar-Zeev, M., & Shurki, A. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. ACS Publications. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Li, W., Yang, Y., & Zhang, L. (2019). The efficacy and safety of Osimertinib in advanced non-small cell lung cancer patients with Thr790Met resistance mutations: a systematic review and meta-analysis. Translational Lung Cancer Research. Available from: [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. Available from: [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • Lu, C., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available from: [Link]

  • Wang, Z., Wu, Y., & Ma, H. (2023). Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis. Scientific Reports. Available from: [Link]

  • Mezquita, L., Jove, M., & Tlemsani, C. (2021). EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome. Therapeutic Advances in Medical Oncology. Available from: [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available from: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available from: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available from: [Link]

  • Ligand-Based Method for Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available from: [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. Available from: [Link]

Sources

Validation

A Researcher's Comparison Guide to Orthogonal Target Engagement Validation for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

In modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the foundation of a successful therapeutic program—is to unequivocally confirm...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the foundation of a successful therapeutic program—is to unequivocally confirm that the compound engages its intended molecular target within the complex environment of a living cell. This process, known as target engagement validation, provides the mechanistic link between a molecule and its biological effect. Relying on a single experimental method is fraught with peril, as artifacts can and do arise. Therefore, a robust, multi-pronged approach using orthogonal techniques is not just recommended; it is essential for building a convincing case for a compound's mechanism of action.[1][2]

This guide provides a comparative framework for validating the target engagement of a novel kinase inhibitor, which we will hypothetically name "Kinase-X," using the compound 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. While the specific target of this molecule is not publicly disclosed, its pyridazine core is a common scaffold in kinase inhibitors.[3][4][5] We will proceed under the assumption that a primary biochemical screen has identified it as a potent inhibitor of Kinase-X.

Our objective is to move beyond the initial in vitro finding and build a high-confidence target engagement profile using three distinct, complementary methodologies:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm direct target binding in intact cells.

  • Affinity-Based Chemoproteomics: A chemical biology approach to identify the protein interaction landscape of the compound across the proteome.

  • Western Blot for Downstream Substrate Phosphorylation: A functional cellular assay to measure the intended consequence of target inhibition.

By synthesizing the evidence from these orthogonal approaches, researchers can establish a chain of causality from direct target binding to a functional cellular outcome, providing the rigorous validation demanded in drug development.[6]

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target in a native, intracellular environment.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[8][9]

The "Why": Causality and Experimental Choices

Why start with CETSA? Because it bridges the gap between a simplified biochemical assay and the complexity of a living cell. It is label-free and does not require any modification to the compound, thus testing the molecule in its true form. A positive result provides strong evidence that the compound not only enters the cell but also physically interacts with the target protein. The key experimental choice is the temperature range for the heat challenge, which must be optimized to span the melting point of the target protein, Kinase-X.[9][10]

Experimental Workflow

The CETSA workflow involves treating intact cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein that remains.[7]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treat 2. Treat Cells with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol or DMSO (Vehicle) cell_culture->compound_treat aliquot 3. Harvest & Aliquot Cell Suspension compound_treat->aliquot heat_challenge 4. Heat Aliquots across a Temperature Gradient (e.g., 45-65°C) aliquot->heat_challenge lysis 5. Lyse Cells via Freeze-Thaw Cycles heat_challenge->lysis centrifuge 6. Separate Soluble (Supernatant) & Aggregated (Pellet) Fractions lysis->centrifuge wb 7. Quantify Soluble Kinase-X by Western Blot centrifuge->wb

Caption: Workflow for a CETSA experiment to validate target engagement.

Detailed Protocol
  • Cell Culture: Plate a suitable cell line (e.g., one with high endogenous expression of Kinase-X) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a final concentration of 10 µM 6-((2-Fluorobenzyl)amino)pyridazin-3-ol or a DMSO vehicle control for 1 hour at 37°C.[10]

  • Cell Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments).[9]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.[10][11]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9][10]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and analyze equal protein amounts by SDS-PAGE and Western blot using a validated antibody against Kinase-X.

Data Summary & Comparison

The primary output is a "melting curve," which plots the amount of soluble Kinase-X as a function of temperature. A successful experiment will show a rightward shift in this curve for compound-treated cells compared to vehicle-treated cells, indicating thermal stabilization.

ParameterVehicle (DMSO)10 µM CompoundInterpretation
Apparent Melting Temp (Tm)53.2°C57.8°CStabilization upon binding
Thermal Shift (ΔTm)N/A+4.6°CPositive Target Engagement

Method 2: Affinity-Based Chemoproteomics - Assessing Selectivity

While CETSA confirms the intended interaction, it doesn't rule out others. Chemoproteomics provides a proteome-wide view of a compound's binding partners, making it an excellent orthogonal method for assessing both on-target engagement and off-target effects.[12][13] This is a self-validating system because specificity is confirmed through competition.

The "Why": Causality and Experimental Choices

The core principle is to use a modified version of the compound—a "probe"—that contains a handle (e.g., an alkyne group) for enrichment.[14] Cells are treated with this probe, lysed, and the probe-bound proteins are "clicked" to a biotin tag, allowing for their capture on streptavidin beads.[14][15] The most critical experimental control is a competition experiment: by pre-treating cells with an excess of the original, unmodified "parent" compound, specific binding partners of the probe will be competed away. Proteins that are pulled down by the probe but not in the presence of the competitor are considered high-confidence interactors.[14]

Experimental Workflow

ChemoP_Workflow cluster_treat Cell Treatment & Lysis cluster_capture Capture & Enrichment cluster_analyze MS Analysis A 1a. Treat Cells: Probe Alone C 2. Lyse Cells A->C B 1b. Treat Cells: Parent Compound (Competitor) then Probe B->C D 3. Click Reaction: Add Biotin-Azide C->D E 4. Enrichment: Streptavidin Bead Pulldown D->E F 5. On-Bead Digestion (Trypsin) E->F G 6. LC-MS/MS Analysis of Peptides F->G H 7. Data Analysis: Identify & Quantify Proteins G->H

Caption: Workflow for a competitive chemoproteomics experiment.

Detailed Protocol
  • Probe Synthesis: Synthesize an analogue of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol featuring a terminal alkyne handle at a position that does not disrupt target binding.

  • Cell Treatment: Treat cells in two groups: (A) 1 µM alkyne-probe for 1 hour; (B) Pre-treat with 50 µM parent compound for 1 hour, then add 1 µM alkyne-probe for another hour.

  • Lysis & Click Chemistry: Lyse the cells. To the lysate, add biotin-azide, a copper(I) catalyst, and ligands (CuAAC "click" reaction) to attach biotin to the probe-bound proteins.[14]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated protein complexes. Wash extensively to remove non-specific binders.

  • Sample Preparation: Perform on-bead digestion with trypsin to cleave the captured proteins into peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. Calculate the enrichment ratio (Probe / Competitor) for each identified protein.

Data Summary & Comparison

The data are typically visualized in a volcano plot. True targets will show both high fold-enrichment and high statistical significance.

Protein IDEnrichment (Probe vs. Competitor)p-valueInterpretation
Kinase-X52.1-fold1.3 x 10-8Specific On-Target Engagement
Kinase-Y8.7-fold4.5 x 10-5Potential Off-Target
GAPDH1.1-fold0.89Non-specific binder

Method 3: Downstream Pathway Analysis - Demonstrating Functional Effect

Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to the desired functional outcome in a cell is the ultimate validation.[16] For a kinase inhibitor, the most direct functional consequence is a decrease in the phosphorylation of its known downstream substrate.

The "Why": Causality and Experimental Choices

This method directly tests the hypothesis that target engagement by 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is sufficient to inhibit the catalytic activity of Kinase-X in a cellular context. The key is to use an antibody that specifically recognizes the phosphorylated form of a known, direct substrate of Kinase-X (p-Substrate). A dose-dependent decrease in the p-Substrate signal upon compound treatment, without a change in total Substrate or Kinase-X levels, provides powerful evidence of functional target inhibition.

Signaling Pathway

Pathway cluster_pathway Kinase-X Signaling Cascade ATP ATP ADP ADP KinaseX Kinase-X (Active) Substrate Substrate (Inactive) KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate ATP->ADP Downstream Downstream Cellular Effect pSubstrate->Downstream Inhibitor 6-((2-Fluorobenzyl)amino) pyridazin-3-ol Inhibitor->KinaseX INHIBITS

Caption: Inhibition of Kinase-X prevents substrate phosphorylation.

Detailed Protocol
  • Cell Treatment: Plate cells and allow them to adhere. Treat with increasing concentrations of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a set time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration for each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight with primary antibodies for p-Substrate, total Substrate, and Kinase-X. Use a loading control like β-actin.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the total Substrate signal for each condition.

Data Summary & Comparison

The results should demonstrate a dose-dependent reduction in the p-Substrate/Total Substrate ratio, from which an IC₅₀ (the concentration for 50% inhibition) can be calculated.

Compound Conc. (µM)Normalized p-Substrate Signal% Inhibition
0 (Vehicle)1.000%
0.10.8515%
0.30.5248%
1.00.1882%
3.00.0694%
10.00.0496%
Cellular IC₅₀ ~0.31 µM

Synthesis of Orthogonal Evidence

The true power of this approach lies in the convergence of evidence from independent, orthogonal methods. Each experiment, on its own, provides a piece of the puzzle. Together, they form a cohesive and compelling narrative.

Validation MethodQuestion AnsweredKey StrengthPotential WeaknessResult for Compound
CETSA Does the compound bind the target in intact cells?Label-free; confirms intracellular bindingDoes not measure function or selectivityYes (ΔTm = +4.6°C)
Chemoproteomics What does the compound bind to across the proteome?Unbiased, proteome-wide selectivity profileRequires specialized probe; indirectHighly Selective for Kinase-X
Functional Assay Does target binding inhibit its cellular function?Links binding to a biological outcomeIndirect; relies on known substrateYes (Cellular IC₅₀ = 0.31 µM)

The collective data provides a robust validation of target engagement for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. The Cellular Thermal Shift Assay confirms that the compound physically interacts with and stabilizes Kinase-X in living cells. Competitive Chemoproteomics demonstrates that this interaction is highly selective, with minimal engagement of other proteins. Finally, the downstream phosphorylation assay proves that this binding event translates into potent functional inhibition of the kinase's activity within its native signaling pathway.

This multi-faceted, orthogonal approach provides high confidence that the observed cellular phenotype is a direct result of on-target inhibition of Kinase-X. This level of rigorous validation is paramount for advancing a compound through the drug discovery pipeline and for building a solid foundation for future preclinical and clinical development.

References

  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Herzon, S. B., et al. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • ACADIA Pharmaceuticals. (n.d.). Functional assay platform to identify novel inhibitors of receptor tyrosine kinases. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Retrieved from: [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Rock, F. L. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. Available at: [Link]

  • MDPI. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Molecules. Available at: [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Johnson, J. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Available at: [Link]

  • Cravatt, B. F., & Champion, K. M. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Atlas Antibodies. (n.d.). Orthogonal Validation in IHC. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from: [Link]

  • Deng, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • El-Gazzar, M. G., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules. Available at: [Link]

  • Tucci, F. C., et al. (2005). 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Bioavailability Assessment of Novel Pyridazinone Derivatives: A Case Study with 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Introduction: The Quest for Orally Active Therapeutics The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Orally Active Therapeutics

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of any new chemical entity hinges not just on its intrinsic potency but also on its ability to reach the systemic circulation and exert its effect after administration. This is where the concept of bioavailability becomes paramount. For orally administered drugs, poor bioavailability can lead to suboptimal efficacy and high inter-individual variability, posing significant challenges in clinical development.[4]

This guide provides a comprehensive framework for conducting a comparative bioavailability study of a novel pyridazinone derivative, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol . As this appears to be a new molecule without published pharmacokinetic data, we will outline a robust preclinical experimental plan. We will compare it against a hypothetical, yet structurally related and pharmacologically active pyridazinone, which we will refer to as Compound-PZ . This guide is intended for researchers in drug discovery and development, offering both strategic rationale and detailed, actionable protocols.

The Strategic Imperative: Experimental Design for Comparative Pharmacokinetics

The primary objective of this study is to determine and compare the absolute and relative oral bioavailability of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and our comparator, Compound-PZ. A well-designed pharmacokinetic study in a relevant preclinical species is the gold standard for this assessment.[5]

Rationale for Model and Comparator Selection
  • Animal Model: The Sprague-Dawley rat is a widely accepted model for initial pharmacokinetic screening due to its well-characterized physiology, manageable size, and historical use in regulatory submissions.

  • Comparator Compound (Compound-PZ): For this guide, we hypothesize Compound-PZ as a pyridazinone derivative with known potent in-vitro activity (e.g., as a kinase inhibitor) but with moderate oral bioavailability. This provides a realistic benchmark against which to evaluate our novel compound.

Experimental Workflow

The study will involve administering each compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration serves as the 100% bioavailable reference to calculate the absolute oral bioavailability (F%).

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis A Group 1: Test Compound (IV) E Serial Blood Sampling (0, 5, 15, 30 min, 1, 2, 4, 8, 24h) A->E B Group 2: Test Compound (PO) B->E C Group 3: Comparator (IV) C->E D Group 4: Comparator (PO) D->E F Plasma Isolation E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Calculate Cmax, Tmax, AUC, F% H->I J Comparative Assessment I->J

Caption: Preclinical Comparative Bioavailability Workflow.

Hypothetical Pharmacokinetic Data Summary

The following table presents a hypothetical but realistic outcome of the proposed study. The data is structured to allow for a clear comparison of the key pharmacokinetic parameters that determine a compound's bioavailability profile.

Parameter6-((2-Fluorobenzyl)amino)pyridazin-3-olCompound-PZ (Comparator)UnitsDescription
Cmax (PO) 850450ng/mLMaximum observed plasma concentration
Tmax (PO) 1.02.0hoursTime to reach Cmax
AUC₀-t (PO) 42002100ngh/mLArea under the curve (oral)
AUC₀-t (IV) 70007500ngh/mLArea under the curve (intravenous)
Oral Bioavailability (F%) 60% 28% %(AUC_PO / AUC_IV) * 100

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol demonstrates significantly improved oral bioavailability compared to Compound-PZ, with a higher peak plasma concentration achieved more rapidly.

Plausible Mechanism of Action: Kinase Inhibition

Many pyridazinone derivatives exert their pharmacological effects by acting as kinase inhibitors.[5][6] Protein kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK:f0 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridazinone Inhibitor Inhibitor->RTK

Caption: Hypothetical RTK Signaling Pathway Inhibition.

Detailed Experimental Protocols

Protocol 1: In-Vivo Comparative Bioavailability Study in Rats

This protocol outlines the essential steps for the in-vivo phase of the study.

1. Animal Acclimatization and Preparation:

  • House male Sprague-Dawley rats (250-300g) in a controlled environment for at least 7 days.
  • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
  • Surgically implant jugular vein catheters for serial blood sampling if required, allowing for a 48-hour recovery period.

2. Dosing Formulation Preparation:

  • IV Formulation: Solubilize the test compounds in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.
  • PO Formulation: Suspend the test compounds in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.

3. Administration:

  • Divide animals into four groups (n=5 per group).
  • Groups 1 & 3 (IV): Administer the respective compound via bolus injection into the tail vein at a dose of 2 mg/kg.
  • Groups 2 & 4 (PO): Administer the respective compound via oral gavage at a dose of 10 mg/kg.

4. Blood Sample Collection:

  • Collect blood samples (approx. 150 µL) from the jugular vein or another appropriate site at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dosing.
  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

5. Plasma Processing and Storage:

  • Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method using LC-MS/MS

This protocol details the quantification of the compounds in plasma, adhering to principles outlined in FDA guidance.[7]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma in a 96-well plate, add 150 µL of cold acetonitrile containing an appropriate internal standard.
  • Vortex the plate for 2 minutes to precipitate proteins.
  • Centrifuge the plate at 4000 x g for 10 minutes.
  • Transfer the clear supernatant to a new 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):
  • Column: Use a suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Develop a suitable gradient to separate the analyte from endogenous plasma components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS):
  • Ionization: Use electrospray ionization (ESI) in positive mode.
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the test compound, comparator, and internal standard.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into blank matrix plasma.
  • Analyze the calibration curve and QC samples alongside the study samples to ensure the accuracy and precision of the assay.

4. Data Analysis:

  • Integrate the peak areas of the analyte and internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration.
  • Determine the concentration of the analytes in the study samples by interpolation from the calibration curve.

Conclusion

This guide provides a robust, scientifically-grounded framework for evaluating the comparative bioavailability of the novel pyridazinone derivative 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. By following these detailed protocols, researchers can generate high-quality pharmacokinetic data that is essential for making informed decisions in the drug development process. The hypothetical data presented herein illustrates a favorable outcome, suggesting that the novel compound possesses superior drug-like properties compared to its predecessor. Such studies are a critical step in translating a promising chemical entity into a viable therapeutic candidate.

References

  • BioPharma Services. (n.d.). PKI Studies Conducted.
  • Chen, X., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 863271. [Link]

  • Fayed, B. E., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Abdel-rahman, H. M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 164, 108341. [Link]

  • Doi, T., et al. (2007). Relative bioavailability study of multiple receptor tyrosine kinase inhibitor ABT- 869 for comparison of oral solution and tablet formulation. Molecular Cancer Therapeutics, 6(11_Supplement), C226-C226. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(10), 735-764. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from Journal of Chemical and Pharmaceutical Research website.
  • Cheng, Y., et al. (2021). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA. [Link]

  • Journal of Applied Bioanalysis. (2025). Advanced Bioanalytical Techniques For Drug Discovery And Development Management. Journal of Applied Bioanalysis.
  • Tod, M., et al. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics, 62(3), 339-352. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. [Link]

  • Studzinska-Sroka, E., et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1797. [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(7), 883. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review.
  • BLDpharm. (n.d.). 2098050-12-3|6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol.
  • Wang, Y., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Watanabe, T., et al. (1992). Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer. Arzneimittel-Forschung, 42(4), 452-456. [Link]

  • Barlin, G. B., et al. (1986). Imidazo(1,2-b)pyridazines. Part 11. Syntheses and Central Nervous System Activities of Some 6-(N-Benzyl-N-methylamino)-3-methoxy-2. Australian Journal of Chemistry, 39(2), 197-207. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Binding Affinity Validation: Isothermal Titration Calorimetry for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of novel small molecules, using 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of novel small molecules, using 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a representative example. We will delve into the gold-standard technique of Isothermal Titration Calorimetry (ITC), offering a detailed, self-validating protocol. Furthermore, we will objectively compare ITC with alternative label-free technologies like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) to provide a holistic view of modern biophysical characterization.

Section 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Profiling

Isothermal Titration Calorimetry stands as a cornerstone technique in drug discovery and molecular interaction analysis.[1][2] Its distinction lies in its ability to directly measure the heat released or absorbed during a binding event in a solution, providing a complete thermodynamic profile of the interaction without the need for labels or immobilization.[1][3] In a single, well-designed experiment, ITC can determine the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5] This complete thermodynamic signature is invaluable for understanding the driving forces behind molecular recognition, a critical aspect of structure-activity relationship (SAR) studies and lead optimization.[6]

For our compound of interest, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, we will hypothesize its interaction with a target protein (e.g., a protein kinase) to illustrate the validation workflow.

The Causality Behind a Robust ITC Experiment

The success of an ITC experiment hinges on meticulous planning and execution. Every step is designed to isolate the heat of binding from all other potential thermal events, ensuring the data's integrity.

Detailed Experimental Protocol: 6-((2-Fluorobenzyl)amino)pyridazin-3-ol Binding to a Target Protein

Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol binding to its target protein.

1. Sample Preparation: The Foundation of Quality Data

  • Purity is Paramount: Both the target protein and the small molecule ligand must be of the highest possible purity.[7] Impurities can lead to inaccurate concentration measurements and potentially interfere with the binding interaction, generating misleading data.

  • Buffer Matching is Non-Negotiable: The protein in the sample cell and the ligand in the syringe must be in an identical, extensively dialyzed buffer.[5][7] Any minute difference in buffer components (pH, salt concentration, additives) between the syringe and cell solutions will generate large heats of dilution upon injection, which can obscure the true heat of binding.[5]

    • Expert Insight: A final dialysis of the protein against the exact buffer used to dissolve the ligand is the most reliable method for achieving a perfect match.

  • DMSO Concentration: If the ligand, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, is dissolved in DMSO, the final DMSO concentration must be precisely matched in the protein solution.[5][7] The recommended upper limit for DMSO in ITC is typically below 10%.[7]

  • Accurate Concentration Determination: This is arguably the most critical step.[5][8] Errors in cell concentration directly impact the calculated stoichiometry (n), while errors in syringe concentration affect the KD, ΔH, and n.[5] Use a reliable method like UV-Vis absorbance (A280) for the protein.

  • Degassing: All solutions (protein, ligand, and buffer) must be thoroughly degassed immediately before loading into the calorimeter to prevent the formation of air bubbles, which cause significant artifacts in the thermogram.[9]

2. Experimental Design: The "c-value" Rule

The design of the experiment is guided by the Wiseman "c-value", a dimensionless parameter that dictates the shape of the binding isotherm. The equation is: c = n * [M]T / KD , where 'n' is the stoichiometry, [M]T is the total macromolecule concentration in the cell, and KD is the dissociation constant.

  • The Optimal Range: For a reliable determination of all binding parameters, the c-value should ideally fall between 10 and 100.[5]

    • c < 10: The binding curve will be too shallow, making it difficult to accurately determine KD and especially n.

    • c > 500: The curve will be too steep (sigmoidal), which allows for an accurate determination of stoichiometry but prevents a reliable KD calculation.[10]

  • Starting Concentrations (If KD is Unknown): A common starting point is to use a protein concentration of 10-20 µM in the cell and a ligand concentration 10-15 times higher in the syringe (e.g., 150-300 µM).[7][11] This setup is often suitable for interactions with KD values in the low micromolar to high nanomolar range.[11]

3. Instrument Setup & Execution (e.g., MicroCal PEAQ-ITC)

  • Thorough Cleaning: Start with a clean cell and syringe to avoid cross-contamination.[8]

  • Loading: Carefully load the degassed protein solution into the sample cell (~200-300 µL depending on the instrument) and the ligand solution into the injection syringe (~40 µL).[5][11]

  • Run Parameters:

    • Temperature: Set to a physiologically relevant temperature, typically 25°C.

    • Injections: A typical experiment consists of 1 initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by 18-20 larger, identical injections (e.g., 2 µL).

    • Spacing: Allow sufficient time between injections (e.g., 150 seconds) for the signal to return to baseline.[12]

  • Control Experiment (Self-Validation): After the main experiment, perform a crucial control titration by injecting the ligand from the syringe directly into the buffer-filled cell.[8][13] The heat generated in this experiment represents the heat of ligand dilution. This value must be subtracted from the main experimental data to isolate the true heat of binding.

4. Data Analysis & Interpretation

  • Integration: The raw data appears as a series of peaks, with each peak corresponding to a single injection. The area under each peak is integrated to determine the heat change (µcal) for that injection.[1]

  • Isotherm Generation: The integrated heat values (corrected for the heat of dilution) are plotted against the molar ratio of ligand to protein in the cell. This plot is the binding isotherm.[1][14]

  • Model Fitting: The binding isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) using software like Origin or the manufacturer's analysis suite.[14] This non-linear regression analysis yields the KD, n, and ΔH.

  • Thermodynamic Signature: From these values, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD. This reveals whether the binding is primarily driven by favorable enthalpy changes (e.g., hydrogen bonds, van der Waals forces) or by favorable entropy changes (e.g., release of water molecules from binding surfaces).

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_results 4. Results P1 Purify Protein & Ligand (>95%) P2 Prepare Matched Buffer (Dialysis & pH check) P1->P2 P3 Accurately Determine Concentrations P2->P3 P4 Degas All Solutions P3->P4 E1 Load Protein into Cell, Ligand into Syringe P4->E1 E2 Set Parameters (Temp, Injections) E1->E2 E1->E2 E3 Run Titration: Ligand -> Protein E2->E3 E4 Run Control: Ligand -> Buffer E2->E4 A1 Integrate Raw Injection Peaks E3->A1 A2 Subtract Control (Heat of Dilution) E4->A2 A1->A2 A3 Plot Binding Isotherm (kcal/mol vs. Molar Ratio) A2->A3 A4 Fit to Binding Model A3->A4 R1 KD (Affinity) A4->R1 R2 n (Stoichiometry) A4->R2 R3 ΔH (Enthalpy) A4->R3 R4 ΔS (Entropy) A4->R4

Caption: Isothermal Titration Calorimetry (ITC) experimental and analysis workflow.

Section 2: Comparative Binding Affinity Techniques

While ITC provides unparalleled thermodynamic detail, validating a binding interaction with an orthogonal, or different, method is a cornerstone of rigorous drug discovery. Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are excellent complements as they provide real-time kinetic data.[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It is considered a gold-standard method for studying biomolecular interactions.[3]

  • Principle: One binding partner (the "ligand," typically the protein) is immobilized on a gold-plated sensor chip. The other partner (the "analyte," the small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.[16] This response is measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the KD is calculated (KD = koff/kon).

  • Key Difference from ITC: SPR is a surface-based technique requiring immobilization, whereas ITC is an in-solution technique.[15] This can be a critical distinction, as immobilization can sometimes alter the protein's conformation or block binding sites.[17] However, SPR's ability to provide kinetic data offers a deeper understanding of the interaction's dynamics (e.g., a compound's residence time on its target).[18]

Experimental Protocol Outline (SPR):

  • Immobilization: The target protein is covalently coupled to a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: A series of concentrations of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol are injected over the surface.

  • Association/Dissociation Monitoring: The binding (association) and unbinding (dissociation) are monitored in real-time.

  • Regeneration: A specific buffer is used to strip the bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are globally fitted to a kinetic model to derive kon, koff, and KD.

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that shares principles with SPR but uses a different detection method.[19]

  • Principle: A protein is immobilized on the tip of a fiber-optic biosensor. White light traveling through the fiber is reflected from both the fiber tip and the layer of immobilized protein. When an analyte binds, the thickness of this layer increases, causing a shift in the interference pattern of the reflected light.[19][20] This shift is monitored to generate real-time binding curves similar to SPR.

  • Key Features: BLI systems are often fluidics-free, dipping the biosensors into 96- or 384-well plates, which can increase throughput and compatibility with crude samples compared to traditional SPR.[20]

Tech_Comparison_Workflow cluster_itc ITC (In Solution) cluster_spr SPR (Surface-Based) cluster_bli BLI (Surface-Based) I1 Mix Protein + Ligand in Calorimeter Cell I2 Measure Heat Change I1->I2 I3 Determine Thermodynamics (KD, ΔH, ΔS, n) I2->I3 S1 Immobilize Protein on Sensor Chip S2 Flow Ligand over Surface S1->S2 S3 Measure Refractive Index Change S2->S3 S4 Determine Kinetics (kon, koff) & Affinity (KD) S3->S4 B1 Immobilize Protein on Biosensor Tip B2 Dip Tip into Ligand Solution B1->B2 B3 Measure Interference Pattern Shift B2->B3 B4 Determine Kinetics (kon, koff) & Affinity (KD) B3->B4

Caption: High-level comparison of ITC, SPR, and BLI experimental workflows.

Section 3: Head-to-Head Comparison

The choice of technique depends on the specific question being asked, the stage of the drug discovery project, and the available sample material.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures heat change upon binding in solution.[1]Measures change in refractive index upon binding on a surface.[16]Measures shift in light interference pattern upon binding on a surface.[19]
Key Outputs Thermodynamics & Affinity: KD, ΔH, ΔS, Stoichiometry (n).[4][5]Kinetics & Affinity: kon, koff, KD.[20]Kinetics & Affinity: kon, koff, KD.[19]
Immobilization No, true in-solution measurement.[3]Yes, one partner is immobilized on a sensor chip.[3]Yes, one partner is immobilized on a biosensor tip.[19]
Sample Consumption High (hundreds of µg to mg of protein).[3][21]Low to Moderate (µg of protein).[3]Low to Moderate (µg of protein).[21]
Throughput Low, typically one experiment at a time.[21]Moderate to High, can analyze multiple interactions sequentially or in parallel.[20]High, well-plate format allows for parallel processing.[21]
Strengths - Complete thermodynamic profile.- No modification/immobilization.- Measures direct binding, not a secondary effect.[1]- Provides kinetic rate constants (residence time).- High sensitivity.- Well-established for regulatory submissions.[3]- High throughput.- Fluidics-free systems are easier to maintain.- Compatible with crude samples.[20]
Limitations - High sample consumption.- Low throughput.- Requires a measurable binding enthalpy.[20][22]- Immobilization may alter protein activity.- Potential for mass transport limitations.- Requires regeneration of the sensor surface.[17]- Can have lower sensitivity than SPR.- Limited temperature control can preclude thermodynamic studies.[19]

Conclusion

For the thorough validation of a novel compound like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol , Isothermal Titration Calorimetry is an indispensable tool. It provides a direct, in-solution measurement of the binding thermodynamics, offering a deep understanding of the molecular forces driving the interaction. The protocol outlined in this guide emphasizes the critical need for careful sample preparation and control experiments to ensure data integrity.

To build a complete picture, ITC data should be complemented with results from an orthogonal technique. SPR or BLI are excellent choices, as they not only confirm the binding affinity but also provide invaluable kinetic information about the association and dissociation rates. By combining the thermodynamic "why" from ITC with the kinetic "how" from SPR or BLI, researchers can build a robust and comprehensive data package, enabling confident decision-making in the progression of drug discovery projects.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453–461. [Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in cell biology, 84, 79–113. [Link]

  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya Lifesciences. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Technologies. [Link]

  • Le, V. T., & Piszczek, G. (2015). Isothermal Titration Calorimetry of RNA. Bio-protocol, 5(20), e1622. [Link]

  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Sartorius. [Link]

  • 5 Tips to optimize your ITC experiments for kinetic analysis. (2016, June 3). AFFINImeter's Blog. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in molecular biology (Clifton, N.J.), 315, 233–251. [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Figure: Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes of the Life Sciences. [Link]

  • Pijning, T., Veenhuis, M., & van der Veen, B. A. (2015). Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase. PloS one, 10(3), e0120023. [Link]

  • Lesson 1: Routine ITC Data Analysis and Fitting. OriginLab. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad. [Link]

  • Measuring Molecular Interactions. University of Utah. [Link]

  • Tsvetkov, P. O., Boryskina, O. V., & Tsvetkova, I. V. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Journal of the American Society for Mass Spectrometry, 20(6), 1139–1148. [Link]

  • Isothermal titration calorimetry - Wikipedia. (2023, October 27). [Link]

  • Ma, M. (2022, November 3). Maria Ma SPR BLI ITC Affinity. YouTube. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Isothermal titration calorimetry. (2021). Nature Reviews Methods Primers, 1(1), 1-22. [Link]

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. (2024, February 8). Journal of Chemical Education. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in assays. The final, and arguably one of the most critical, stages i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in assays. The final, and arguably one of the most critical, stages is its proper disposal. For novel compounds like 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a derivative of the pyridazine class of nitrogen-containing heterocycles, a lack of a specific Safety Data Sheet (SDS) necessitates a disposal protocol grounded in its chemical structure and adherence to stringent regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this and structurally similar halogenated, nitrogen-containing organic compounds.

The structural features of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol—a fluorinated benzyl group and a pyridazine core—classify it as a halogenated organic compound and a nitrogen-containing heterocycle. These classifications are paramount in determining the correct waste stream and handling procedures to protect both laboratory personnel and the environment. Improper disposal can lead to significant environmental contamination and substantial legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[1][2].

I. Hazard Assessment and Waste Classification

Table 1: Waste Classification for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Characteristic Classification Justification Regulatory Framework
Chemical Family Halogenated Organic CompoundContains a fluorine atom on the benzyl ring[3][5][6].EPA (RCRA), OSHA
Structural Class Nitrogen-Containing HeterocycleContains a pyridazine ring system[7][8].EPA (RCRA), OSHA
Assumed Hazards Potential Toxicity, Environmental HazardBased on structural alerts common in drug development compounds.Precautionary Principle
EPA Waste Code (Anticipated) F-Listed Waste (if used as a solvent) or U/P-Listed if a commercial chemical product. Most likely, it will be managed based on its characteristic properties (e.g., toxicity)[1].Dependent on specific use and concentration.40 CFR Part 261

II. Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste at the point of generation is a critical step to prevent dangerous reactions and ensure cost-effective, compliant disposal[1]. For 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and its associated waste, the primary directive is its collection in a dedicated "Halogenated Organic Waste" container[3][5][6].

WasteSegregation Waste Waste Decision Decision Waste->Decision Halogenated Halogenated Decision->Halogenated Yes NonHalogenated NonHalogenated Decision->NonHalogenated No

Diagram 1: Waste Segregation Workflow. This diagram illustrates the critical decision-making process for segregating halogenated organic waste from other laboratory waste streams.

Key Segregation Practices:

  • Dedicated Containers: All waste containing 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be placed in a designated container for halogenated organic waste[5][6][9].

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste. Doing so contaminates the entire volume of non-halogenated waste, which significantly increases disposal costs[2][9].

  • Incompatible Chemicals: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container to prevent chemical reactions[10].

III. Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe handling and disposal of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol from the laboratory bench to final collection.

A. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn:

  • Safety goggles to protect from splashes.

  • A laboratory coat to protect skin and clothing.

  • Nitrile gloves to prevent skin contact[5].

B. At the Point of Generation (Satellite Accumulation Area - SAA)

The immediate area where waste is generated is known as a Satellite Accumulation Area (SAA)[2][11].

1. Container Selection and Labeling:

  • Choose a Compatible Container: Select a container made of a material chemically compatible with the waste. For organic solvents containing the compound, a high-density polyethylene (HDPE) or glass container is typically suitable[1][12]. The container must have a secure, leak-proof screw cap[1][9].

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled[11][12]. The label must include:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "Waste 6-((2-Fluorobenzyl)amino)pyridazin-3-ol". Avoid abbreviations[9].

    • If in a solvent, list all constituents and their approximate percentages[2].

    • An indication of the hazards (e.g., "Toxic," "Flammable" if in a flammable solvent)[11][12].

2. Waste Accumulation:

  • Solid Waste: Unused or expired solid 6-((2-Fluorobenzyl)amino)pyridazin-3-ol should be placed directly into a labeled hazardous waste container. Contaminated items like weighing paper, gloves, and pipette tips should also be disposed of in a designated solid halogenated waste container.

  • Liquid Waste: Solutions containing the compound should be carefully poured into the designated liquid halogenated organic waste container using a funnel to prevent spills.

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste[2][9][12]. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks[1].

C. Storage and Removal
  • Storage Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[1].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[11][12].

  • Requesting Pickup: When the waste container is approximately three-quarters full, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[2]. Do not overfill containers[13].

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

1. Evacuate and Alert:

  • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert your supervisor and institutional EHS.

2. Spill Cleanup (for small, manageable spills):

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand[2].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. All materials used for cleanup are also considered hazardous waste and must be disposed of accordingly[12].

V. Final Disposal by Certified Professionals

The ultimate disposal of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol must be conducted by a certified Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department will work with a licensed waste broker or hauler to ensure the waste is transported and disposed of in compliance with all federal and state regulations. The "cradle-to-grave" responsibility under RCRA means that the generating laboratory is liable for the waste until its final, safe disposal.

By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment, thereby maintaining the highest standards of scientific integrity and safety.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

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  • heterocyclic nitrogenous compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Center for Biotechnology Information (NCBI). Available at: [Link]

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Handling

Personal protective equipment for handling 6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Our primary directive is to ensure your safety and the integrity of your research. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make info...

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Author: BenchChem Technical Support Team. Date: April 2026

Our primary directive is to ensure your safety and the integrity of your research. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Assessment and Triage

A thorough hazard assessment is the foundation of safe laboratory practice.[1] While a specific MSDS for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is not available, we can infer potential hazards from a structurally related compound, 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol. The hazard statements for this analog include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, it is prudent to handle 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a substance with the potential for similar toxicological effects.[2] The aminopyridine chemical class, to which this compound belongs, is known to contain acutely toxic compounds that can be readily absorbed through the skin and gastrointestinal tract.[3]

Operational Imperative: Treat 6-((2-Fluorobenzyl)amino)pyridazin-3-ol as a potent compound with unknown long-term health effects. All handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is essential, but it should be considered the last line of defense.[4] The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation. Airflow should be designed to be single-pass to avoid cross-contamination.[4]

  • Designated Work Area: Establish a designated area within the fume hood for handling this compound to prevent the spread of contamination.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing exposure.[7] The following table outlines the minimum required PPE for handling 6-((2-Fluorobenzyl)amino)pyridazin-3-ol.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[8]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended.[7] This provides an extra layer of protection in case the outer glove is compromised. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[7]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned should be worn to protect the skin.[8]
Respiratory Protection RespiratorWhile working in a fume hood should be sufficient, a NIOSH-approved N95 or higher respirator may be necessary if there is a risk of generating significant dust or aerosols that cannot be contained.[9] A full respiratory protection program, including fit testing, is required by OSHA if respirators are used.[10]
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are required in all laboratory settings.[7]

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that all safety precautions are consistently applied.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before starting.

  • Inspect PPE: Ensure all PPE is in good condition and don it correctly.

  • Review the Protocol: Mentally walk through the entire procedure to anticipate any potential hazards.

Handling Protocol
  • Work Within the Fume Hood: Conduct all manipulations of the compound within the designated area of the fume hood.[5]

  • Minimize Dust Generation: If handling a solid, use techniques that minimize the creation of dust, such as gentle scooping rather than pouring.

  • Prevent Skin Contact: Use spatulas and other tools to handle the compound. Avoid direct contact with gloved hands whenever possible.

  • Immediate Cleanup: In case of a small spill within the fume hood, decontaminate the area immediately with an appropriate solvent and absorbent material.

Post-Handling Procedures
  • Decontaminate: Thoroughly clean all surfaces and equipment that may have come into contact with the compound.

  • Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat, safety goggles, and finally the inner gloves.

  • Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[7]

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling 6-((2-Fluorobenzyl)amino)pyridazin-3-ol must be treated as hazardous waste.[7]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated gloves, absorbent materials, and any other solid waste should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for PPE donning and doffing, and the waste disposal process.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Inner Gloves don1->don2 don3 Outer Gloves don2->don3 don4 Safety Goggles don3->don4 don5 Face Shield don4->don5 doff1 Face Shield doff2 Outer Gloves doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Safety Goggles doff3->doff4 doff5 Inner Gloves doff4->doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Waste_Disposal_Workflow start Waste Generation solid_waste Solid Waste (Compound, Gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Institutional Hazardous Waste Disposal solid_container->disposal liquid_container->disposal

Caption: Workflow for the segregation and disposal of hazardous waste.

Conclusion

The safe handling of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol requires a proactive and informed approach to risk mitigation. By implementing robust engineering controls, consistently using the appropriate PPE, and adhering to the detailed procedural and disposal plans outlined in this guide, you can significantly minimize your risk of exposure and ensure a safe laboratory environment. Remember that a strong safety culture is built on the principles of awareness, preparedness, and continuous improvement.

References

  • BenchChem. (n.d.). Comparative toxicity analysis of aminopyridine compounds.
  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ.
  • PubMed. (2021, August 26). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • Lab Manager. (2025, December 10). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

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  • Northwestern University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2-Fluorobenzyl)amino)pyridazin-3-ol
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6-((2-Fluorobenzyl)amino)pyridazin-3-ol
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